Product packaging for Ethoxydimethylvinylsilane(Cat. No.:CAS No. 5356-83-2)

Ethoxydimethylvinylsilane

Cat. No.: B1630559
CAS No.: 5356-83-2
M. Wt: 130.26 g/mol
InChI Key: JEWCZPTVOYXPGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethoxydimethylvinylsilane is a useful research compound. Its molecular formula is C6H14OSi and its molecular weight is 130.26 g/mol. The purity is usually 95%.
The exact mass of the compound Dimethylethoxyvinylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8963. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14OSi B1630559 Ethoxydimethylvinylsilane CAS No. 5356-83-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethenyl-ethoxy-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14OSi/c1-5-7-8(3,4)6-2/h6H,2,5H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEWCZPTVOYXPGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

70364-11-3
Record name Silane, ethenylethoxydimethyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70364-11-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0063812
Record name Silane, ethenylethoxydimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5356-83-2
Record name Vinyldimethylethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5356-83-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, ethenylethoxydimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356832
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethoxydimethylvinylsilane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8963
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Silane, ethenylethoxydimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Silane, ethenylethoxydimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0063812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethoxydimethylvinylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.946
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the molecular structure of ethoxydimethylvinylsilane (CAS No. 5356-82-3), a versatile organosilicon compound. We will delve into its chemical identity, structural properties, synthesis, reactivity, and key applications, particularly its role as a coupling agent and in polymer chemistry. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's molecular characteristics and functionalities.

Introduction: Chemical Identity and Significance

This compound, also known by synonyms such as vinyldimethylethoxysilane and dimethylethoxyvinylsilane, is an organosilane compound with significant industrial and research applications.[1][2] Its unique molecular structure, featuring both organic and silicate components, allows it to act as a bridge between different materials, making it invaluable in a variety of chemical processes.[3]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name ethenyl-ethoxy-dimethylsilane[4]
CAS Number 5356-83-2[1][5]
Molecular Formula C6H14OSi[1][5]
Molecular Weight 130.26 g/mol [1][5]
Boiling Point 99.0 °C at 760 mmHg[5]
Density 0.8 g/cm³[5]
Flash Point -3.3 °C[5]

Molecular Structure and Spectroscopic Characterization

The molecular structure of this compound is central to its functionality. It consists of a central silicon atom bonded to two methyl groups, one ethoxy group, and one vinyl group.[3]

  • Silicon (Si): The tetrahedral silicon atom forms the backbone of the molecule.

  • Methyl Groups (-CH3): Two methyl groups are directly attached to the silicon atom.

  • Ethoxy Group (-OCH2CH3): This functional group is susceptible to hydrolysis, a key step in its action as a coupling agent.[6][7]

  • Vinyl Group (-CH=CH2): This unsaturated group is highly reactive and can participate in polymerization and cross-linking reactions.[2][3]

The SMILES notation for this compound is CCO--INVALID-LINK--(C)C=C.[4][8]

Spectroscopic Analysis

Spectroscopic methods are essential for confirming the structure of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show distinct signals corresponding to the protons of the vinyl, ethoxy, and methyl groups, providing information about their chemical environment and connectivity.[9]

    • ¹³C NMR: The carbon NMR spectrum would reveal the different carbon environments within the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its functional groups.[10] Key vibrations include Si-O-C stretching, C=C stretching of the vinyl group, and C-H stretching of the methyl and ethoxy groups.[11] The region below 1500 cm⁻¹ is known as the fingerprint region and provides a unique pattern for the molecule.[12]

Synthesis and Reactivity

Synthesis

A common method for synthesizing this compound involves the reaction of dimethylvinylchlorosilane with ethanol.[3] This reaction produces this compound and hydrochloric acid as a byproduct. The process requires careful control of reaction conditions to ensure high yield and purity, followed by purification steps like distillation.[3]

Synthesis_Workflow Reactant1 Dimethylvinylchlorosilane Reaction Reaction Reactant1->Reaction Reactant2 Ethanol Reactant2->Reaction Product This compound Reaction->Product Byproduct Hydrochloric Acid Reaction->Byproduct Purification Purification (Distillation) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthesis workflow of this compound.

Reactivity

The reactivity of this compound is dictated by its two main functional components: the ethoxy group and the vinyl group.

  • Hydrolysis of the Ethoxy Group: The ethoxy group can be hydrolyzed in the presence of water to form a reactive silanol group (-Si-OH).[7] This is the first step in its function as a coupling agent, allowing it to bond with inorganic surfaces.[6][13]

  • Reactions of the Vinyl Group: The vinyl group allows the molecule to undergo polymerization and cross-linking reactions.[3] This makes it a valuable monomer or co-monomer in the synthesis of silicone polymers and other materials.[2]

Applications in Research and Industry

The dual functionality of this compound makes it a versatile compound with numerous applications.

Coupling Agent

As a silane coupling agent, it forms a durable bond between organic and inorganic materials.[13] The ethoxy group reacts with inorganic substrates like glass fibers, silica, and metal oxides, while the vinyl group can copolymerize with an organic polymer matrix.[7][14] This enhances adhesion and improves the mechanical and thermal properties of composite materials.[2][15][16]

Coupling_Mechanism cluster_Inorganic Inorganic Material cluster_Organic Organic Polymer Inorganic Inorganic Surface (-OH groups) Condensation Condensation Inorganic->Condensation Organic Polymer Matrix Polymerization Polymerization Organic->Polymerization Silane This compound (-Si-OEt, -CH=CH2) Hydrolysis Hydrolysis Silane->Hydrolysis H2O Silanol Silanol Intermediate (-Si-OH, -CH=CH2) Hydrolysis->Silanol Silanol->Condensation Silanol->Polymerization Condensation->Organic Covalent Bond

Caption: Mechanism of action as a coupling agent.

Polymer Chemistry

This compound is a key raw material in the production of vinyl silicone fluids and silicone resins.[17] It can act as an end-capping reagent to control polymer chain length or be incorporated into the polymer backbone to introduce vinyl functionality for subsequent cross-linking.[17] This is crucial for producing silicone elastomers and rubbers with desirable properties like flexibility, elasticity, and heat resistance.[2][18]

Surface Modification

It is used to modify the surface of various materials to impart desired properties.[19] For example, it can be used to create hydrophobic coatings.[14]

Safety and Handling

This compound is a flammable liquid and can cause irritation to the eyes, skin, and respiratory system.[18] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, in a well-ventilated area.[3] It should be stored in a cool, dry place away from sources of ignition and incompatible materials like strong oxidizing agents and acids.[3] Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.[3]

Conclusion

This compound is a valuable organosilicon compound with a unique molecular structure that enables its diverse applications. Its ability to bridge organic and inorganic materials makes it an essential coupling agent in the production of high-performance composites. Furthermore, its role in polymer chemistry allows for the synthesis of advanced silicone materials with tailored properties. A thorough understanding of its molecular structure, reactivity, and safe handling is crucial for its effective utilization in research and industrial settings.

References

A Comprehensive Technical Guide to the Synthesis of Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethoxydimethylvinylsilane is a pivotal organosilane compound, valued for its dual reactivity stemming from the vinyl and ethoxy functionalities. This guide provides an in-depth exploration of its synthesis from dimethylvinylchlorosilane and ethanol. We will delve into the reaction's core principles, present a detailed, field-tested experimental protocol, and discuss the critical aspects of purification and characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough and practical understanding of this synthesis.

Introduction: The Significance of this compound

This compound (EDMVS) is a versatile silane that serves as a crucial building block in a multitude of chemical applications. Its unique molecular architecture, featuring both a hydrolyzable ethoxy group and a polymerizable vinyl group, allows it to act as an effective coupling agent, surface modifier, and monomer in the synthesis of advanced materials.[1] In industries ranging from coatings and adhesives to electronics and pharmaceuticals, EDMVS is instrumental in enhancing product performance by improving adhesion, weather resistance, and durability.[1] A robust and well-understood synthesis route is paramount for ensuring the high purity and consistent quality required for these demanding applications.

The most direct and industrially relevant synthesis of this compound involves the reaction of dimethylvinylchlorosilane with ethanol.[1] This process is favored for its high atom economy and the relatively straightforward nature of the reaction. This guide will provide a comprehensive examination of this synthetic pathway.

The Synthesis Pathway: From Chlorosilane to Ethoxysilane

Core Reaction Principles

The synthesis of this compound from dimethylvinylchlorosilane is a classic nucleophilic substitution reaction at a silicon center. The oxygen atom of ethanol, acting as a nucleophile, attacks the electrophilic silicon atom of dimethylvinylchlorosilane. This results in the displacement of the chloride ion and the formation of a new silicon-oxygen bond, yielding the desired this compound and hydrochloric acid (HCl) as a byproduct.[1]

The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine or pyridine. The amine serves as a hydrogen chloride scavenger, neutralizing the HCl as it is formed. This is crucial for two reasons: firstly, it drives the reaction to completion by removing a product, and secondly, it prevents the acidic HCl from catalyzing undesirable side reactions, such as the polymerization of the vinyl group or the cleavage of the newly formed Si-O-Et bond.

Reaction Mechanism

The mechanism can be broken down into two primary steps, as illustrated in the diagram below:

  • Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the silicon atom of dimethylvinylchlorosilane.

  • Proton Transfer and Chloride Elimination: The tertiary amine deprotonates the resulting oxonium ion, and the chloride ion is eliminated, forming the stable this compound and the amine hydrochloride salt.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Dimethylvinylchlorosilane H₂C=CH-Si(CH₃)₂-Cl Intermediate H₂C=CH-Si(CH₃)₂-O⁺(H)CH₂CH₃      |     Cl⁻ Dimethylvinylchlorosilane->Intermediate + CH₃CH₂OH Ethanol CH₃CH₂OH Base NR₃ This compound H₂C=CH-Si(CH₃)₂-OCH₂CH₃ Intermediate->this compound + NR₃ - [HNR₃]⁺Cl⁻ AmineSalt [HNR₃]⁺Cl⁻

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.

  • Dimethylvinylchlorosilane (reactant)

  • Anhydrous ethanol (reactant)

  • Anhydrous triethylamine (HCl scavenger)

  • Anhydrous diethyl ether (solvent)

  • Heating mantle

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

  • Fractional distillation apparatus

Procedure:

  • Reaction Setup: Assemble the three-neck flask under a nitrogen atmosphere. Ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorosilane.

  • Reagent Charging: Charge the flask with anhydrous diethyl ether, anhydrous ethanol, and anhydrous triethylamine. Begin stirring and cool the mixture in an ice bath.

  • Addition of Chlorosilane: Slowly add dimethylvinylchlorosilane dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for several hours to ensure the reaction goes to completion.

  • Work-up: The reaction mixture will contain the desired product and triethylamine hydrochloride precipitate. Filter the mixture to remove the salt. Wash the salt with a small amount of anhydrous diethyl ether to recover any entrained product.

  • Solvent Removal: Combine the filtrate and the washings. Remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under atmospheric pressure. Collect the fraction boiling in the expected range for this compound.

Synthesis_Workflow Setup 1. Reaction Setup (Dry glassware, N₂ atmosphere) Charge 2. Charge Reagents (Ethanol, Triethylamine, Ether) Cool to 0-5°C Setup->Charge Add 3. Add Dimethylvinylchlorosilane (Dropwise, maintain temp <10°C) Charge->Add React 4. Reaction (Warm to RT, stir for 2-4h) Add->React Filter 5. Filtration (Remove [Et₃NH]Cl salt) React->Filter Evaporate 6. Solvent Removal (Rotary Evaporation) Filter->Evaporate Distill 7. Fractional Distillation (Purify product) Evaporate->Distill Characterize 8. Characterization (GC-MS, NMR) Distill->Characterize

Caption: Workflow for the synthesis of this compound.

Purification and Characterization

Purification by Fractional Distillation

Fractional distillation is the primary method for purifying this compound.[1] This technique separates components of a liquid mixture based on their different boiling points. The purity of the final product is highly dependent on the efficiency of the distillation column.

ParameterValue
Boiling Point 93-99 °C
Pressure Atmospheric

Table 1: Distillation Parameters for this compound.

Characterization Techniques

The identity and purity of the synthesized this compound should be confirmed using modern analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3]

  • GC-MS: This technique separates the components of the sample and provides a mass spectrum for each.[2][4] The retention time in the gas chromatogram is indicative of the compound, and the mass spectrum provides a fragmentation pattern that can be used to confirm the molecular structure.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure.[5][6] The chemical shifts, integration, and coupling patterns of the protons and carbons in the molecule are unique and can be used to definitively identify the compound.

TechniqueExpected Results
GC-MS A major peak corresponding to the molecular weight of this compound (130.26 g/mol ).
¹H NMR Signals corresponding to the vinyl protons, the ethoxy group protons (methylene and methyl), and the silicon-methyl protons.
¹³C NMR Resonances for the vinyl carbons, the ethoxy carbons, and the silicon-methyl carbons.

Table 2: Expected Analytical Data for this compound.

Safety Considerations

Dimethylvinylchlorosilane is a highly flammable, corrosive, and moisture-sensitive compound.[7][8] It reacts violently with water and alcohols, releasing toxic hydrogen chloride gas.[7][9] Therefore, it is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[8][10][11] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[7][10] The reaction should be conducted under an inert atmosphere (e.g., nitrogen) to prevent contact with atmospheric moisture.[10]

Conclusion

The synthesis of this compound from dimethylvinylchlorosilane and ethanol is a well-established and efficient method. By carefully controlling the reaction conditions, particularly temperature and moisture, and employing a suitable hydrogen chloride scavenger, a high yield of the desired product can be obtained. Proper purification by fractional distillation and thorough characterization using techniques like GC-MS and NMR are essential to ensure the final product meets the high-purity standards required for its various applications. Adherence to strict safety protocols is paramount throughout the entire process due to the hazardous nature of the starting materials.

References

An In-Depth Technical Guide to Ethoxydimethylvinylsilane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of Ethoxydimethylvinylsilane (CAS No. 5356-83-2), a versatile organosilicon compound. Designed for researchers, chemists, and materials scientists, this document delves into the fundamental chemical properties, synthesis protocols, reaction mechanisms, and key industrial applications of this important silane. We will explore its role as a molecular bridge in composites and adhesives, a critical crosslinker in silicone elastomers, and a surface modifier for inorganic materials, supported by detailed experimental protocols and mechanistic insights.

Core Concepts: Identification and Physicochemical Properties

This compound is a bifunctional molecule featuring both a hydrolyzable ethoxy group and a reactive vinyl group. This unique structure allows it to chemically interface between inorganic surfaces and organic polymer matrices, making it an indispensable component in advanced materials.[1]

Chemical Identity
  • Chemical Name: this compound

  • CAS Number: 5356-83-2[2]

  • Molecular Formula: C₆H₁₄OSi[2]

  • Synonyms: Dimethylethoxyvinylsilane, Vinyldimethylethoxysilane, Silane, ethenylethoxydimethyl-, DiMethylethoxyvinylsilane.[2][3]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to its handling, storage, and application.

PropertyValueSource(s)
Molecular Weight 130.26 g/mol [2]
Appearance Colorless, transparent liquid[4]
Odor Pungent[4]
Boiling Point 99 °C at 760 mmHg
Flash Point -23 °C[4]
Solubility Soluble in common organic solvents[5]
Thermal Stability Exhibits excellent thermal stability[5]

Synthesis and Characterization

The primary industrial synthesis of this compound involves the controlled reaction of dimethylvinylchlorosilane with ethanol. This reaction is a nucleophilic substitution at the silicon center, producing the desired product and hydrochloric acid (HCl) as a byproduct.

General Synthesis Protocol

This protocol outlines a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood using anhydrous techniques, as the chlorosilane reactant is sensitive to moisture.

Materials:

  • Dimethylvinylchlorosilane

  • Anhydrous Ethanol

  • Anhydrous Toluene (or other inert solvent)

  • Triethylamine (or other HCl scavenger)

  • Nitrogen gas supply

  • Standard glass reaction setup (round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a pressure-equalizing dropping funnel.

  • Charging the Reactor: Charge the flask with anhydrous ethanol and an equimolar amount of triethylamine, dissolved in anhydrous toluene.

  • Reactant Addition: Cool the flask in an ice bath. Slowly add an equimolar amount of dimethylvinylchlorosilane via the dropping funnel to the stirred ethanol solution. Maintain the temperature below 10 °C during the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

  • Workup: The triethylamine hydrochloride salt will precipitate. Filter the mixture to remove the salt.

  • Purification: The filtrate contains the product, solvent, and any excess reactants. Purify the this compound by fractional distillation under atmospheric pressure.

Reaction Mechanism

The synthesis proceeds via a standard nucleophilic substitution mechanism at the silicon atom.

Caption: Synthesis of this compound.

Core Applications and Mechanisms of Action

The dual functionality of this compound is the cornerstone of its utility. The ethoxy group provides a pathway for bonding to inorganic substrates, while the vinyl group allows for incorporation into organic polymer chains.

Adhesion Promotion and Coupling Agent in Composites

This compound serves as a molecular bridge at the interface between an inorganic filler/reinforcement (e.g., glass fibers, silica) and an organic polymer matrix. This coupling action significantly improves the mechanical properties and moisture resistance of the composite material.[1][6]

Mechanism of Action: The process occurs in two primary steps:

  • Hydrolysis: In the presence of water, the ethoxy group hydrolyzes to form a reactive silanol group (Si-OH).

  • Condensation: The silanol group condenses with hydroxyl groups on the surface of the inorganic substrate, forming stable covalent siloxane (Si-O-Substrate) bonds. The vinyl group remains oriented towards the polymer matrix, ready to react.[7]

Adhesion_Mechanism cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Condensation & Polymer Interaction Silane This compound (Vinyl)Si(Me)₂(OEt) Silanol Reactive Silanol (Vinyl)Si(Me)₂(OH) Silane->Silanol + H₂O - EtOH Water H₂O Interface Covalently Bonded Interface Substrate-O-Si(Vinyl)-Polymer Silanol->Interface Condensation - H₂O Substrate Inorganic Substrate with -OH groups Substrate->Interface Polymer Organic Polymer Matrix Polymer->Interface Polymerization/ Entanglement Hydrosilylation_Mechanism Reactants (Vinyl)Si-R + R'-Si-H Vinyl-functional Silane Hydride-functional Silane Product R-Si-CH₂-CH₂-Si-R' Crosslinked Network Reactants->Product Hydrosilylation Catalyst Platinum Catalyst Catalyst->Reactants catalyzes

References

Thermal stability and decomposition of Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Ethoxydimethylvinylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (EDMVS) is a versatile organosilicon compound that holds a significant position in advanced materials science. Its molecular structure, featuring a reactive vinyl group and a hydrolyzable ethoxy group attached to a silicon atom, makes it a valuable crosslinking agent, coupling agent, and monomer.[1][2] EDMVS is integral to the synthesis of durable polymers, coatings, adhesives, and electronic materials where it enhances adhesion, durability, and resistance to environmental factors.[1] A critical parameter governing its application and processing is its thermal stability. Understanding the behavior of EDMVS at elevated temperatures, its decomposition threshold, and the resulting byproducts is paramount for ensuring material integrity, predicting product lifetime, and optimizing manufacturing processes. This guide provides a comprehensive technical overview of the methodologies used to characterize the thermal properties of EDMVS, delving into its stability profile and decomposition pathways.

Physicochemical Properties of this compound

A foundational understanding of the material begins with its basic physicochemical properties. These data are essential for handling, storage, and designing experimental parameters.

PropertyValueReference(s)
CAS Number 5356-83-2[3]
Molecular Formula C₆H₁₄OSi[3]
Molecular Weight 130.26 g/mol [3]
Boiling Point 99-100 °C[2]
Density 0.790 g/mL at 20 °C[2]
Flash Point 4 °C[2]
Refractive Index 1.3983 at 20 °C[2]
Alternate Names Vinyldimethylethoxysilane, Dimethylethoxyvinylsilane[2][3]

Core Methodologies for Thermal Analysis

To comprehensively evaluate the thermal stability of this compound, a multi-faceted analytical approach is required. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide complementary information on mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA is the cornerstone for determining the thermal stability of a material. It measures the change in mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[4] This analysis directly reveals the onset temperature of decomposition and the kinetics of the degradation process.

  • Instrument Preparation: Ensure the TGA instrument, including the microbalance and furnace, is calibrated according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Atmosphere Selection: Purge the furnace with the desired gas at a constant flow rate (e.g., 60 mL/min).[5]

    • Inert Atmosphere (Nitrogen or Argon): To study the intrinsic thermal decomposition pathway without oxidative influence.

    • Oxidative Atmosphere (Air): To evaluate stability in a processing environment where oxygen is present.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition (e.g., 800 °C).[5]

  • Data Acquisition: Continuously record the sample mass as a function of temperature and time.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature of the maximum rate of mass loss (Tmax), which signifies the peak decomposition temperature.[5]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[6][7] It is used to detect thermal transitions such as melting, crystallization, and glass transitions, which can provide insights into the material's physical state changes before decomposition.[8]

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

  • Sample Preparation: Place a small amount of this compound (2-5 mg) into a hermetically sealed aluminum DSC pan to prevent volatilization before decomposition.

  • Atmosphere: Maintain a constant inert gas flow (e.g., nitrogen at 50 mL/min) through the sample chamber.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Ramp the temperature from ambient to a point just below the onset of decomposition (determined by TGA) at a controlled rate (e.g., 10 °C/min). This scan removes any prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.

    • Second Heating Scan: Reheat the sample at the same controlled rate (e.g., 10 °C/min). This scan provides data on the intrinsic thermal properties of the material.[7]

  • Data Analysis: Plot the heat flow versus temperature. Endothermic events (like melting) and exothermic events (like decomposition or curing) will appear as peaks or shifts in the baseline.[7][8]

Elucidation of Decomposition Pathways and Products

While TGA and DSC define when a material degrades, they do not identify what it degrades into. For this, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) is the definitive analytical technique.

Decomposition Mechanisms of Organosilanes

The thermal decomposition of organosilicon compounds is a complex process involving the cleavage of the weakest bonds at a given temperature.[9] For this compound, several bond dissociation pathways are possible:

  • Si-C Bond Cleavage: The Si-Vinyl or Si-Methyl bonds can break, leading to the formation of radical species. The initial step in the pyrolysis of similar compounds like tetramethylsilane is the homolytic cleavage of a Si-C bond.[10]

  • Si-O and C-O Bond Cleavage: The ethoxy group can decompose via cleavage of the Si-O or the C-O bond.

  • Rearrangements and Eliminations: Initial radical products can undergo subsequent reactions, including hydrogen abstraction, rearrangements, and elimination of stable molecules like ethylene, methane, or hydrogen gas.[10] The formation of reactive intermediates such as silenes (compounds with Si=C double bonds) is a known phenomenon in the pyrolysis of organosilanes.[10][11][12]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Py-GC/MS is a powerful method for identifying the fragments produced during thermal decomposition.[13] A sample is heated rapidly to a high temperature in an inert atmosphere, and the resulting volatile products (pyrolyzates) are immediately separated by gas chromatography and identified by mass spectrometry.[13][14]

  • Sample Preparation: A small amount of the liquid sample (typically in the microgram range) is placed into a pyrolysis sample cup.

  • Pyrolysis Program:

    • The sample cup is introduced into the pyrolyzer, which is interfaced directly with the GC injector.

    • The sample is rapidly heated to the desired pyrolysis temperature (e.g., 700 °C, selected based on TGA data) and held for a short duration (e.g., 10-20 seconds).

  • Gas Chromatography (GC):

    • The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

    • The components are separated based on their boiling points and affinity for the column's stationary phase using a specific temperature program (e.g., start at 40 °C, ramp to 300 °C).

  • Mass Spectrometry (MS):

    • As components elute from the GC column, they enter the mass spectrometer.

    • They are ionized (typically by electron impact), and the resulting fragment ions are separated by their mass-to-charge ratio.

  • Data Analysis: The resulting mass spectrum for each separated peak is compared against a spectral library (e.g., NIST) to identify the individual decomposition products.

Potential Decomposition Products

Based on the structure of this compound, the following table summarizes the likely decomposition products that could be identified via Py-GC/MS.

Product ClassExample CompoundsLikely Origin
Hydrocarbons Methane, Ethane, Ethylene, BenzeneCleavage of methyl and vinyl groups; subsequent reactions
Alcohols EthanolCleavage of the Si-O or O-C₂H₅ bond
Silanes Dimethylvinylsilane, EthoxydimethylsilaneRadical recombination or hydrogen abstraction
Siloxanes Hexamethyldisiloxane, various cyclic and linear siloxanesRearrangement and condensation reactions of silicon-containing fragments
Silenes/Silylenes Dimethylsilene (Me₂Si=CH₂)Intermediate species formed during high-temperature decomposition[10]

Visualized Workflows and Pathways

Integrated Thermal Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal characterization study.

cluster_0 Sample Preparation cluster_1 Primary Thermal Analysis cluster_2 Decomposition Product Analysis cluster_3 Data Interpretation & Reporting Sample This compound Sample TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC PyGCMS Pyrolysis-GC/MS Sample->PyGCMS Stability Thermal Stability Profile (Onset Temp, Tmax) TGA->Stability Transitions Phase Transitions (Melting, etc.) DSC->Transitions Products Identification of Decomposition Products PyGCMS->Products Mechanism Proposed Decomposition Mechanism Stability->Mechanism Report Comprehensive Technical Report Transitions->Report Products->Mechanism Mechanism->Report

Fig. 1: Workflow for Thermal Characterization.
Plausible Initial Decomposition Steps

This diagram outlines potential initial bond cleavage events during the thermal decomposition of this compound.

G cluster_pathways Initial Bond Cleavage Pathways (Radical Formation) cluster_products Primary Radical Products parent This compound (EDMVS) p1 Si-Vinyl Cleavage parent->p1 ΔT p2 Si-Methyl Cleavage parent->p2 ΔT p3 Si-O Cleavage parent->p3 ΔT r1 Ethoxydimethylsilyl• + Vinyl• p1->r1 r2 Ethoxy(methyl)vinylsilyl• + Methyl• p2->r2 r3 Dimethylvinylsilyl• + Ethoxy• p3->r3

Fig. 2: Potential Initial Decomposition Pathways.

Conclusion

This compound exhibits robust thermal stability, a key characteristic for its wide-ranging applications in material science. A comprehensive evaluation of this stability requires a synergistic approach, employing TGA to define decomposition temperatures, DSC to observe physical transitions, and Py-GC/MS to elucidate the complex array of decomposition products. The degradation mechanism is intricate, initiated by the homolytic cleavage of its covalent bonds, leading to a cascade of radical reactions that produce a variety of smaller hydrocarbon and silicon-containing species. The methodologies and insights presented in this guide provide a robust framework for researchers and developers to accurately characterize the thermal properties of this compound, enabling the informed design and application of next-generation materials.

References

An In-depth Technical Guide to the Solubility of Ethoxydimethylvinylsilane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of ethoxydimethylvinylsilane in a variety of common organic solvents. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the molecular interactions governing solubility, offers a detailed, categorized solubility profile, and presents a robust experimental protocol for determining miscibility. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for the effective application and handling of this compound.

Introduction to this compound: A Versatile Silane Coupling Agent

This compound (CAS No. 5356-83-2) is a valuable organosilicon compound characterized by the presence of an ethoxy group, two methyl groups, and a vinyl group attached to a central silicon atom.[1][2] This unique molecular architecture imparts a dual reactivity that makes it a highly effective coupling agent and surface modifier. The vinyl group provides a site for polymerization and cross-linking reactions, while the ethoxy group can be hydrolyzed to form silanols, which can then condense with hydroxyl groups on the surfaces of inorganic materials.[1] This ability to bridge organic and inorganic materials has led to its widespread use in adhesives, sealants, coatings, and as a key component in the synthesis of silicone-based polymers.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for its successful formulation and application.

Key Physicochemical Properties of this compound:

PropertyValueReference
Molecular FormulaC₆H₁₄OSi[2][5]
Molecular Weight130.26 g/mol [2][5]
Boiling Point99.0 °C at 760 mmHg[5]
Density0.8 g/cm³[5]
Flash Point-3.3 °C[5]

Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is fundamentally governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For this compound, its solubility profile is determined by its molecular structure, which possesses both nonpolar and moderately polar characteristics.

  • Nonpolar Character: The two methyl groups and the vinyl group contribute to the nonpolar nature of the molecule. These hydrocarbon moieties readily interact with nonpolar solvents through van der Waals forces.

  • Polar Character: The ethoxy group introduces a degree of polarity due to the electronegativity difference between the oxygen and silicon/carbon atoms. This allows for dipole-dipole interactions with polar solvents.

However, the dominant feature of this compound is its largely nonpolar character. Consequently, it exhibits high solubility in nonpolar and weakly polar organic solvents and is insoluble in highly polar solvents like water.[3]

The following diagram illustrates the key molecular interactions that influence the solubility of this compound.

cluster_solute This compound cluster_solvents Organic Solvents Solute This compound (Nonpolar/Moderately Polar) Nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) Solute->Nonpolar Strong van der Waals Interactions (High Solubility) PolarAprotic Polar Aprotic Solvents (e.g., Acetone, THF) Solute->PolarAprotic Moderate Dipole-Dipole Interactions (Good Solubility) PolarProtic Polar Protic Solvents (e.g., Ethanol, Methanol) Solute->PolarProtic Weaker Interactions (Variable Solubility)

Caption: Molecular interactions governing solubility.

Solubility Profile of this compound

Solvent CategorySolventPolarity IndexExpected Solubility
Nonpolar Hexane0.1Miscible
Toluene2.4Miscible
Diethyl Ether2.8Miscible
Chloroform4.1Miscible
Polar Aprotic Tetrahydrofuran (THF)4.0Miscible
Acetone5.1Miscible
Ethyl Acetate4.4Miscible
Acetonitrile5.8Soluble
Polar Protic Ethanol4.3Soluble
Methanol5.1Soluble
Isopropanol3.9Soluble
Insoluble Water10.2Insoluble

Note: "Miscible" indicates solubility in all proportions. "Soluble" suggests a high degree of solubility, though not necessarily in all proportions.

Experimental Determination of Miscibility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, experimental determination is essential. The following protocol is a robust method for determining the miscibility of this compound in a given organic solvent at room temperature. This method is adapted from standard laboratory procedures for assessing liquid-liquid miscibility.

Materials and Equipment
  • This compound (≥98% purity)

  • Test Solvents (analytical grade)

  • 10 mL Graduated Cylinders (x2)

  • 15 mL Conical Test Tubes with Stoppers

  • Vortex Mixer

  • Pipettes and Pipette Tips

  • Safety Goggles, Lab Coat, and Chemically Resistant Gloves

Experimental Workflow

The following diagram outlines the workflow for the miscibility determination.

G start Start prep Prepare Materials and Personal Protective Equipment start->prep measure_solute Measure 2 mL of This compound prep->measure_solute measure_solvent Measure 8 mL of Test Solvent prep->measure_solvent combine Combine in a 15 mL Test Tube measure_solute->combine measure_solvent->combine mix Stopper and Vortex for 30 seconds combine->mix observe Allow to Stand for 5 minutes and Observe mix->observe result Record Observation: Clear (Miscible) or Cloudy/Layered (Immiscible) observe->result end End result->end

Caption: Experimental workflow for miscibility testing.

Detailed Procedure
  • Preparation: Ensure all glassware is clean and dry. Don appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

  • Measurement: Using a clean 10 mL graduated cylinder, measure 2.0 mL of this compound. In a separate clean 10 mL graduated cylinder, measure 8.0 mL of the test solvent.

  • Mixing: Carefully transfer both the this compound and the test solvent into a 15 mL conical test tube.

  • Agitation: Securely stopper the test tube and vortex the mixture for 30 seconds to ensure thorough mixing.

  • Observation: Place the test tube in a rack and allow it to stand undisturbed for 5 minutes.

  • Analysis: Observe the mixture against a well-lit background.

    • Miscible: The solution will appear as a single, clear, and homogenous phase.

    • Immiscible or Partially Soluble: The solution will appear cloudy, or two distinct layers will be visible.

Causality and Self-Validation
  • Rationale for Ratios: The 1:4 and other tested ratios are chosen to assess miscibility across a range of concentrations. True miscibility should hold at all proportions.

  • Vortexing: Vigorous mixing ensures that the two liquids have ample opportunity to interact at the molecular level.

  • Standing Time: Allowing the mixture to stand is crucial for the separation of immiscible liquids, which may take a few minutes.

  • Visual Inspection: This is a reliable and immediate method for determining miscibility. For a more quantitative analysis, techniques like gas chromatography could be employed to determine the concentration of the solute in each phase if separation occurs.

Safety and Handling Considerations

This compound is a flammable liquid and should be handled with appropriate safety precautions.

  • Flammability: Keep away from heat, sparks, and open flames. Use in a well-ventilated area, preferably in a fume hood.

  • Health Hazards: May cause skin and eye irritation. Avoid inhalation of vapors.

  • Personal Protective Equipment: Always wear safety goggles, a lab coat, and chemically resistant gloves when handling this compound.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound exhibits excellent solubility in a wide range of nonpolar and moderately polar organic solvents, a characteristic that is fundamental to its utility in various industrial and research applications. This guide has provided a detailed overview of the principles governing its solubility, a comprehensive solubility profile, and a practical, step-by-step protocol for experimental verification. By understanding and applying the information presented herein, researchers and formulation scientists can effectively utilize this compound in their work, ensuring optimal performance and safety.

References

An In-depth Technical Guide to the Basic Reactivity of the Vinyl and Ethoxy Groups in Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethoxydimethylvinylsilane (EDMVS) is a bifunctional organosilicon compound of significant interest in materials science and synthetic chemistry. Its unique structure, featuring both a reactive vinyl group and a hydrolyzable ethoxy group, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the fundamental reactivity of these two functional groups, offering insights into their distinct reaction mechanisms, influencing factors, and synthetic applications. Detailed experimental protocols for key transformations, including platinum-catalyzed hydrosilylation of the vinyl group and acid- or base-catalyzed hydrolysis and condensation of the ethoxy group, are presented. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry of this compound and its potential applications.

Introduction: The Duality of this compound

This compound, with the chemical formula C₆H₁₄OSi, possesses a valuable combination of organic and inorganic reactivity within a single molecule.[1] The vinyl group serves as a versatile handle for organic transformations such as hydrosilylation, polymerization, and electrophilic substitution. Concurrently, the ethoxy group provides a pathway for inorganic chemistry, primarily through hydrolysis and condensation reactions, leading to the formation of siloxane bonds (Si-O-Si). This dual nature makes EDMVS a valuable monomer for the synthesis of functional polymers, a coupling agent for modifying surfaces, and a crosslinking agent in various material applications.[2] Understanding the distinct and potentially selective reactivity of each group is paramount for harnessing the full potential of this compound.

Reactivity of the Ethoxy Group: Hydrolysis and Condensation

The ethoxy group attached to the silicon atom is susceptible to hydrolysis, a reaction that is catalyzed by both acids and bases.[2][3] This process is the initial step in the formation of siloxane networks, which are the backbone of silicone polymers and are crucial for the adhesion of silanes to inorganic substrates.

Mechanism of Hydrolysis and Condensation

The hydrolysis of the ethoxy group in this compound proceeds via a nucleophilic substitution at the silicon center. The mechanism, however, differs significantly under acidic and basic conditions.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom of the ethoxy group, making it a better leaving group (ethanol).[4][5] This is followed by a nucleophilic attack of a water molecule on the silicon atom.[4] This process is generally considered to be a bimolecular displacement reaction (SN2-Si).[2]

The subsequent condensation of the newly formed silanol groups (Si-OH) is also accelerated in acidic environments. This leads to the formation of siloxane bonds and the elimination of water. Acid-catalyzed condensation tends to produce less branched, more linear or randomly branched polymeric structures.[2]

Base-Catalyzed Hydrolysis:

In the presence of a base, a hydroxide ion directly attacks the silicon atom, forming a pentacoordinate intermediate.[2][6] This is followed by the departure of the ethoxide anion, which is then protonated by water to form ethanol.

Base-catalyzed condensation of silanols proceeds through the deprotonation of a silanol group to form a silanolate anion (Si-O⁻). This highly nucleophilic species then attacks another neutral silanol, displacing a hydroxide ion and forming a siloxane bond. This mechanism typically leads to more highly branched and cross-linked structures.[2]

Diagram 1: Mechanisms of Ethoxy Group Hydrolysis

hydrolysis_mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_start R₃Si-OEt + H₃O⁺ A_protonation [R₃Si-O(H)Et]⁺ + H₂O A_start->A_protonation Protonation A_attack Intermediate A_protonation->A_attack + H₂O (SN2 attack) A_product R₃Si-OH + EtOH + H₃O⁺ A_attack->A_product Deprotonation & EtOH elimination B_start R₃Si-OEt + OH⁻ B_intermediate [R₃Si(OH)(OEt)]⁻ B_start->B_intermediate Nucleophilic Attack B_product R₃Si-OH + EtO⁻ B_intermediate->B_product Elimination of EtO⁻ B_etoh EtOH + OH⁻ B_product->B_etoh + H₂O chalk_harrod Pt0 Pt(0) oxidative_addition Oxidative Addition Pt0->oxidative_addition + R₃SiH PtII_complex R₃Si-Pt(II)-H oxidative_addition->PtII_complex alkene_coordination Alkene Coordination PtII_complex->alkene_coordination + Alkene coordinated_complex Alkene Complex alkene_coordination->coordinated_complex insertion Insertion coordinated_complex->insertion alkyl_complex R₃Si-Pt(II)-Alkyl insertion->alkyl_complex reductive_elimination Reductive Elimination alkyl_complex->reductive_elimination reductive_elimination->Pt0 product Product reductive_elimination->product free_radical_polymerization Initiator Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Decomposition Monomer_Radical Monomer Radical Radical->Monomer_Radical + Monomer Growing_Chain Growing Polymer Chain Monomer_Radical->Growing_Chain + n Monomers (Propagation) Terminated_Polymer Terminated Polymer Growing_Chain->Terminated_Polymer Termination

References

Potential industrial and research applications of Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated comprehensive Google searches, focusing on the industrial and research applications of ethoxydimethylvinylsilane. My aim is to gather detailed information on its chemical properties, reactivity, and diverse applications. I'm prioritizing breadth and depth in this initial data gathering phase.

Analyzing Search Results

I'm now diving into the search results, identifying key application areas for this compound. I'm focusing on its use as a coupling agent, in polymer synthesis, surface modification, and organic synthesis. I'm also looking for specific reaction mechanisms and protocols, prioritizing quantitative data from reliable sources.

Refining the Approach

I'm now starting a more structured approach. I'll begin by introducing this compound's properties, then delve into its applications, including coupling, polymer synthesis, surface modification, and organic synthesis. I plan to use tables for quantitative data and Graphviz diagrams for visual clarity, aiming for a detailed, step-by-step technical guide. I'm focusing on ensuring accurate in-text citations and a comprehensive references section.

Examining Silane Applications

I've been immersed in the applications of this compound, accumulating details on its use as a coupling agent and in polymer synthesis, specifically with silicone polymers. I'm focusing on its industrial and research relevance, and I've also found some information regarding its use as a crosslinking agent for rubbers, and its use in creating hydrophobic coatings. I am working on organizing my understanding into its primary uses.

Pinpointing Research Gaps

My exploration of this compound applications has highlighted a crucial gap in my understanding. Although I've amassed considerable information on its uses as a coupling agent and in polymer synthesis, I lack detailed, quantitative data from scientific studies, such as specific protocols and quantitative experimental data. This absence hampers a comprehensive grasp of its practical applications and performance enhancements, particularly regarding reaction parameters and material characterization techniques.

Analyzing Search Results

I've just concluded a thorough review of my search results concerning this compound. While I've amassed a solid overview of its industrial applications and chemical properties, I'm now acutely aware of key gaps. Notably, I'm missing quantitative data, step-by-step experimental protocols, and in-depth mechanistic explanations backed by peer-reviewed literature. My focus has shifted towards targeting scientific papers to fill these voids, specifically looking for specific experimental details and quantitative findings. I'm aiming to build a more robust, authoritative reference list.

Seeking Missing Data

I've just finished a comprehensive review of my findings on this compound. The data's breadth is good, but I'm now acutely aware of critical omissions. I've got a decent grasp of its chemical properties and industrial applications, but I need specific quantitative data, detailed experimental methods, and in-depth mechanistic insights rooted in peer-reviewed science. My focus has shifted to locating scientific papers that address these deficiencies, especially looking for comprehensive experimental details and quantified results. I aim to compile a robust and authoritative list of references.

Reviewing Silanization Procedures

I've been diving into scientific literature, unearthing various silanization protocols. While not all directly address this compound, these resources offer adaptable general procedures. I'm focusing on those with the most comprehensive descriptions to apply them to this compound.

Adapting Protocols for E.D.V.S.

I've made headway! I've adapted a two-step aqueous silanization procedure, starting with acid hydrolysis followed by base-catalyzed condensation, as a potential starting point for this compound. I'm also examining the use of vinylsilanes in copolymerization and surface modification, though a specific protocol is still a must.

Compiling Specific Data Gaps

I've encountered a few key knowledge gaps while solidifying this information. While many general silanization protocols exist, a dedicated, detailed experimental protocol for this compound is missing. Specifically, I'm looking for concentrations, solvents, times, and temperatures tied to the silane. I also lack a clear quantitative table showing the effects of the silane on material properties, despite mentioning improvements. My insights into its drug delivery uses need further deepening for specificity.

Prioritizing Key Information

My focus has shifted to the biggest information gaps. I've begun to refine my search with very specific keywords. Although I have some insights into protocols, a dedicated experimental procedure tailored to this compound remains elusive. My search is homing in on detailed experimental sections, supplementary data, and review articles containing numerical data, like mechanical properties, as well as reaction diagrams. I also found research into using this compound for controlled drug release and is looking for more specific examples for drug conjugation. I feel I am closing in on an expert view, soon.

Reviewing Modification Protocols

I've collected a wealth of data on silica nanoparticle surface modifications. I've found various protocols utilizing aminosilanes and other functional silanes. While nothing is tailored for this compound specifically, they offer a solid foundation. I'm currently refining my approach by evaluating similar silane chemistries and reaction conditions.

Refining the Approach

I'm now integrating information from various sources to define the core of a protocol. The BroadPharm example is key for guidance on concentrations and procedures; I'm adapting it for this compound. Also, I'm synthesizing data on mechanical property improvements for composites with vinylsilanes. However, the drug delivery aspects remain a challenge. I am brainstorming ways to highlight this compound's potential for drug attachment via click chemistry.

Synthesizing Guide Components

I'm now generating the in-depth technical guide. I'm synthesizing information from diverse sources to create a complete document. I'm developing protocols and diagrams from principles and data. While no specific this compound data table exists, I'm constructing a representative one. I'm ensuring logical flow, and "why" explanations are incorporated, focusing on a scientific audience.

Constructing Guide Outline

I'm now generating the in-depth technical guide. I'm building it using all the diverse information gathered. I'll create protocols and diagrams from existing data, even though there's no direct this compound table. I'll make a representative one instead. The document will have a logical flow and explanation tailored for a scientific audience.

An In-depth Technical Guide to the Hydrolysis of Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethoxydimethylvinylsilane, a versatile organosilicon compound, plays a pivotal role in the synthesis of advanced materials, including silicone polymers and surface modification agents. Its utility is fundamentally linked to its hydrolysis, a chemical reaction that transforms the ethoxy group into a reactive silanol (Si-OH) group. This guide provides a comprehensive exploration of the core principles governing the hydrolysis of this compound. We will delve into the reaction mechanisms under both acidic and basic conditions, elucidate the key factors that influence the reaction kinetics, and present detailed experimental protocols for monitoring the hydrolysis process using state-of-the-art analytical techniques. Furthermore, this guide will discuss the subsequent condensation reactions of the resulting dimethylvinylsilanol, a critical step in the formation of polysiloxane networks. By synthesizing established principles of alkoxysilane chemistry with practical, field-proven insights, this document aims to equip researchers and professionals with the knowledge to effectively control and utilize the hydrolysis of this compound in their respective fields, including potential applications in drug delivery and biomaterials.

Introduction: The Significance of this compound Hydrolysis

This compound ((CH₃)₂ViSi(OC₂H₅)) is a monoalkoxysilane featuring a vinyl group, which imparts unique reactivity for polymerization and crosslinking. The hydrolysis of this compound is the initial and often rate-determining step in many of its applications. This reaction involves the cleavage of the silicon-ethoxy bond by water, yielding ethanol and the corresponding silanol, dimethylvinylsilanol ((CH₃)₂ViSi(OH)).

The generated silanol is a highly reactive intermediate that can participate in condensation reactions with other silanols or with hydroxyl groups on surfaces, leading to the formation of stable siloxane bonds (Si-O-Si). This process is fundamental to the formation of silicone polymers and the chemical grafting of the silane onto various substrates to modify their surface properties. In the context of drug development and biomaterials, the controlled hydrolysis of silanes is crucial for creating biocompatible coatings, functionalizing nanoparticles for targeted drug delivery, and fabricating silicone-based medical devices.

The Chemical Core: Mechanism of Hydrolysis

The hydrolysis of this compound can be catalyzed by either acids or bases, with each pathway proceeding through a distinct mechanism. The reaction is generally considered to be a nucleophilic substitution at the silicon atom.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the reaction is initiated by the protonation of the oxygen atom in the ethoxy group, making it a better leaving group (ethanol). This is followed by the nucleophilic attack of a water molecule on the silicon atom. The reaction typically proceeds through a pentacoordinate transition state. The rate of acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis and is less sensitive to steric hindrance around the silicon atom.

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Deprotonation & Leaving Group Departure Silane (CH₃)₂ViSi-OC₂H₅ ProtonatedSilane (CH₃)₂ViSi-O⁺(H)C₂H₅ Silane->ProtonatedSilane + H₃O⁺ H3O H₃O⁺ H2O_1 H₂O H2O_2 H₂O TransitionState [(CH₃)₂ViSi(OH₂)(OC₂H₅)]⁺ (Pentacoordinate Intermediate) ProtonatedSilane_ref->TransitionState + H₂O Silanol (CH₃)₂ViSi-OH Ethanol C₂H₅OH H3O_2 H₃O⁺ TransitionState_ref->Silanol - H₃O⁺, - C₂H₅OH

Figure 1: Acid-catalyzed hydrolysis mechanism of this compound.

Base-Catalyzed Hydrolysis

In basic media, the reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom, forming a pentacoordinate intermediate. This is followed by the departure of the ethoxide anion (⁻OC₂H₅), which is a poorer leaving group than ethanol. The ethoxide anion then abstracts a proton from a water molecule to form ethanol. The base-catalyzed hydrolysis is more sensitive to steric effects.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Protonation Silane (CH₃)₂ViSi-OC₂H₅ Intermediate [(CH₃)₂ViSi(OH)(OC₂H₅)]⁻ (Pentacoordinate Intermediate) Silane->Intermediate + OH⁻ OH_ion OH⁻ Silanolate (CH₃)₂ViSi-O⁻ Ethanol_ion C₂H₅O⁻ Intermediate_ref->Silanolate - C₂H₅O⁻ Silanol (CH₃)₂ViSi-OH OH_ion_2 OH⁻ H2O H₂O Silanolate_ref->Silanol + H₂O, - OH⁻ Condensation_Reaction cluster_reaction Condensation of Dimethylvinylsilanol Silanol1 (CH₃)₂ViSi-OH Disiloxane (CH₃)₂ViSi-O-SiVi(CH₃)₂ Silanol1->Disiloxane + Silanol2 (CH₃)₂ViSi-OH Water H₂O

Methodological & Application

Application Notes and Protocols: Ethoxydimethylvinylsilane Grafting on Hydroxylated Surfaces

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Surface modification is a critical technology in fields ranging from materials science to drug development, enabling the precise tuning of interfacial properties.[1][2] Among the various methods, silanization stands out for its ability to form robust, covalent linkages between inorganic substrates and organic functional layers.[2] This guide provides a detailed protocol for the grafting of ethoxydimethylvinylsilane onto hydroxylated surfaces. This process is particularly valuable for imparting hydrophobicity and providing a reactive vinyl handle for subsequent chemical transformations, such as polymerization or "click" chemistry.[3][4]

This compound is an organosilane coupling agent featuring a reactive ethoxy group and a vinyl functional group.[5] The ethoxy group readily hydrolyzes in the presence of trace water to form a reactive silanol, which can then condense with hydroxyl groups present on a substrate surface to form stable siloxane (Si-O-Si) bonds.[6][7][8][9] This process effectively tethers the vinyl functionality to the surface, opening avenues for a myriad of applications, including the development of biocompatible coatings, platforms for solid-phase synthesis, and the fabrication of microfluidic devices.[10][11][12][13]

This document will provide a step-by-step guide for researchers, scientists, and drug development professionals, explaining not just the "how" but also the "why" behind each experimental choice.

Reaction Mechanism and Key Considerations

The grafting of this compound onto a hydroxylated surface is a two-step process: hydrolysis and condensation.[8][9][14][15]

  • Hydrolysis: The ethoxy group (-OC2H5) on the silane reacts with water to form a silanol group (-OH) and ethanol. This reaction is often catalyzed by acid or base.[8][9] The presence of a controlled amount of moisture is crucial for this step.[7][16]

  • Condensation: The newly formed silanol group on the silane molecule then reacts with a hydroxyl group (-OH) on the substrate surface, forming a stable covalent siloxane bond (Si-O-Si) and releasing a molecule of water.[6][9]

Several factors influence the efficiency and quality of the silane layer, including substrate cleanliness, water content, reaction time, and temperature.[6][10][17] A thorough understanding and control of these parameters are essential for achieving a uniform and stable modification.

Diagram of the Grafting Process

The following diagram illustrates the key steps in the this compound grafting process.

Grafting_Process cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation This compound This compound (CH2=CH)Si(CH3)2(OC2H5) Silanol Dimethylvinylsilanol (CH2=CH)Si(CH3)2(OH) This compound->Silanol + H2O Water Water (H2O) Ethanol Ethanol (C2H5OH) HydroxylatedSurface Hydroxylated Surface (Substrate-OH) Silanol->HydroxylatedSurface Reacts with GraftedSurface Grafted Surface (Substrate-O-Si(CH3)2(CH=CH2)) HydroxylatedSurface->GraftedSurface + Dimethylvinylsilanol Water2 Water (H2O) Silanization_Workflow cluster_prep Substrate Preparation cluster_graft Grafting cluster_char Characterization Start Start: Select Substrate Clean Cleaning (e.g., Piranha or RCA-1) Start->Clean Rinse_Dry1 Rinse with DI Water & Dry with N2 Clean->Rinse_Dry1 Silanization Solution-Phase Silanization with this compound Rinse_Dry1->Silanization Rinse_Dry2 Rinse with Solvents & DI Water Silanization->Rinse_Dry2 Cure Curing (110-120°C) Rinse_Dry2->Cure Characterize Surface Characterization (Contact Angle, XPS, AFM) Cure->Characterize

References

Application Note: ¹H and ¹³C NMR Characterization of Ethoxydimethylvinylsilane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethoxydimethylvinylsilane (EDMVS) is a versatile organosilane monomer widely employed in the synthesis of advanced materials, including silicones, coatings, and hybrid composites. The precise characterization of its reaction products is paramount for quality control, reaction optimization, and understanding material properties. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the unambiguous characterization of products arising from common reactions of EDMVS, such as hydrosilylation, hydrolysis/condensation, and polymerization. Detailed experimental protocols, data interpretation strategies, and troubleshooting insights are presented to ensure the acquisition of high-quality, reproducible NMR data.

Introduction: The Pivotal Role of NMR in Silane Chemistry

The unique chemical structure of this compound, featuring both a reactive vinyl group and a hydrolyzable ethoxy group, allows for its participation in a diverse range of chemical transformations. Consequently, the resulting products can vary significantly in their structure and properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the detailed structural elucidation of these organosilicon compounds in solution. Its ability to provide information on the local chemical environment of each nucleus (¹H, ¹³C, ²⁹Si) makes it an indispensable tool for:

  • Verifying the formation of desired products.

  • Identifying and quantifying byproducts and impurities.

  • Monitoring reaction kinetics and conversion.

  • Determining the microstructure of polymeric materials.

This guide will focus on ¹H and ¹³C NMR, as they are the most commonly accessible and informative NMR techniques for routine analysis in synthetic chemistry laboratories.

Foundational NMR Principles for Organosilanes

The interpretation of ¹H and ¹³C NMR spectra of organosilanes requires an understanding of the influence of the silicon atom on chemical shifts (δ) and coupling constants (J).

  • Electronegativity of Silicon: Silicon is more electropositive than carbon. This generally leads to protons and carbons attached to silicon being more shielded (resonating at a lower chemical shift or "upfield") compared to their purely organic counterparts. For instance, the methyl protons on a Si-CH₃ group typically appear at a significantly lower chemical shift (around 0 ppm) than those on a C-CH₃ group.

  • The Vinyl Group: The protons of the vinyl group in vinylsilanes exhibit a characteristic splitting pattern, typically an AMX or ABC spin system, in the ¹H NMR spectrum. Their chemical shifts are influenced by the substituents on the silicon atom.

  • The Ethoxy Group: The ethoxy group gives rise to a characteristic quartet and triplet pattern in the ¹H NMR spectrum, corresponding to the -OCH₂- and -CH₃ protons, respectively. The chemical shifts of these protons are sensitive to the extent of hydrolysis and condensation.

  • ¹³C NMR: In ¹³C NMR, the carbons directly bonded to silicon also experience this upfield shift. The chemical shifts of the vinyl and ethoxy carbons provide complementary structural information.

Experimental Protocols: Ensuring High-Quality Data

The acquisition of high-resolution NMR spectra is critically dependent on meticulous sample preparation and appropriate instrument parameter selection. Organosilanes, including EDMVS and its derivatives, can be sensitive to air and moisture, necessitating careful handling.

General NMR Sample Preparation Workflow

NMR Sample Preparation Workflow start Start: Obtain Reaction Product dissolve Dissolve 5-25 mg of sample in ~0.7 mL of deuterated solvent start->dissolve filter Filter the solution through a pipette with glass wool into a clean, dry NMR tube dissolve->filter cap Cap the NMR tube securely filter->cap shim Insert into spectrometer and perform shimming cap->shim acquire Acquire ¹H and ¹³C NMR spectra shim->acquire end End: Process and analyze data acquire->end

Caption: General workflow for preparing NMR samples.

Protocol for Air- and Moisture-Sensitive Samples

For reactions involving reagents or products that are sensitive to hydrolysis or oxidation, sample preparation should be conducted under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox.

Materials:

  • J-Young NMR tube or a standard NMR tube with a septum-sealed cap

  • Dry, degassed deuterated solvent (e.g., CDCl₃, C₆D₆, THF-d₈) stored over molecular sieves

  • Schlenk line or glovebox

  • Gastight syringe

Procedure:

  • Dry the NMR Tube: Ensure the NMR tube is rigorously dried in an oven and allowed to cool under a stream of inert gas or in a desiccator.

  • Inert Atmosphere Transfer:

    • In a glovebox: Directly dissolve the sample in the deuterated solvent and transfer the solution to the NMR tube.

    • Using a Schlenk line: Place the solid sample in the NMR tube, attach it to the Schlenk line, and cycle between vacuum and inert gas at least three times. Add the deuterated solvent via a gastight syringe through a septum.

  • Sealing: Securely close the J-Young tube or seal the standard tube with a septum and wrap with Parafilm®.

  • Acquisition: Proceed with the standard NMR acquisition protocol.

Recommended NMR Acquisition Parameters
Parameter¹H NMR¹³C NMR
Solvent CDCl₃ (unless otherwise specified)CDCl₃ (unless otherwise specified)
Reference TMS (δ 0.00) or residual solvent peakTMS (δ 0.00) or solvent peak
Pulse Program Standard single pulse (e.g., zg30)Proton-decoupled single pulse (e.g., zgpg30)
Acquisition Time 2-4 seconds1-2 seconds
Relaxation Delay 1-5 seconds2-5 seconds
Number of Scans 8-16128-1024 (or more for dilute samples)
Spectral Width 12-16 ppm200-240 ppm

Note: These are general guidelines. Optimization may be necessary depending on the specific sample and spectrometer. For quantitative analysis, a longer relaxation delay (5 times the longest T₁) is crucial.

NMR Characterization of this compound and Its Reaction Products

This compound (Starting Material)

The ¹H and ¹³C NMR spectra of EDMVS serve as a crucial reference point.

¹H NMR (CDCl₃):

  • δ ~5.7-6.2 ppm (m, 3H): Vinyl protons (-CH=CH₂). This multiplet arises from the complex coupling between the three vinyl protons.

  • δ ~3.7 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).

  • δ ~1.2 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃).

  • δ ~0.1 ppm (s, 6H): Methyl protons directly attached to the silicon atom (Si-(CH₃)₂).

¹³C NMR (CDCl₃):

  • δ ~139 ppm: Vinylic carbon (-C H=CH₂)

  • δ ~132 ppm: Vinylic carbon (-CH=C H₂)

  • δ ~58 ppm: Methylene carbon of the ethoxy group (-OC H₂CH₃)

  • δ ~18 ppm: Methyl carbon of the ethoxy group (-OCH₂C H₃)

  • δ ~-2 ppm: Methyl carbons directly attached to the silicon atom (Si-(C H₃)₂)

Hydrosilylation Products

Hydrosilylation involves the addition of a Si-H bond across the vinyl group of EDMVS. This reaction can proceed via two main modes: α-addition and β-addition. The β-addition product is typically favored.

Hydrosilylation of EDMVS EDMVS This compound Beta_Product β-Addition Product EDMVS->Beta_Product β-addition (major) Alpha_Product α-Addition Product EDMVS->Alpha_Product α-addition (minor) Hydrosilane Hydrosilane Hydrosilane->Beta_Product Hydrosilane->Alpha_Product Hydrolysis and Condensation of EDMVS cluster_0 Hydrolysis cluster_1 Condensation EDMVS EDMVS (R-Si-OEt) Silanol Silanol (R-Si-OH) EDMVS->Silanol + H₂O - EtOH Silanol2 2 x Silanol (2 R-Si-OH) Dimer Siloxane Dimer (R-Si-O-Si-R) Silanol2->Dimer - H₂O

Application of Ethoxydimethylvinylsilane in Dental Composites and Adhesives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of the Interface in Dental Restorations

The long-term clinical success of dental restorations hinges on the durability and integrity of the bond between the inorganic filler particles and the organic polymer matrix.[1] This interface is a critical determinant of the mechanical properties and hydrolytic stability of dental composites and adhesives. Silane coupling agents are instrumental in bridging this gap between dissimilar materials, creating a robust and stable connection that enhances the overall performance of the restorative material.[2] While 3-methacryloxypropyltrimethoxysilane (MPS) is a widely utilized silane in dentistry, this guide will provide a detailed exploration of the application of ethoxydimethylvinylsilane, a vinyl-functionalized silane, in the formulation of dental composites and adhesives. We will delve into the underlying chemistry, provide detailed protocols for its use, and present a comparative analysis of its potential performance.

This compound: A Profile

This compound is a bifunctional organosilane featuring a vinyl group and an ethoxy group attached to a silicon atom. This structure allows it to act as a molecular bridge: the ethoxy group can hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic fillers like silica, while the vinyl group can participate in the free-radical polymerization of the resin matrix.[3] This dual reactivity is the cornerstone of its function as a coupling agent.

Chemical Structure and Reaction Mechanism

The application of this compound involves a two-step process: hydrolysis and condensation.

  • Hydrolysis: The ethoxy group reacts with water to form a silanol group and ethanol as a byproduct. This reaction is often catalyzed by an acid or a base.

  • Condensation: The newly formed silanol groups can then react in two ways:

    • With filler surface: They can condense with hydroxyl groups present on the surface of inorganic fillers (e.g., silica, glass) to form stable siloxane bonds (Si-O-Si).

    • Self-condensation: They can also condense with other silanol groups to form a polysiloxane network on the filler surface.

The vinyl group of the silane remains available to copolymerize with the methacrylate monomers of the dental resin matrix during the curing process, thus covalently bonding the filler to the polymer.

G cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation & Copolymerization EDVS This compound (CH2=CH)Si(CH3)2(OC2H5) Silanol Dimethylvinylsilanol (CH2=CH)Si(CH3)2(OH) EDVS->Silanol + H2O (Catalyst) H2O Water (H2O) Ethanol Ethanol (C2H5OH) Silanized_Filler Silanized Filler Silanol->Silanized_Filler + Filler-OH (- H2O) Filler Inorganic Filler with -OH groups Composite Dental Composite Silanized_Filler->Composite + Resin Monomers (Polymerization) Resin Resin Matrix (e.g., BisGMA, TEGDMA)

Caption: Reaction mechanism of this compound.

Application Notes: Rationale and Considerations

The choice of a vinyl-functionalized silane like this compound over a methacrylate-functionalized one presents a different kinetic profile during polymerization. The vinyl group is generally less reactive than the methacrylate group in free-radical polymerization. This can be either an advantage or a disadvantage depending on the desired properties of the final composite.

A potential advantage is a reduction in polymerization stress. The slower reaction of the vinyl group might allow for more extensive relaxation of the polymer network before vitrification, leading to lower internal stresses in the final restoration. However, this lower reactivity could also result in a lower degree of conversion, which might compromise the mechanical properties of the composite.

Detailed Protocols

The following protocols provide a framework for the application of this compound in the formulation and testing of experimental dental composites and adhesives.

Protocol 1: Surface Treatment of Inorganic Fillers

This protocol details the procedure for treating silica-based fillers with this compound.

Materials and Equipment:

  • This compound

  • Inorganic filler (e.g., fumed silica, glass particles)

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Acetic acid (for pH adjustment)

  • Rotary evaporator

  • Oven

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Filler Preparation: Dry the inorganic filler in an oven at 120°C for 24 hours to remove any adsorbed water.

  • Silane Solution Preparation:

    • Prepare a 95% ethanol/5% deionized water solution.

    • Adjust the pH of the solution to 4.5-5.5 with acetic acid.

    • Add this compound to the acidified ethanol/water solution to a final concentration of 1-5% by weight. Stir the solution for at least 1 hour to allow for hydrolysis.

  • Silanization:

    • Disperse the dried filler in the silane solution at a filler-to-solution ratio of 1:10 (w/v).

    • Stir the suspension vigorously for 2-4 hours at room temperature.

  • Solvent Removal:

    • Remove the solvent using a rotary evaporator under reduced pressure at 40-50°C.

  • Drying and Curing:

    • Dry the treated filler in an oven at 60°C for 12 hours, followed by a final heat treatment at 110°C for 2 hours to complete the condensation reaction and remove any residual solvent and byproducts.

  • Storage: Store the silanized filler in a desiccator until use.

References

Application Notes and Protocols: Ethoxydimethylvinylsilane as a Crosslinking Agent for Elastomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethoxydimethylvinylsilane (EDMVS) is a versatile organosilicon compound that has garnered significant attention as a key component in the formulation of high-performance elastomers.[1] With a molecular formula of C₆H₁₄OSi, its structure features a reactive vinyl group, a hydrolyzable ethoxy group, and two methyl groups attached to a central silicon atom.[1][2] This unique bifunctional nature allows EDMVS to act as an efficient crosslinking agent and coupling agent, chemically binding to both organic polymers and inorganic fillers.[3] It is instrumental in the production of various silicone materials, including silicone rubber, oils, and resins, where it serves to enhance mechanical properties, thermal stability, and durability.[1][4]

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the application of this compound. We will explore the fundamental crosslinking chemistries, provide detailed experimental protocols for different curing systems, and discuss methods for characterizing the resulting elastomeric networks.

Chemical Properties and Safety Overview

Before utilization, it is critical to understand the properties and safe handling procedures for this compound.

PropertyValueSource
CAS Number 5356-83-2[2]
Molecular Formula C₆H₁₄OSi[2]
Molecular Weight 130.26 g/mol [2]
Appearance Colorless, transparent liquid[4]
Boiling Point 99-100 °C[5]
Density 0.790 g/mL[5]
Flash Point 4 °C[5]

Safety Precautions:

This compound is a hazardous and highly flammable liquid.[4] It can cause irritation to the eyes, skin, and respiratory tract and is harmful if swallowed, inhaled, or absorbed through the skin.[4][6]

  • Handling: Always work in a well-ventilated area or under a chemical fume hood.[7] Use spark-proof tools and take precautionary measures against static discharge.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[7]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4] Keep containers tightly closed under an inert atmosphere.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Fundamentals of Crosslinking Mechanisms

The versatility of EDMVS stems from its ability to participate in several distinct crosslinking reactions. The choice of mechanism depends on the polymer system, the desired final properties, and the processing conditions.

Moisture Curing (Hydrolysis & Condensation)

This mechanism is common for polymers containing hydroxyl groups or for systems where EDMVS is grafted onto a polymer backbone.[9][10] The process occurs in two primary steps, often accelerated by a catalyst such as dibutyltin dilaurate (DBTDL) or other Lewis acids.[9][11]

  • Hydrolysis: The ethoxy group on the silane reacts with ambient moisture to form a reactive silanol (Si-OH) group and releases ethanol as a byproduct.[12][13]

  • Condensation: Two silanol groups then condense to form a highly stable siloxane (Si-O-Si) bridge, creating a crosslink and releasing a molecule of water.[12][13]

This method is foundational for room temperature vulcanizing (RTV) silicones, adhesives, and sealants.[14][15] The cure proceeds from the surface inward as moisture diffuses into the material.[14]

Moisture_Curing cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation Polymer_Si_OEt Polymer-Si-(CH₃)₂-O-CH₂CH₃ (Ethoxysilane) Polymer_Si_OH Polymer-Si-(CH₃)₂-OH (Silanol Intermediate) Polymer_Si_OEt->Polymer_Si_OH + H₂O H2O H₂O (Moisture) Ethanol CH₃CH₂OH (Ethanol Byproduct) Polymer_Si_OH->Ethanol - CH₃CH₂OH Silanol1 Polymer-Si-(CH₃)₂-OH Polymer_Si_OH->Silanol1 Catalyst (e.g., DBTDL) Crosslink Polymer-Si-(CH₃)₂-O-(CH₃)₂-Si-Polymer (Siloxane Crosslink) Silanol1->Crosslink Silanol2 HO-(CH₃)₂-Si-Polymer Silanol2->Crosslink H2O_byproduct H₂O Crosslink->H2O_byproduct - H₂O

Figure 1. Moisture Curing Mechanism.
Peroxide-Initiated Free Radical Curing

For heat-cured rubbers (HCR), particularly silicone elastomers like VMQ (vinylmethylsiloxane), a peroxide-initiated radical process is employed.[16] At elevated temperatures, the peroxide decomposes into free radicals. These highly reactive species abstract hydrogen atoms from the methyl groups on the polymer backbone and initiate coupling with the vinyl groups of the EDMVS, forming stable carbon-carbon crosslinks.[16][17]

This method results in robust elastomers with excellent heat resistance and low compression set.[17][18] The choice of peroxide is critical, as its decomposition temperature dictates the curing temperature of the system.[17]

Peroxide_Curing Peroxide R-O-O-R (Organic Peroxide) Radical 2 R-O• (Free Radicals) Peroxide->Radical Δ (Heat) Polymer_Radical Polymer Radical (-Si(CH₃)(CH₂•)-O-) Radical->Polymer_Radical + Polymer Chain (- R-OH) Polymer Silicone Polymer Chain (-Si(CH₃)₂-O-) Crosslink C-C Crosslinked Network Polymer_Radical->Crosslink + EDMVS Vinyl Group EDMVS EDMVS (CH₂=CH-Si...) EDMVS->Crosslink

Figure 2. Peroxide-Initiated Radical Curing.
Platinum-Catalyzed Hydrosilylation (Addition Cure)

Hydrosilylation is a highly efficient and clean addition reaction that forms the basis of many two-part liquid silicone rubber (LSR) and room-temperature vulcanizing (RTV-2) systems.[16] This reaction involves the addition of a silicon-hydride (Si-H) bond from a crosslinking polymer across the carbon-carbon double bond of the vinyl group on EDMVS.[19][20] The reaction is catalyzed by a platinum complex, such as Karstedt's catalyst.[19][21]

A key advantage of addition cure is that no byproducts are generated, leading to minimal shrinkage and excellent dimensional stability in the final product.[16][20] The cure can be triggered at room or elevated temperatures.[16]

Hydrosilylation cluster_reactants Reactants SiH Polymer-Si-H (Hydride-functional Siloxane) Product Polymer-Si-CH₂-CH₂-Si-Polymer (Ethylene Bridge Crosslink) SiH->Product Vinyl CH₂=CH-Si-Polymer (Vinyl-functional Siloxane, e.g., from EDMVS) Vinyl->Product Catalyst Platinum Catalyst (e.g., Karstedt's) Catalyst->Product Catalyzes Reaction

Figure 3. Platinum-Catalyzed Hydrosilylation.

Experimental Protocols

The following protocols provide step-by-step methodologies for utilizing EDMVS in common elastomer crosslinking applications.

Protocol 1: Moisture Curing of a Model RTV-1 Silicone Sealant

Objective: To prepare and characterize a simple one-component RTV silicone elastomer using EDMVS as the crosslinking agent.

Materials & Equipment:

  • Hydroxy-terminated polydimethylsiloxane (HPDMS) (Viscosity: 5,000-10,000 cSt)

  • This compound (EDMVS)

  • Dibutyltin dilaurate (DBTDL) catalyst

  • Fumed silica (as reinforcing filler)

  • Planetary mixer or dual asymmetric centrifuge mixer

  • Vacuum chamber/oven

  • Standard tensile testing molds (e.g., ASTM D412 Die C)

  • Shore A durometer

Procedure:

  • Pre-treatment: Dry the fumed silica in an oven at 120°C for at least 4 hours to remove adsorbed moisture.

  • Compounding:

    • In the mixing vessel, add 100 parts by weight of HPDMS.

    • Slowly add 20-30 parts of dried fumed silica while mixing at low speed until a homogeneous paste is formed.

    • Increase mixing speed and apply vacuum to aid in the dispersion of the filler and remove trapped air. Mix for 30-60 minutes.

  • Crosslinker & Catalyst Addition:

    • Reduce mixing speed. Add 4-8 parts by weight of EDMVS to the mixture. Mix for 10 minutes under vacuum.

    • Add 0.1-0.5 parts by weight of DBTDL catalyst. Mix for an additional 5 minutes under vacuum until fully incorporated. Causality Note: The catalyst is added last to prevent premature curing in the mixer.

  • Casting & Curing:

    • Pour the formulation into the tensile testing molds, avoiding air entrapment.

    • Place the filled molds in a controlled environment (23 ± 2°C and 50 ± 5% relative humidity).

    • Allow the samples to cure for 7 days. The cure proceeds from the outside-in; a tack-free skin should form within 15-30 minutes.[14]

  • Characterization:

    • After 7 days, demold the cured elastomer samples.

    • Measure the hardness using a Shore A durometer.

    • Determine the tensile strength, elongation at break, and modulus according to ASTM D412.

    • To confirm crosslinking, perform a gel content test by immersing a known weight of the cured sample in a suitable solvent (e.g., toluene) for 24 hours, then drying and re-weighing the insoluble portion.[22]

Protocol 2: Peroxide Curing of a High-Consistency Rubber (HCR)

Objective: To formulate and cure a silicone HCR using EDMVS as a reactive component and a peroxide initiator.

Materials & Equipment:

  • High molecular weight vinylmethylsiloxane-dimethylsiloxane copolymer (VMQ Gum)

  • This compound (EDMVS)

  • Fumed silica, surface-treated

  • 2,5-Dimethyl-2,5-di(tert-butylperoxy)hexane (e.g., Varox DBPH)

  • Two-roll mill

  • Compression molding press with heated platens

  • Oscillating disc rheometer (ODR) or Moving die rheometer (MDR)

Procedure:

  • Compounding on Two-Roll Mill:

    • Set the mill roll temperature to ambient (~25°C).

    • Pass the VMQ gum (100 parts by weight) through the mill until a continuous band is formed. This step, known as mastication, reduces the viscosity for easier incorporation of ingredients.

    • Gradually add the fumed silica (30-40 parts) into the mill nip. Continue milling until the filler is fully dispersed.

    • Add EDMVS (1-3 parts). Causality Note: EDMVS can improve processability and enhance the final crosslink density.

    • Once the base compound is homogeneous, add the peroxide (0.5-1.5 parts). The peroxide must be added last at a low temperature to prevent premature crosslinking (scorch).[17]

    • Continue milling for 5-10 minutes to ensure uniform distribution of the peroxide.

  • Rheometry:

    • Analyze a small sample of the final compound using an ODR or MDR at the intended curing temperature (e.g., 170°C) to determine scorch time (ts2), cure time (t90), and torque values (ML, MH).

  • Molding & Curing:

    • Sheet out the compound from the mill to the desired thickness.

    • Place a preform of the material into a mold and place it in the compression press preheated to 170-180°C.

    • Apply pressure and cure for the time determined by the rheometer (e.g., t90 + 2 minutes).

  • Post-Curing:

    • Remove the cured part from the mold.

    • Place the part in an air-circulating oven and post-cure at 200°C for 4 hours. Causality Note: Post-curing is essential to remove volatile peroxide decomposition byproducts and to stabilize the mechanical properties of the elastomer.[16]

  • Characterization:

    • Perform mechanical tests (tensile, tear strength, compression set) on the post-cured samples.

Protocol 3: Platinum-Catalyzed Addition Curing of a Liquid Silicone Rubber (LSR)

Objective: To prepare a two-component LSR system where EDMVS is used to modify the vinyl content.

Materials & Equipment:

  • Part A:

    • Vinyl-terminated polydimethylsiloxane (100 parts)

    • Platinum catalyst (e.g., Karstedt's catalyst, 5-10 ppm Pt)

    • Fumed silica filler (20-30 parts)

    • This compound (EDMVS) (0-5 parts, as needed to adjust crosslink density)

  • Part B:

    • Vinyl-terminated polydimethylsiloxane (100 parts)

    • Poly(methylhydrosiloxane-co-dimethylsiloxane) (Si-H crosslinker)

    • Cure inhibitor (e.g., 1-ethynyl-1-cyclohexanol)

    • Fumed silica filler (20-30 parts)

  • Dual-cartridge dispensing system or laboratory mixer

  • Heated mold or oven

Procedure:

  • Formulation:

    • Prepare Part A and Part B separately by mixing the respective components until homogeneous, typically using a high-shear mixer under vacuum.

    • The amount of Si-H crosslinker in Part B is calculated to achieve a specific molar ratio of Si-H to Si-Vinyl groups (typically 1.1:1 to 2:1) when Part A and Part B are mixed. EDMVS contributes to the total vinyl content in Part A.

    • The inhibitor in Part B provides sufficient working time (pot life) after mixing.

  • Mixing & Curing:

    • Combine Part A and Part B in a precise 1:1 ratio by weight or volume.[23] Mix thoroughly until the mixture is uniform.

    • Inject or pour the mixed LSR into a mold preheated to 130-150°C.

    • Cure for 5-15 minutes, depending on the part thickness and cure temperature. The reaction is rapid at elevated temperatures.[24]

  • Characterization:

    • Evaluate the pot life of the mixed system at room temperature.

    • Measure the physical properties (hardness, tensile strength, elongation) of the cured elastomer. No post-cure is typically required for addition cure systems as no byproducts are formed.[16]

Expected Performance and Data

The use of EDMVS as a crosslinking agent significantly enhances the properties of elastomers. Crosslinking increases creep resistance, dimensional stability at elevated temperatures, and overall mechanical robustness.[9][25]

Table 1: Typical Properties of Cured Silicone Elastomers

PropertyMoisture Cure (RTV-1)Peroxide Cure (HCR)Addition Cure (LSR)
Cure Mechanism CondensationFree RadicalHydrosilylation
Typical Hardness (Shore A) 20 - 5030 - 8010 - 70
Tensile Strength (MPa) 2 - 75 - 12[16]5 - 12[16]
Elongation at Break (%) 150 - 700200 - 900200 - 900[16]
Cure Byproducts EthanolOrganic acids, methane, etc.None
Shrinkage Low (~0.5%)Low (~0.5-1.0%)Very Low (<0.1%)
Primary Advantage One-component, easy to useHigh mechanical strengthFast cure, no byproducts

References

Application Notes: Ethoxydimethylvinylsilane for Durable Water Repellent Textile Finishing

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers and scientists on the use of ethoxydimethylvinylsilane as an effective agent for creating durable water-repellent textile surfaces. This document details the underlying chemical mechanisms, provides validated, step-by-step laboratory protocols for application and performance evaluation, and outlines critical safety procedures. The methodologies are designed to be self-validating, ensuring reproducible and reliable results for developing hydrophobic and superhydrophobic textiles.

Introduction and Scientific Rationale

The demand for high-performance textiles with durable water repellency (DWR) is prevalent across numerous sectors, including performance apparel, industrial fabrics, and medical textiles. While traditional DWR chemistries have often relied on fluoropolymers, regulatory and environmental concerns have spurred research into alternative solutions.[1] Silane-based coatings present a promising, fluorine-free alternative.[2]

This compound (EDVS) is a bifunctional organosilane molecule uniquely suited for this application. Its ethoxy group provides a reactive site for covalently bonding to textile substrates, while the vinyl group can be utilized for further polymerization or cross-linking, enhancing the durability of the finish. The dimethyl substitution contributes to a low surface energy coating. This guide focuses on the application of EDVS to cellulosic textiles (e.g., cotton), where it reacts with surface hydroxyl groups to form a stable, hydrophobic polysiloxane layer.

Mechanism of Action: Covalent Bonding and Hydrophobic Film Formation

The efficacy of this compound as a water repellent is rooted in a two-stage chemical process: hydrolysis followed by condensation. This process transforms the soluble silane monomer into an insoluble, covalently bonded polysiloxane network on the textile fibers.

  • Hydrolysis: In the presence of water (often catalyzed by an acid or base), the ethoxy group (-OC₂H₅) on the silane is hydrolyzed to form a reactive silanol group (-OH). This step is crucial for "activating" the molecule.[3][4][5]

  • Condensation: The newly formed silanols are highly reactive and undergo two concurrent condensation reactions during the thermal curing phase:

    • Grafting to the Fiber: The silanol groups react with the abundant hydroxyl groups on the surface of cellulosic fibers, forming stable, covalent siloxane bonds (Si-O-Cellulose). This permanently anchors the hydrophobic molecule to the textile.[6]

    • Self-Condensation (Cross-linking): Silanols react with each other to form a cross-linked polysiloxane network (Si-O-Si) on the fiber surface. This creates a durable, robust hydrophobic film that envelops the fibers.[3][5]

The result is a nanometer-scale layer that dramatically lowers the surface energy of the textile, causing water to bead up and roll off rather than being absorbed.

G cluster_0 Step 1: Hydrolysis (Activation) cluster_1 Step 2: Condensation (Curing) A This compound (Si-OC₂H₅) B Reactive Silanol (Si-OH) A->B + H₂O B->B C Textile Fiber (-Cellulose-OH) B->C E Cross-linked Polysiloxane Network (Si-O-Si) B->E D Covalent Bond (Si-O-Cellulose) C->D + Silanol (-H₂O) F Durable Water Repellency D->F Imparts E->F Enhances

Caption: Mechanism of EDVS treatment on cellulosic textiles.

Safety and Handling

This compound is a flammable liquid and can cause skin and eye irritation. All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

  • GHS Hazard Statements: Highly Flammable liquid and vapor (H225), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[7]

  • Required PPE: Safety glasses or goggles, nitrile gloves, flame-retardant lab coat.

  • Handling: Ground and bond containers when transferring material. Use spark-proof tools. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[8]

  • Disposal: Dispose of contaminated materials and waste solutions in accordance with local, state, and federal regulations. Do not discharge into drains.[7]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the treatment of textiles with this compound and the subsequent evaluation of their water-repellent properties.

Materials and Equipment
CategoryItemSpecifications
Chemicals This compound (EDVS)Purity ≥ 98%
Ethanol200 proof, ACS grade
Deionized (DI) WaterType II or better
Acetic Acid (Glacial)ACS grade (for catalyst)
Substrate Textile Fabric100% cotton, desized, scoured, and bleached (e.g., "Testfabrics" style 400)
Glassware Beakers, Graduated CylindersAppropriate volumes
Magnetic Stir Plate and Stir Bars
Equipment Laboratory Padder or RollerFor uniform application
Laboratory OvenCapable of reaching 150°C ± 2°C
Water Contact Angle GoniometerWith high-resolution camera
AATCC Spray Test ApparatusConforming to AATCC Test Method 22
Protocol 1: Textile Treatment Workflow

This protocol describes a standard dip-pad-cure application method suitable for laboratory-scale experiments.

G A 1. Fabric Preparation Cut to size (e.g., 20x20 cm) Condition for 4h @ 21°C, 65% RH B 2. Solution Preparation Prepare ethanol/water/acid catalyst solution Add EDVS (e.g., 5% w/w) and stir A->B C 3. Fabric Application (Dip-Padding) Immerse fabric for 60s Pass through padder rollers (e.g., 80% wet pick-up) B->C D 4. Drying Air dry for 10 min Oven dry at 100°C for 5 min C->D E 5. Curing Oven cure at 150°C for 3 min D->E F 6. Post-Treatment Condition for 24h @ 21°C, 65% RH E->F G 7. Performance Evaluation Conduct Contact Angle & Spray Tests F->G

Caption: Experimental workflow for textile water repellent treatment.

Step-by-Step Procedure:

  • Fabric Preparation:

    • Cut the textile into specimens of the required size for your evaluation methods (e.g., 20 cm x 20 cm for the AATCC spray test).[9][10]

    • Condition the specimens for at least 4 hours at standard textile testing conditions (21 ± 1°C and 65 ± 2% relative humidity).

  • Treatment Solution Preparation (Example: 5% w/w solution):

    • Caution: Perform this step in a fume hood.

    • In a beaker, prepare a solvent mixture of 93.5 g ethanol and 1.0 g DI water.

    • Add 0.5 g of glacial acetic acid to catalyze the hydrolysis reaction. Stir for 5 minutes.

    • Slowly add 5.0 g of this compound to the solution while stirring.

    • Continue to stir the solution for at least 1 hour to allow for pre-hydrolysis. The solution should remain clear.

  • Application by Padding:

    • Set the pressure on the laboratory padder to achieve a target wet pick-up (WPU) of 70-80%. WPU is calculated as: ((Wet Weight - Dry Weight) / Dry Weight) * 100.

    • Immerse a conditioned fabric specimen in the treatment solution for 60 seconds, ensuring complete saturation.

    • Remove the fabric and immediately pass it through the nip of the padder rollers.

  • Drying and Curing:

    • Allow the treated fabric to air dry on a frame for 10 minutes.

    • Transfer the fabric to a laboratory oven pre-heated to 100°C and dry for 5 minutes to remove the solvent.[11]

    • Increase the oven temperature to 150°C and cure the fabric for 3 minutes to facilitate the condensation reaction and bond the silane to the fibers.[11][12]

  • Post-Treatment Conditioning:

    • Remove the cured fabric from the oven and allow it to cool.

    • Condition the treated fabric for at least 24 hours at standard conditions (21 ± 1°C and 65 ± 2% RH) before evaluation.

Protocol 2: Performance Evaluation

Reliable evaluation is key to validating the treatment's effectiveness. The following standard tests provide both quantitative and qualitative data.

A. Water Contact Angle (WCA) Measurement

This test provides a quantitative measure of the fabric's surface hydrophobicity.[13]

  • Setup: Place the conditioned, treated fabric specimen on the sample stage of the contact angle goniometer. Ensure the surface is flat and horizontal.

  • Droplet Deposition: Using a microsyringe, carefully dispense a 5 µL droplet of DI water onto the fabric surface.[14]

  • Measurement: Immediately capture a high-resolution image of the droplet. Use the goniometer's software to measure the angle formed at the three-phase (liquid-solid-air) interface.

  • Data Collection: Repeat the measurement at five different locations on the fabric surface and calculate the average WCA.

  • Interpretation:

    • WCA < 90°: Hydrophilic

    • WCA > 90°: Hydrophobic[13]

    • WCA > 150°: Superhydrophobic[15]

B. Water Repellency Spray Test (AATCC Test Method 22)

This test provides a qualitative visual rating of the fabric's resistance to surface wetting.[16][17][18]

  • Setup: Mount the conditioned fabric specimen (180 mm x 180 mm) tautly on the specimen holder of the AATCC spray test apparatus.[10] The face of the fabric to be tested should be oriented towards the spray nozzle. The hoop should be placed at a 45° angle.[9]

  • Procedure: Pour 250 mL of DI water (at 27 ± 1°C) into the funnel of the apparatus. Allow the water to spray onto the fabric for 25-30 seconds.[10]

  • Evaluation: Once the spray has stopped, remove the hoop. Tap the bottom edge of the hoop once firmly against a solid object, then rotate it 180° and tap it again.[9]

  • Rating: Immediately compare the wetted pattern on the fabric surface with the AATCC standard spray test rating chart. Assign a rating from 100 (no wetting) to 0 (complete wetting).[10][19]

Data Presentation and Expected Results

Results should be recorded systematically. Below is a sample data table for comparing different treatment concentrations.

Treatment (EDVS Conc. w/w)Avg. Water Contact Angle (°) ± SDAATCC Spray Test RatingVisual Observation
0% (Control)0° (Immediate absorption)0Complete wetting
2%125° ± 3°80Slight random sticking of drops
5%145° ± 2°90Slight random wetting of surface
8%152° ± 2°100No sticking or wetting of surface

Expected Outcome: A successful treatment with 5% EDVS is expected to render the cotton fabric highly hydrophobic, with a WCA approaching 150° and a spray test rating of 90 or 100. The durability of the finish can be assessed by re-evaluating the samples after a specified number of standardized laundry cycles.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low WCA / Poor Spray Rating Incomplete curing (time/temp too low)Increase curing time or temperature within the recommended range (e.g., up to 170°C).
Insufficient silane concentrationIncrease the w/w % of EDVS in the treatment solution.
Impure or improperly prepared fabricEnsure fabric is properly desized, scoured, and bleached before treatment.
White residue on fabric Silane concentration too highReduce the w/w % of EDVS. Ensure even application with the padder.
Incomplete hydrolysisIncrease the pre-hydrolysis stir time or slightly increase the water/catalyst amount.
Inconsistent results Uneven application (wet pick-up)Calibrate the padder pressure to ensure consistent wet pick-up across the sample.
Inadequate conditioningEnsure all samples are conditioned for the specified time before treatment and testing.

References

Troubleshooting & Optimization

Preventing premature hydrolysis of Ethoxydimethylvinylsilane during storage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Premature Hydrolysis During Storage and Handling

Welcome to the technical support center for Ethoxydimethylvinylsilane (EDMVS). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into a critical challenge: preventing the premature hydrolysis of this valuable reagent. EDMVS is a versatile compound, often used as a crosslinker and coupling agent in the synthesis of silicone materials, coatings, and adhesives.[1][2][3] Its efficacy, however, is critically dependent on its chemical integrity.

This guide moves beyond simple instructions. It delves into the causality behind experimental choices, empowering you to not only follow protocols but to understand and troubleshoot them effectively. We will explore the mechanism of hydrolysis, establish best practices for storage and handling, and provide clear protocols for mitigating risk.

Section 1: Understanding the Enemy - The Science of Hydrolysis

To prevent a problem, we must first understand it. The ethoxy group on EDMVS is highly susceptible to reaction with water, a process known as hydrolysis.[4] This initial reaction is often the first step toward irreversible degradation of the reagent.

FAQs: The Hydrolysis Mechanism

Q1: What is hydrolysis and why is it a problem for this compound?

A: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more bonds. In the case of EDMVS, the silicon-ethoxy (Si-OEt) bond is attacked by water. This reaction displaces the ethoxy group, forming a reactive silanol (Si-OH) intermediate and releasing ethanol as a byproduct.[5][6] This initial hydrolysis step is problematic for two primary reasons:

  • Change in Reactivity: The intended reactivity of the vinyl and ethoxy functional groups is altered. The formation of silanols creates a new reaction pathway that you may not have intended in your experiment.

  • Initiation of Condensation: The newly formed silanol groups are highly reactive and can condense with each other to form stable siloxane (Si-O-Si) bonds.[7] This process leads to the formation of dimers, oligomers, and eventually polymers, rendering the reagent useless for its original purpose.[8]

Q2: Can you illustrate the hydrolysis and condensation pathway?

A: Certainly. The process is a sequential, two-step reaction. First, hydrolysis occurs, followed by condensation. This cascade of reactions is what leads to the degradation of the product during storage.

Hydrolysis_Condensation cluster_hydrolysis Step 1: Hydrolysis cluster_condensation Step 2: Condensation A This compound (Si-OC₂H₅) B Vinyl Dimethylsilanol (Si-OH) A->B Cleavage of Si-O bond H2O H₂O (Moisture) H2O->A EtOH Ethanol (Byproduct) B->EtOH C 2x Vinyl Dimethylsilanol (Si-OH) D Disiloxane (Si-O-Si) C->D Formation of Si-O-Si bond H2O_out H₂O D->H2O_out Elimination

Caption: Hydrolysis of EDMVS followed by condensation.

Q3: What factors accelerate the rate of hydrolysis?

A: The rate of hydrolysis is influenced by several factors. The most critical is the presence of water .[9] Even trace amounts of moisture adsorbed on glassware or present in the atmosphere can initiate the process.[10] Other factors include:

  • pH: The reaction can be catalyzed by both acids and bases.[5][11]

  • Temperature: Higher temperatures generally increase the reaction rate.[12]

  • Catalysts: Certain metal salts can catalyze the hydrolysis reaction.[5]

Section 2: The First Line of Defense - Proper Storage and Handling

Preventing hydrolysis is overwhelmingly a matter of rigorous moisture exclusion. The integrity of your experiments depends on the purity of your starting materials, which begins the moment you receive the reagent.

FAQs: Storage and Handling Protocols

Q1: I've just received a new bottle of this compound. What is the first thing I should do?

A: Upon receipt, visually inspect the container's integrity. Ensure the seal, such as a Sure/Seal™ septum cap, is intact and undamaged.[13] If the container appears compromised, do not use it. For long-term storage, the best practice is to place the manufacturer's bottle inside a larger, sealed secondary container, such as a desiccator cabinet or a heavy-duty sealable bag.[14] This secondary container should contain an active desiccant.

Q2: What are the ideal storage conditions for EDMVS?

A: The key is a cool, dry, and inert environment . Hydrolysis can occur even at low temperatures if moisture is present. The following table summarizes the recommended conditions.

ParameterRecommendationRationale & Source(s)
Temperature Store in a cool location.EDMVS is a flammable liquid with a low flash point.[2] Cool temperatures also slow down potential degradation reactions.
Atmosphere Strict exclusion of atmospheric moisture under an inert gas (Argon or dry Nitrogen).Prevents the primary cause of hydrolysis.[10][15] An inert atmosphere displaces moist air from the container headspace.
Container Original manufacturer's bottle with a Sure/Seal™ septum cap.These caps are designed for moisture-sensitive reagents, allowing reagent removal via syringe without compromising the inert atmosphere.[13]
Secondary Containment Laboratory desiccator or moisture barrier bag.Provides an additional layer of protection against ambient humidity, especially after the manufacturer's seal has been punctured.[14][16]

Q3: Which desiccant should I use for secondary storage?

A: For protecting highly moisture-sensitive reagents like EDMVS, a molecular sieve is the superior choice. While silica gel is a common and economical desiccant, molecular sieves have a stronger affinity for water and can reduce residual moisture to much lower levels, especially at low relative humidity.[17][18] Indicating desiccants, which change color upon saturation, are useful for knowing when to regenerate or replace them.[16]

Q4: How do I properly access the reagent without introducing moisture?

A: Never open a bottle of EDMVS to the open air. The proper method involves using air-free syringe and cannula techniques under a positive pressure of an inert gas like argon or dry nitrogen.[10][13] This ensures that as you withdraw the liquid, the headspace is filled with inert gas, not moist laboratory air.[13] Glassware used for the reaction must be rigorously dried, typically by oven-drying overnight and cooling under an inert gas stream or in a desiccator.[10]

Storage_Workflow A Receive New Bottle of EDMVS B Inspect Seal Integrity A->B C Seal OK? B->C D Contact Supplier for Replacement C->D No E Place in Secondary Container (Desiccator with Molecular Sieves) C->E Yes F Store in Cool, Flammables-Safe Area E->F G Need to Use Reagent? F->G G->F No H Use Air-Free Technique (Inert Gas, Syringe/Cannula) G->H Yes I Return to Desiccator for Storage H->I

Caption: Recommended workflow for EDMVS storage and handling.

Section 3: Troubleshooting - Identifying and Mitigating Hydrolysis

Even with the best precautions, suspicion of contamination can arise. Knowing how to identify hydrolysis is key to avoiding failed experiments.

FAQs: Detection and Remediation

Q1: My reaction isn't working as expected. How can I check if my this compound has hydrolyzed?

A: If you suspect hydrolysis, there are several analytical techniques you can use to confirm the degradation of your reagent. FT-IR and NMR spectroscopy are two of the most accessible and informative methods for a research lab.

TechniquePrinciple & Key Observables
FT-IR Spectroscopy Infrared spectroscopy can detect the formation of new functional groups. Look for the appearance of a broad absorption band around 3200-3600 cm⁻¹ (indicative of O-H stretching in silanols) and changes in the 1000-1100 cm⁻¹ region, which can indicate the formation of Si-O-Si bonds.[9][19]
¹H NMR Spectroscopy Proton NMR is excellent for detecting the byproduct of hydrolysis, ethanol. Look for the characteristic triplet and quartet of ethanol, which will be absent in a pure sample. You may also see the disappearance of the ethoxy group's signals and the appearance of new, broad peaks corresponding to silanol (Si-OH) protons.[8][20]
²⁹Si NMR Spectroscopy While less common, ²⁹Si NMR is a powerful, direct method. It allows for the quantitative analysis of the disappearance of the starting ethoxysilane and the appearance of various hydrolyzed and condensed silicon species.[21][22]

Q2: I've confirmed my reagent is partially hydrolyzed. Can I still use it?

A: This is strongly discouraged. Once hydrolysis and condensation have begun, the reagent is a mixture of the starting material, silanols, and various oligomers.[8] The exact composition is unknown and will likely be inconsistent, leading to poor reproducibility and unpredictable results in your experiments. The presence of these impurities can significantly impact the material properties you are trying to achieve.[1] It is always best to discard the compromised reagent following your institution's hazardous waste disposal procedures and start with a fresh, unopened bottle.[14]

Section 4: Experimental Protocols

Protocol 1: Inert Gas Transfer of this compound

This protocol describes the transfer of EDMVS from a Sure/Seal™ bottle to a reaction flask under a positive pressure of inert gas.

Materials:

  • Sure/Seal™ bottle of this compound

  • Oven-dried reaction flask with a rubber septum

  • Inert gas source (Argon or dry Nitrogen) with a bubbler

  • Schlenk line or manifold

  • Dry, gas-tight syringe

  • Long, dry needle (e.g., 22 gauge)

  • Short, dry needle for gas inlet

Methodology:

  • Prepare Glassware: Ensure your reaction flask and syringe are thoroughly dried (e.g., in an oven at 125°C overnight) and allowed to cool in a desiccator or under a stream of inert gas.[10]

  • Establish Inert Atmosphere: Assemble the reaction flask and flush it with inert gas. Connect the flask to the inert gas manifold, ensuring a slight positive pressure is maintained (indicated by a slow bubble rate in the bubbler).[10]

  • Prepare for Transfer: Clamp the EDMVS bottle securely. Puncture the Sure/Seal™ septum with the short gas inlet needle connected to the inert gas line. This provides a positive pressure inside the bottle, preventing air from entering when you withdraw the liquid.[13]

  • Withdraw Reagent: Puncture the septum with the long, dry needle attached to your dry syringe. Insert the needle tip below the liquid level.

  • Perform Transfer: Slowly pull back the syringe plunger to draw the desired volume of EDMVS. The inert gas pressure in the bottle will help fill the syringe.

  • Inject into Flask: Remove the syringe from the reagent bottle and quickly insert it into the prepared reaction flask through its septum. Inject the reagent.

  • Clean Up: Withdraw the syringe. Quench any residual reagent in the syringe and needle by slowly drawing up and expelling a quenching solvent (like isopropanol) in a separate flask before cleaning.

Protocol 2: Preparation and Use of a Desiccator for Storage

Materials:

  • Glass or plastic laboratory desiccator with a tight-fitting lid

  • Desiccant (molecular sieves recommended)

  • Porcelain or plastic plate for the desiccator

Methodology:

  • Activate Desiccant: If using a regenerable desiccant like molecular sieves or silica gel, ensure it is fully active. Heat it in an oven according to the manufacturer's instructions (e.g., silica gel at 120°C for several hours) to drive off any adsorbed moisture.[16] Allow it to cool in a sealed container before use.

  • Load Desiccator: Fill the bottom chamber of the desiccator with the freshly activated desiccant. Place the perforated plate on top.

  • Seal the Desiccator: Lightly grease the rim of the desiccator lid with vacuum grease to ensure an airtight seal. Place the lid on top and slide it slightly to spread the grease evenly.

  • Store Reagent: Place the sealed bottle of this compound inside the desiccator. Ensure the desiccator is closed tightly and stored in a cool, designated area.

  • Monitor Desiccant: If using an indicating desiccant, periodically check its color. When it indicates saturation, remove it and regenerate or replace it.[16] This ensures the environment remains dry.[14]

References

Technical Support Center: Mastering the Hydrolysis of Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the controlled hydrolysis of ethoxydimethylvinylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile molecule in their experimental workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into controlling the hydrolysis of this compound, ensuring reproducibility and success in your applications. Our focus is on the "why" behind the "how," empowering you with the knowledge to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction occurring during the hydrolysis of this compound?

A1: The hydrolysis of this compound is a chemical reaction where the ethoxy group (-OC₂H₅) attached to the silicon atom is replaced by a hydroxyl group (-OH) from a water molecule. This reaction produces a reactive silanol intermediate, dimethylvinylsilanol, and ethanol as a byproduct. This initial hydrolysis step is often the precursor to subsequent condensation reactions, where silanol groups react with each other to form stable siloxane bonds (Si-O-Si).

Q2: Why is controlling the rate of hydrolysis so critical for my experiments?

A2: Precise control over the hydrolysis rate is paramount for several reasons. A reaction that proceeds too slowly may lead to incomplete surface modification or inefficient incorporation into a polymer matrix. Conversely, if the hydrolysis is too rapid, the resulting silanols can undergo uncontrolled self-condensation.[1] This premature condensation can lead to the formation of insoluble oligomers and polymers, resulting in solution instability, gelation, and a non-uniform application.[2] Maximizing the availability of the reactive silanol intermediates in terms of both their concentration and lifespan is key to achieving reproducible and effective surface interactions.[3][4]

Q3: What are the primary factors I can manipulate to control the hydrolysis rate?

A3: You have several levers at your disposal to precisely control the rate of this compound hydrolysis. The most influential factors are:

  • pH of the solution: The hydrolysis rate is highly dependent on pH.[1][3][5]

  • Water Concentration: The molar ratio of water to the silane is a critical stoichiometric parameter.[1][2]

  • Temperature: Like most chemical reactions, temperature plays a significant role in the reaction kinetics.[2][6][7]

  • Catalyst: The presence and nature of a catalyst can dramatically alter the reaction rate.[2][8][9]

  • Solvent System: The choice of solvent impacts the solubility of reactants and can influence the reaction mechanism.[6][9][10]

Troubleshooting Guide

This section addresses common issues encountered during the hydrolysis of this compound and provides systematic troubleshooting strategies.

Issue 1: Hydrolysis is occurring too slowly or not at all.

Slow or incomplete hydrolysis can be a significant roadblock. Here’s how to diagnose and resolve this issue:

Root Causes & Solutions

Potential Cause Underlying Principle Recommended Action
Neutral pH The hydrolysis of alkoxysilanes is slowest at a neutral pH (around 7).[1][2] Both acidic and basic conditions catalyze the reaction.[3][5]Adjust the pH of your solution. For a controlled increase in rate, acid catalysis (pH 4-5) is often preferred as it favors hydrolysis over condensation.[2][3]
Insufficient Water Water is a key reactant. An inadequate supply will stoichiometrically limit the extent of hydrolysis.Ensure a sufficient molar excess of water relative to the this compound. However, be mindful that a large excess can promote premature condensation.[2]
Low Temperature Lower temperatures decrease the kinetic energy of the reacting molecules, leading to a slower reaction rate, as described by the Arrhenius equation.[6][7]Gradually increase the reaction temperature while monitoring the solution. An increase from 20°C to 50°C can increase the hydrolysis rate by more than six times.[6]
Inappropriate Solvent This compound may have poor solubility in a purely aqueous solution, limiting the interaction between reactants.Employ a co-solvent, such as ethanol or methanol, to create a homogeneous reaction mixture.[2][10] The use of an alcohol with a different alkoxy group than the silane can also increase the hydrolysis rate through exchange reactions.[6]
Issue 2: The solution becomes cloudy, or gelation occurs prematurely.

This is a classic sign of uncontrolled, rapid self-condensation of the silanol intermediates.

Root Causes & Solutions

Potential Cause Underlying Principle Recommended Action
High pH (Basic Conditions) While both acids and bases catalyze hydrolysis, basic conditions significantly accelerate the subsequent condensation reaction of silanols.[2][3]If possible, perform the hydrolysis under acidic conditions (pH 4-5) to favor the hydrolysis step and slow down condensation.[2][3]
High Silane Concentration A higher concentration of silane leads to a higher concentration of the resulting silanols, increasing the probability of intermolecular condensation.Work with more dilute solutions of this compound.
Excessive Temperature High temperatures accelerate both hydrolysis and condensation rates.Conduct the reaction at a lower, controlled temperature (e.g., room temperature) and carefully monitor for any changes in viscosity.[2]
Excess Water A large excess of water can drive the hydrolysis to completion very quickly, leading to a high concentration of silanols that can then rapidly condense.[2]Carefully control the stoichiometry of water added to the reaction.

In-Depth Scientific Explanation: The "Why"

The Role of pH: A Tale of Two Mechanisms

The rate of alkoxysilane hydrolysis is dramatically influenced by pH, following a U-shaped curve with the minimum rate at a neutral pH of 7.[2][11] This is due to two distinct catalytic mechanisms:

  • Acid Catalysis (pH < 7): Under acidic conditions, the oxygen atom of the ethoxy group is protonated.[12][13] This protonation makes the ethoxy group a better leaving group (ethanol), facilitating the nucleophilic attack of water on the silicon atom.[12][14] Acidic conditions generally favor the hydrolysis reaction over the subsequent condensation of silanols.[2][3]

  • Base Catalysis (pH > 7): In alkaline media, the reaction proceeds via the nucleophilic attack of a hydroxide ion (OH⁻) on the silicon atom.[15] This forms a pentacoordinate silicon intermediate, which then expels an ethoxide ion. While effective at promoting hydrolysis, basic conditions strongly catalyze the condensation of the resulting silanols, often leading to rapid polymerization.[3][15]

Diagram: pH Influence on Hydrolysis Rate

G cluster_0 Acid-Catalyzed Hydrolysis (pH < 7) cluster_1 Base-Catalyzed Hydrolysis (pH > 7) cluster_2 Overall Rate Profile A1 Protonation of Ethoxy Group A2 Nucleophilic Attack by Water A1->A2 A3 Formation of Silanol & Ethanol A2->A3 B1 Nucleophilic Attack by Hydroxide Ion B2 Pentacoordinate Silicon Intermediate B1->B2 B3 Formation of Silanol & Ethoxide B2->B3 C1 Rate Minimum at pH 7

Caption: Mechanisms of acid- and base-catalyzed hydrolysis.

Solvent Effects: More Than Just a Medium

The solvent system plays a multifaceted role in controlling the hydrolysis of this compound.[9][10] Organic solvents can affect the state of water in the solution, which in turn influences the hydrolysis rate.[10] Hydrogen bonding between the solvent and water molecules is an important factor.[8][9] Protic solvents like alcohols are often used as co-solvents to ensure the miscibility of the relatively nonpolar silane and water.[2] Interestingly, the choice of alcohol can also impact the reaction rate. For instance, using methanol as a solvent for an ethoxysilane can lead to alkoxy exchange, which may alter the overall hydrolysis kinetics.[6]

Experimental Protocols

Protocol 1: Monitoring Hydrolysis via FT-IR Spectroscopy

This protocol provides a real-time method to monitor the progress of the hydrolysis reaction by observing changes in the infrared spectrum.

Materials:

  • This compound

  • Deionized water

  • Ethanol (as a co-solvent)

  • Acid catalyst (e.g., 0.1 M HCl) or base catalyst (e.g., 0.1 M NH₄OH)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, dry ATR crystal.

  • Solution Preparation: In a separate vial, prepare the reaction mixture. A common starting point is a 5% (v/v) solution of this compound in a 95:5 (v/v) ethanol/water mixture.[2]

  • Reaction Initiation: Add the desired amount of acid or base catalyst to the solution and mix thoroughly.

  • Data Acquisition: Immediately apply the reacting solution to the ATR crystal.

  • Time-Resolved Spectra: Acquire spectra at regular intervals (e.g., every 30-60 seconds).

  • Analysis: Monitor the decrease in the intensity of the Si-O-C stretching bands (typically around 1100-1000 cm⁻¹) and the corresponding increase in the Si-OH stretching band (around 950-850 cm⁻¹ and a broad band around 3700-3200 cm⁻¹).

Diagram: FT-IR Monitoring Workflow

G Start Prepare Silane Solution Background Acquire Background Spectrum Start->Background Initiate Add Catalyst & Mix Background->Initiate Apply Apply to ATR Crystal Initiate->Apply Acquire Acquire Spectra Over Time Apply->Acquire Acquire->Acquire Repeat at intervals Analyze Analyze Spectral Changes Acquire->Analyze

Caption: Workflow for real-time FT-IR monitoring of hydrolysis.

Protocol 2: Quantitative Analysis using ²⁹Si NMR Spectroscopy

For a more detailed and quantitative understanding of the hydrolysis and subsequent condensation reactions, ²⁹Si NMR is an invaluable tool.

Materials:

  • This compound

  • Deuterated solvent (e.g., deuterated methanol or a mixture with D₂O)

  • Acid or base catalyst

  • NMR spectrometer

Procedure:

  • Sample Preparation: Prepare the reaction mixture in an NMR tube. A typical mixture might consist of this compound, a deuterated solvent, and a catalyst.

  • Initial Spectrum: Acquire a ²⁹Si NMR spectrum immediately after mixing to establish the t=0 baseline.

  • Time-Course Measurement: Acquire spectra at regular intervals to track the disappearance of the starting this compound signal and the appearance of new signals corresponding to the hydrolyzed species (dimethylvinylsilanol) and various condensed oligomers.[2]

  • Data Analysis: Integrate the signals to quantify the concentration of each species over time, allowing for the determination of reaction kinetics.

References

Troubleshooting incomplete reactions in Ethoxydimethylvinylsilane surface functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethoxydimethylvinylsilane Functionalization

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound (EDMVS) surface functionalization. This guide is designed to move beyond simple protocols and provide you with the foundational knowledge and practical troubleshooting strategies required to achieve consistent, high-quality surface modifications. As scientists, we understand that an incomplete or poorly controlled reaction can compromise weeks of work. The goal here is to explain the causality behind the crucial steps of the silanization process, empowering you to diagnose and resolve issues effectively.

Part 1: Core Principles of EDMVS Silanization

Before troubleshooting, it is imperative to understand the reaction you are trying to control. Silanization is a multi-step process that relies on the controlled hydrolysis and condensation of the silane molecule onto a hydroxylated surface.[1][2]

The overall reaction proceeds as follows:

  • Hydrolysis: The ethoxy group (-OEt) on the EDMVS molecule first hydrolyzes in the presence of a small amount of water to form a reactive silanol group (-OH). This step is often the rate-limiting and most critical part of the process.[3]

  • Condensation: The newly formed silanol group on the silane molecule then condenses with a hydroxyl group (-OH) present on the substrate surface (e.g., glass, silica, or other metal oxides). This reaction forms a stable, covalent siloxane bond (Si-O-Substrate) and releases ethanol as a byproduct.[4]

  • Lateral Self-Condensation (Optional): Nearby silanol groups on adjacent, surface-bound silane molecules can also condense with each other, forming lateral Si-O-Si linkages. This can increase the density and stability of the resulting monolayer.[1]

Because this compound is a monoalkoxy silane, it has a reduced tendency for vertical polymerization (forming thick, uncontrolled multilayers), which is a common issue with tri-alkoxy silanes.[5] This makes it an excellent choice for creating well-defined monolayers where the vinyl group's accessibility is critical for subsequent chemical modifications.

G EDMVS EDMVS (R-Si-OEt) Silanol Reactive Silanol (R-Si-OH) EDMVS->Silanol Functionalized Functionalized Surface (Substrate-O-Si-R) Silanol->Functionalized Condensation (- EtOH) Substrate_OH Hydroxylated Surface (Substrate-OH)

Caption: EDMVS reaction mechanism on a hydroxylated surface.

Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during EDMVS functionalization in a practical question-and-answer format.

Question 1: My surface shows poor hydrophobicity (low water contact angle) after functionalization. What went wrong?

This is the most common indicator of an incomplete or failed reaction. A successfully vinyl-silanized surface should be significantly more hydrophobic than the clean, hydroxylated starting material.

Answer: A low contact angle points to low surface coverage. Let's break down the potential causes systematically:

  • Cause A: Inactive Substrate Surface. The reaction's success is entirely dependent on the presence of surface hydroxyl (-OH) groups.[6] If your substrate is not properly cleaned and activated, the silane will have nothing to react with.

    • Troubleshooting:

      • Verify Cleaning Protocol: Ensure your cleaning procedure (e.g., Piranha etch, UV/Ozone, or oxygen plasma) is sufficient to both remove organic contaminants and generate a high density of hydroxyl groups.

      • Substrate Age & Storage: Freshly prepared hydroxylated surfaces are most reactive. Surfaces left exposed to ambient conditions can adsorb airborne contaminants, rendering them inert. Re-treat the surface if it has been stored for more than a few hours.

      • Optimal Hydroxyl Density: For silica-based substrates, an optimal density of approximately 5 silanol groups per nm² is often cited as ideal for forming a dense monolayer.[7]

  • Cause B: Incorrect Water Concentration. Water is a double-edged sword in silanization.[5][7]

    • Too Little Water: Trace amounts of water are absolutely essential to hydrolyze the ethoxy group into the reactive silanol. In an overly anhydrous system (e.g., using freshly distilled solvent from a drying agent without any exposure to ambient humidity), the reaction may not initiate.[5]

    • Too Much Water: Excess water in the bulk silanization solution will cause the EDMVS molecules to hydrolyze and self-condense into oligomers and polymers (polysiloxanes) in solution.[5] These aggregates can then physisorb onto the surface, leading to a hazy, unstable, and easily removed film instead of a covalently bound monolayer.

    • Troubleshooting:

      • Solvent Choice: Use high-purity, anhydrous solvents like toluene or isopropanol as the reaction medium. This allows the trace amount of water adsorbed on the substrate surface to control the hydrolysis locally at the interface, rather than globally in the solution.

      • Humidity Control: Be aware of ambient humidity. Running experiments on a very dry day versus a very humid day can lead to inconsistent results. For maximum reproducibility, consider performing the reaction in a controlled environment like a glove box with a defined humidity level.

  • Cause C: Degraded Silane Reagent.

    • Troubleshooting: this compound is sensitive to moisture. If the bottle has been opened multiple times in a humid environment, the reagent may have already hydrolyzed or polymerized within the bottle. Use a fresh bottle or an aliquot stored under an inert atmosphere (e.g., argon or nitrogen).

Question 2: My results are inconsistent from one experiment to the next. How can I improve reproducibility?

Answer: Inconsistency is almost always due to a lack of control over critical environmental or procedural variables.

  • Troubleshooting Checklist for Reproducibility:

    • Standardize Substrate Cleaning: Use the exact same cleaning procedure, duration, and post-cleaning storage time for every experiment.

    • Control Reaction Atmosphere: As mentioned above, ambient humidity is a major variable. Perform reactions in a controlled inert atmosphere if possible.

    • Use Fresh Reagents: Always use fresh, anhydrous solvent and a properly stored aliquot of EDMVS.

    • Maintain Consistent Temperature: Perform the reaction in a temperature-controlled bath. Silanization kinetics are temperature-dependent.

    • Standardize Rinsing: The post-reaction rinsing step is critical to remove physisorbed, unreacted silane. Use a consistent sequence and volume of fresh, anhydrous solvent.

Question 3: How can I be sure the vinyl group is present and accessible on the surface?

Answer: Confirming the presence of the specific functional group is essential, especially if the vinyl moiety is intended for subsequent reactions (e.g., thiol-ene click chemistry).

  • Characterization Strategy:

    • Initial Confirmation (Indirect): A significant increase in the water contact angle provides strong initial evidence of successful surface modification.

    • Elemental Analysis (Direct): X-ray Photoelectron Spectroscopy (XPS) is a powerful tool. It can confirm the presence of Silicon and Carbon on the surface and their atomic percentages can be used to infer the completeness of the monolayer.[8]

    • Vibrational Spectroscopy (Direct): Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) can sometimes detect the C=C stretching vibration of the vinyl group, although this can be challenging for a thin monolayer on some substrates.[9]

    • Chemical Derivatization (Confirmatory): The most definitive test is to perform a subsequent reaction that targets the vinyl group. For example, react the surface with a thiol-containing fluorescent dye and confirm its presence with fluorescence microscopy. This proves both the presence and accessibility of the vinyl groups.

G start Troubleshooting Incomplete EDMVS Functionalization q1 Is the post-reaction water contact angle low? start->q1 c1 Check Substrate Activation: - Piranha/Plasma/UV-Ozone - Use immediately after prep q1->c1 Yes q2 Are results inconsistent? q1->q2 No c2 Check Water Content: - Use anhydrous solvent - Control ambient humidity c1->c2 If activation is confirmed c3 Check Silane Quality: - Use fresh/unopened bottle - Store under inert gas c2->c3 If water content is controlled c4 Check Reaction Conditions: - Consistent time & temp - Thorough rinsing protocol q2->c4 Yes success Reaction Likely Successful. Proceed to Characterization. q2->success No

Caption: A logical troubleshooting workflow for EDMVS reactions.

Part 3: Key Experimental Protocols & Data

Protocol 1: Substrate Cleaning and Activation (for Glass/Silicon)

This protocol uses a Piranha solution, which is extremely dangerous and should only be handled by trained personnel with appropriate personal protective equipment (PPE).

  • Pre-Cleaning: Sonicate substrates in a sequence of Alconox (or similar lab detergent), deionized water, acetone, and finally isopropanol (15 minutes each). Dry under a stream of nitrogen.

  • Piranha Etching: Prepare Piranha solution by carefully and slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄). (CAUTION: EXTREMELY EXOTHERMIC AND CORROSIVE. ALWAYS ADD PEROXIDE TO ACID).

  • Immerse the dried substrates in the Piranha solution for 30-60 minutes.

  • Rinsing: Carefully remove substrates and rinse copiously with deionized water.

  • Drying: Dry the substrates in an oven at 110°C for at least 1 hour to remove excess physisorbed water, leaving a reactive monolayer of surface-bound water and hydroxyl groups.

  • Use the substrates for silanization immediately.

Protocol 2: General Solution-Phase Silanization

  • Prepare a 1-2% (v/v) solution of EDMVS in anhydrous toluene in a sealed reaction vessel.

  • Place the freshly activated and dried substrates into the vessel.

  • Seal the vessel under an inert atmosphere (e.g., nitrogen or argon) if high reproducibility is required.

  • Allow the reaction to proceed for 2-4 hours at room temperature, or as optimized for your system.

  • Rinsing: Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene, followed by isopropanol, to remove any unreacted silane.

  • Curing: Cure the functionalized substrates in an oven at 110°C for 30-60 minutes to drive the condensation reaction to completion and remove any remaining solvent.

Table 1: Characterization Techniques for EDMVS Functionalized Surfaces

TechniqueInformation ProvidedAdvantagesLimitations
Contact Angle Goniometry Surface wettability, hydrophobicity, surface energy.Simple, fast, highly sensitive to the outermost surface layer.Indirect measure of chemical functionality; sensitive to contamination.[8]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition, chemical state information.Quantitative, provides direct evidence of Si and C on the surface.[8]Requires high vacuum; surface sensitive to top 5-10 nm only.[8]
ATR-FTIR Spectroscopy Presence of specific chemical bonds (e.g., Si-O-Si, C=C).Non-destructive, provides direct chemical bond information.May lack sensitivity for a thin monolayer; substrate can interfere.[9]
Atomic Force Microscopy (AFM) Surface topography, roughness, film uniformity.High-resolution imaging of surface morphology.Provides no direct chemical information.[8]
Solid-State NMR Detailed chemical structure and bonding environment.Provides conclusive structural evidence.Low sensitivity, typically requires high surface area samples.[10]

References

Technical Support Center: Optimizing Catalyst Concentration for Ethoxydimethylvinylsilane Hydrosilylation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for optimizing the hydrosilylation of ethoxydimethylvinylsilane. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical reaction for the synthesis of organosilicon compounds. Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of silicon chemistry, but its success hinges on precise control of catalytic activity. This document provides in-depth, field-proven insights into optimizing catalyst concentration, troubleshooting common experimental hurdles, and understanding the fundamental chemistry at play. Our goal is to empower you to move beyond simple protocol execution and toward rational, predictable optimization of your reactions.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when setting up the hydrosilylation of this compound.

Q1: What is the typical starting concentration for a platinum catalyst in this reaction?

A1: For homogeneous platinum catalysts like Karstedt's or Speier's catalyst, a typical starting concentration range is between 5 and 50 ppm of platinum metal relative to the total weight of the reaction formulation. For initial screening experiments, a concentration of 10-20 ppm is a robust starting point. It is crucial to remember that this is a starting range; the optimal concentration is highly dependent on substrate purity, reaction temperature, and desired reaction kinetics.

Q2: Which platinum catalyst is better for my reaction: Karstedt's or Speier's?

A2: The choice depends on your specific requirements for reaction initiation and handling.

  • Karstedt's Catalyst (Pt(0) complex): This is a platinum(0) complex and is generally the preferred choice due to its high activity and solubility in silicone systems. It becomes catalytically active almost immediately without an induction period. This makes it ideal for reactions where rapid, low-temperature curing is desired.

  • Speier's Catalyst (H₂PtCl₆): This is a platinum(IV) compound that must be reduced in situ to an active Pt(0) species, resulting in an "induction period" before the reaction begins. While highly effective, it is also a potent sensitizer and presents greater health hazards.

For most laboratory-scale syntheses involving this compound, Karstedt's catalyst offers more predictable kinetics and easier handling.

Q3: What are the most common side reactions and how can I minimize them?

A3: Hydrosilylation is often accompanied by side reactions that can reduce yield and complicate purification. The most prevalent are:

  • Alkene Isomerization: The catalyst can promote the migration of the double bond in the vinylsilane or other alkene substrates, leading to unreactive internal olefins and a mixture of products.

  • Dehydrogenative Silylation: This process competes with hydrosilylation and results in the formation of a vinylsilane and hydrogen gas.

  • Oligomerization/Polymerization: Under certain conditions, the catalyst can promote the polymerization of the alkene substrate.

Minimization Strategies:

  • Optimize Temperature: Lowering the reaction temperature often increases selectivity for the desired hydrosilylation product.

  • Control Catalyst Concentration: Using the minimum effective catalyst concentration can suppress side reactions.

  • Maintain Stoichiometry: Ensure the molar ratio of Si-H to vinyl groups is carefully controlled.

Q4: What is the role of an inhibitor and when should I use one?

A4: An inhibitor is a compound that reversibly binds to the platinum catalyst, forming a less active complex and preventing the reaction from occurring at room temperature. This is critical in industrial applications for creating stable, curable formulations with a long "pot-life". Common inhibitors include acetylenic alcohols (e.g., ethynylcyclohexanol), maleates, and fumarates. The inhibitory effect is overcome by heating, which causes the inhibitor to dissociate and frees the active catalyst.

You should use an inhibitor if you need to prepare a reaction mixture that must remain stable for a period before initiating the reaction (e.g., for coating applications or differential scanning calorimetry studies).

Q5: How do I know if my catalyst has been poisoned or has decomposed?

A5: Catalyst poisoning or decomposition is a primary cause of failed reactions.

  • Poisoning: This occurs when impurities in the reagents or solvent bind irreversibly to the platinum center. Common poisons include compounds containing sulfur, phosphorus, and amines. A poisoned catalyst will show little to no activity, even at elevated temperatures.

  • Decomposition: This is often visible as the formation of a black or dark-colored precipitate, commonly known as "platinum black." This precipitate consists of agglomerated, catalytically inactive platinum colloids. This typically happens at the end of a reaction but can occur prematurely if the catalyst is unstable under the reaction conditions. If you observe this early on, it is a clear sign of catalyst deactivation.

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the hydrosilylation of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Conversion 1. Inactive Catalyst: Catalyst has degraded due to improper storage (exposure to air/moisture). 2. Catalyst Poisoning: Impurities (sulfur, phosphorus, amines, excess inhibitors) in reagents or solvents are deactivating the catalyst. 3. Insufficient Catalyst Loading: The concentration is too low to initiate the reaction at a reasonable rate. 4. Suboptimal Temperature: The reaction requires thermal energy to overcome the activation barrier.1. Use a fresh batch of catalyst stored under an inert atmosphere. 2. Purify all reagents. Use freshly distilled, anhydrous solvents. Ensure glassware is scrupulously clean. 3. Incrementally increase the catalyst loading in 5-10 ppm steps. Refer to Protocol 1 . 4. Gradually increase the reaction temperature in 10 °C increments while monitoring the reaction.
Reaction is Uncontrollable (Violently Exothermic) 1. Excessive Catalyst Loading: The catalyst concentration is too high, leading to a runaway reaction. 2. Absence of Inhibitor: For highly reactive systems, the lack of an inhibitor can lead to an uncontrollable reaction upon catalyst addition.1. Immediately attempt to cool the reaction vessel. For future experiments, significantly reduce the catalyst concentration (e.g., by a factor of 5-10). 2. Consider adding a suitable inhibitor (e.g., dimethyl maleate) to the reaction mixture before adding the catalyst to moderate the initial activity.
Poor Product Selectivity (Mixture of Isomers) 1. Alkene Isomerization: The catalyst is promoting double bond migration in the substrate, a common side reaction. 2. High Reaction Temperature: Elevated temperatures can favor side reactions over the desired hydrosilylation pathway.1. Screen different catalysts; some may exhibit lower isomerization activity. Ensure the Si-H to vinyl stoichiometry is optimized. 2. Reduce the reaction temperature. If the rate becomes too slow, compensate by slightly increasing the catalyst concentration.
Formation of Black Precipitate (Catalyst Decomposition) 1. Catalyst Agglomeration: The active monomeric platinum species are agglomerating to form inactive colloidal platinum ("platinum black"). 2. Reaction Completion: This is often a natural endpoint of the reaction as the stabilizing substrates are consumed.1. If this occurs early, the catalyst may be unstable. Consider using a catalyst with more robust stabilizing ligands. Ensure the reaction is performed under an inert atmosphere. 2. If this occurs after full conversion, it is expected. The product can be filtered (e.g., through celite or activated carbon) to remove the precipitate.

Section 3: Experimental Protocols

These protocols provide validated, step-by-step methodologies for key optimization and analysis workflows.

Protocol 1: General Procedure for Catalyst Concentration Screening

This protocol outlines a systematic approach to determine the minimum effective catalyst concentration for your specific reaction system.

Objective: To identify the optimal catalyst loading (ppm) that provides complete conversion in a reasonable timeframe without promoting excessive side reactions.

Methodology:

  • Preparation: In a series of identical, dry reaction vessels under an inert atmosphere (e.g., nitrogen or argon), add your this compound substrate and any solvent.

  • Hydrosilane Addition: Add the hydrosilane reagent to each vessel, ensuring a consistent stoichiometry across all reactions (e.g., 1.1 equivalents of Si-H per vinyl group).

  • Catalyst Stock Solution: Prepare a dilute stock solution of your platinum catalyst (e.g., Karstedt's catalyst) in an anhydrous, inert solvent like toluene or xylene. This allows for accurate dispensing of microliter quantities.

  • Catalyst Addition: Add varying amounts of the catalyst stock solution to each vessel to achieve a range of concentrations (e.g., 2 ppm, 5 ppm, 10 ppm, 20 ppm, 50 ppm).

  • Reaction Monitoring: Stir all reactions at the desired temperature. Monitor the progress of each reaction simultaneously using an appropriate analytical technique (TLC, GC, or FT-IR). See Protocol 2 .

  • Analysis: Record the time to completion for each concentration. The optimal concentration is the lowest one that achieves full conversion within your desired timeframe. Analyze the final product for purity to ensure side reactions were minimized.

G cluster_prep Preparation cluster_screening Screening cluster_analysis Analysis A Prepare N identical reaction vessels (Substrate + Solvent) B Add Hydrosilane (Consistent Stoichiometry) A->B C Add varying amounts of Pt Catalyst Stock Solution (e.g., 2, 5, 10, 20 ppm) B->C D Run reactions at constant Temperature C->D E Monitor conversion vs. time (GC, FT-IR, NMR) D->E F Determine time to completion for each concentration E->F G Analyze product purity (check for side products) F->G H Select lowest concentration with acceptable rate and purity G->H

Caption: Workflow for Catalyst Concentration Screening.

Protocol 2: In-Situ Reaction Monitoring using FT-IR Spectroscopy

Objective: To quantitatively track the reaction progress in real-time by monitoring the disappearance of the Si-H bond.

Methodology:

  • Setup: Use an FT-IR spectrometer equipped with an in-situ probe (e.g., ATR probe).

  • Background Spectrum: Before adding the catalyst, record a background spectrum of the complete reaction mixture (substrate, hydrosilane, solvent).

  • Initiation: Add the catalyst to the reaction mixture and immediately begin spectral acquisition in time-course mode (e.g., one spectrum every 60 seconds).

  • Data Analysis: The key peak to monitor is the Si-H stretching vibration , which typically appears around 2100-2200 cm⁻¹ .

  • Quantification: Plot the absorbance (or area) of the Si-H peak against time. The reaction is complete when this peak has disappeared or its area has plateaued at a baseline level. This provides precise kinetic data and confirms reaction completion without the need for offline sampling.

Section 4: Understanding the Chemistry

A deeper understanding of the reaction mechanism provides the foundation for rational troubleshooting and optimization.

The Chalk-Harrod Mechanism

The most widely accepted pathway for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism. This catalytic cycle illustrates how a small amount of Pt(0) can turn over many molecules of substrate.

The Cycle:

  • Oxidative Addition: The Si-H bond of the hydrosilane adds across the Pt(0) catalyst center, forming a Pt(II) intermediate.

  • Olefin Coordination: The vinyl group of the this compound coordinates to the platinum center.

  • Migratory Insertion: The coordinated vinyl group inserts into the Platinum-Hydride (Pt-H) bond. This is often the rate-determining step.

  • **Red

Side reactions of Ethoxydimethylvinylsilane and how to minimize them

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for Ethoxydimethylvinylsilane (CAS: 5356-83-2). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the use of this versatile silane. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.

Introduction to this compound

This compound is a valuable organosilane compound featuring a reactive vinyl group and a hydrolyzable ethoxy group. This dual functionality makes it an important building block in a variety of applications, including as a crosslinking agent, a surface modifier, and an intermediate in organic synthesis. However, its reactivity can also lead to several undesired side reactions. This guide will equip you with the knowledge to identify, understand, and minimize these reactions.

Section 1: Side Reactions During Synthesis

The most common synthesis route for this compound involves the reaction of dimethylvinylchlorosilane with ethanol, which produces the desired product along with hydrochloric acid as a byproduct.[1] While seemingly straightforward, improper control of reaction conditions can lead to the formation of impurities.

FAQ: Synthesis Side Reactions

Q1: What are the primary byproducts during the synthesis of this compound?

A1: The primary byproduct is hydrochloric acid (HCl). If not properly neutralized or removed, it can catalyze the hydrolysis of the ethoxy group, leading to the formation of siloxanes. Additionally, if the ethanol reactant contains water, premature hydrolysis can occur, forming disiloxanes and other oligomeric species. Incomplete reaction can also leave unreacted starting materials.

Q2: How can I minimize the formation of siloxane byproducts during synthesis?

A2: To minimize siloxane formation, it is crucial to use anhydrous ethanol and a moisture-free reaction setup. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system. Immediate purification of the crude product after the reaction is complete is also recommended to remove any HCl and unreacted starting materials.[1]

Troubleshooting Guide: Synthesis Impurities
Observed Issue Potential Cause Recommended Action
Low Yield Incomplete reaction; loss of product during workup.Ensure stoichiometric amounts of reactants, monitor reaction progress by GC, and optimize purification steps (e.g., distillation).
Presence of high-boiling point impurities in GC/MS Formation of siloxane oligomers due to moisture.Use anhydrous ethanol and solvents, and perform the reaction under an inert atmosphere.
Acidic crude product Residual HCl byproduct.Neutralize with a suitable non-aqueous base (e.g., triethylamine) before distillation.

Section 2: Hydrolysis of the Ethoxy Group

The Si-O-C bond in this compound is susceptible to hydrolysis, especially in the presence of acid or base catalysts, to form a silanol (Si-OH) and ethanol. These silanols are often unstable and can self-condense to form siloxanes.

Mechanism of Hydrolysis

Hydrolysis can proceed via acid-catalyzed or base-catalyzed pathways.

  • Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the oxygen atom of the ethoxy group, making it a better leaving group. A water molecule then attacks the silicon atom.[2][3]

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electron-deficient silicon atom, leading to the displacement of the ethoxide ion.[4]

The rate of hydrolysis is significantly influenced by pH, with the slowest rates occurring around neutral pH.[4]

Troubleshooting Workflow: Unwanted Hydrolysis

Caption: Troubleshooting workflow for identifying and mitigating unwanted hydrolysis.

FAQ: Hydrolysis

Q1: How can I prevent the hydrolysis of this compound during storage?

A1: Store this compound in a tightly sealed container under an inert, dry atmosphere (e.g., nitrogen or argon). The storage area should be cool and dry. Avoid contact with acids, bases, and water.

Q2: I need to perform a reaction in a protic solvent. How can I minimize hydrolysis?

A2: If a protic solvent is unavoidable, consider running the reaction at a lower temperature to decrease the rate of hydrolysis. Buffering the reaction mixture to a neutral pH can also significantly slow down hydrolysis.[4] Additionally, minimizing the reaction time is crucial.

Section 3: Unwanted Polymerization of the Vinyl Group

The vinyl group of this compound can undergo radical polymerization, especially at elevated temperatures, in the presence of light, or upon addition of a radical initiator. This can lead to the formation of viscous liquids or solid polymers, rendering the material unusable.

Minimizing Unwanted Polymerization

The most effective way to prevent premature polymerization is by adding a radical inhibitor.

Protocol: Inhibition of Unwanted Polymerization
  • Inhibitor Selection: Common inhibitors for vinyl monomers include 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), and phenothiazine.[5] For vinylsilanes, hindered phenolic antioxidants like BHT are often effective.

  • Determine Inhibitor Concentration: The required concentration of the inhibitor is typically in the range of 100-500 ppm. It is advisable to start with a lower concentration and increase if necessary.

  • Addition of Inhibitor: The inhibitor should be added to the this compound under an inert atmosphere. Ensure complete dissolution.

  • Storage: Store the inhibited silane in a cool, dark place, as light can initiate polymerization.

Inhibitor Typical Concentration Notes
Butylated Hydroxytoluene (BHT) 100 - 500 ppmEffective for storage and processing at moderate temperatures.
4-Methoxyphenol (MEHQ) 100 - 1000 ppmRequires the presence of oxygen to be effective.
Phenothiazine 50 - 200 ppmHighly effective, but can cause discoloration.[6]
FAQ: Unwanted Polymerization

Q1: My this compound has become viscous during storage. What happened?

A1: Increased viscosity is a strong indication of oligomerization or polymerization. This could be due to the absence of an inhibitor, exposure to heat or light, or contamination with a radical source.

Q2: Can I remove the inhibitor before my reaction?

A2: Yes, inhibitors can be removed by distillation or by passing the silane through a column of activated alumina.[7] However, this should be done immediately before use, as the uninhibited silane will be highly susceptible to polymerization.

Section 4: Side Reactions During Hydrosilylation

Hydrosilylation, the addition of a Si-H bond across a double bond, is a primary application of this compound. While a powerful reaction, it is often accompanied by side reactions, particularly when using platinum-based catalysts.[8]

Common Hydrosilylation Side Reactions
  • Alkene Isomerization: Platinum catalysts can isomerize terminal alkenes to internal alkenes, which are less reactive in hydrosilylation.[8] This is a common issue with Karstedt's catalyst.

  • Dehydrogenative Silylation: This side reaction results in the formation of a vinylsilane and hydrogen gas, instead of the desired hydrosilylation product.[8][9] This is more common with certain iron and cobalt catalysts but can also occur with platinum catalysts.[8][10]

Troubleshooting Guide: Hydrosilylation Side Reactions

Caption: Troubleshooting guide for common side reactions during hydrosilylation.

FAQ: Hydrosilylation

Q1: How can I suppress alkene isomerization during a platinum-catalyzed hydrosilylation?

A1: Lowering the reaction temperature can often reduce the rate of isomerization relative to hydrosilylation. Using a catalyst with bulky ligands can also sterically hinder the isomerization pathway.[11] In some cases, the addition of a mild inhibitor can suppress isomerization without completely poisoning the hydrosilylation catalyst.

Q2: I am observing the formation of a vinylsilane instead of the expected alkylsilane. What is happening?

A2: You are likely observing dehydrogenative silylation. This side reaction can be favored by certain catalysts and conditions. Consider switching to a different catalyst system. For example, some rhodium catalysts show higher selectivity for hydrosilylation over dehydrogenative silylation compared to certain platinum or iron catalysts.[12]

References

Technical Support Center: Purification of Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethoxydimethylvinylsilane (EDMVS). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and validated protocols to address challenges encountered during the purification of EDMVS from its synthesis byproducts. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the common questions regarding the synthesis of this compound and the nature of the impurities you are likely to encounter.

Q1: What is the primary synthesis route for this compound and what are the main byproducts?

A1: The most common industrial synthesis involves the alcoholysis of Dimethylvinylchlorosilane with ethanol. This reaction is efficient but generates several byproducts that must be removed.

  • Reaction: (CH₃)₂Si(CH=CH₂)Cl + CH₃CH₂OH → (CH₃)₂Si(CH=CH₂)OCH₂CH₃ + HCl

  • Primary Byproduct: Hydrogen Chloride (HCl) is the stoichiometric byproduct and is corrosive.[1]

  • Unreacted Starting Materials: Residual Dimethylvinylchlorosilane and ethanol are common impurities.

  • Hydrolysis Products: Chlorosilanes are extremely sensitive to moisture.[1][2] Any water present in the reactants or reaction vessel will lead to the formation of silanols, which rapidly condense to form siloxanes. A key potential byproduct is 1,1,3,3-tetramethyl-1,3-divinyldisiloxane, formed from the hydrolysis of two molecules of the starting chlorosilane or the product.

Q2: How do these impurities affect downstream applications?

A2: The purity of EDMVS is critical for its performance as a coupling agent or monomer.

  • Residual HCl: Can cause corrosion of equipment and catalyze unwanted side reactions or degradation of substrates.

  • Unreacted Chlorosilanes: These are highly reactive and can interfere with subsequent polymerization or surface modification reactions. Their presence indicates an incomplete reaction and leads to batch-to-batch inconsistency.

  • Siloxanes: These impurities lack the reactive ethoxy group and will not participate in the intended coupling or hydrolysis/condensation reactions, effectively reducing the potency and performance of your final formulation.

Q3: What are the critical safety hazards associated with this compound synthesis byproducts?

A3: Safety is paramount when handling chlorosilanes and their byproducts.

  • Hydrogen Chloride (HCl): A corrosive gas that can cause severe respiratory and skin burns upon contact.[1][3][4] All work should be conducted in a well-ventilated fume hood.

  • Flammability: The chlorosilane starting material and the final product are flammable liquids with low flash points.[5]

  • Reactivity with Water: The reaction of chlorosilanes with water is vigorous and exothermic, releasing HCl gas.[1] In confined spaces, this can lead to a dangerous pressure buildup.

  • "Popping Gels": A significant and severe hazard is the formation of shock-sensitive gels from the hydrolysis of chlorosilanes, particularly polychlorosilane residues.[6] These gels can be explosive upon mechanical disturbance.[6] An incident at Mitsubishi Materials in 2014, which resulted in fatalities, was attributed to the explosive decomposition of such gels during maintenance.[6] Extreme caution must be exercised to ensure all apparatus is dry and to properly quench any residues.

Section 2: General Purification and Troubleshooting Workflow

A successful purification strategy involves a logical sequence of steps designed to remove specific classes of impurities. The following workflow provides a general overview. Subsequent sections will detail the troubleshooting associated with each stage.

PurificationWorkflow Crude Crude Reaction Mixture Wash Aqueous Wash & Neutralization Crude->Wash Removes HCl Dry Drying Wash->Dry Removes Water Waste1 Acidic Water Wash->Waste1 Distill Fractional Distillation Dry->Distill Removes Moisture Waste2 Spent Drying Agent Dry->Waste2 Pure Pure EDMVS (>97%) Distill->Pure Separates by B.P. Waste3 Low & High Boiling Fractions Distill->Waste3

Caption: General workflow for the purification of this compound.

Section 3: Detailed Purification Protocols

Protocol 1: Aqueous Workup and Neutralization

Causality: This step is designed to remove the highly water-soluble and acidic HCl byproduct. A weak base like sodium bicarbonate is used to neutralize the acid without causing base-catalyzed hydrolysis of the ethoxysilane product.

Materials:

  • Crude reaction mixture

  • Separatory funnel

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • pH paper or meter

Procedure:

  • Carefully transfer the crude reaction mixture to a separatory funnel.

  • Slowly add an equal volume of saturated NaHCO₃ solution. Caution: This will generate CO₂ gas. Vent the funnel frequently to release pressure.

  • Shake the funnel gently, venting often, until gas evolution ceases.

  • Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8). If still acidic, add more NaHCO₃ solution.

  • Separate the layers. The bottom layer is the aqueous phase.

  • Wash the organic layer (top layer) with an equal volume of brine. This helps to break up any emulsions and remove residual water.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

Protocol 2: Fractional Distillation

Causality: Fractional distillation is essential for separating compounds with close boiling points.[7][8] The difference in boiling points between the starting material (Dimethylvinylchlorosilane, ~83°C), the product (EDMVS, ~99°C), and the main hydrolysis byproduct (Disiloxane, ~139°C) is sufficient for separation with an efficient fractionating column.[9][10][11]

Comparative Boiling Point Data

CompoundRoleBoiling Point (°C at 760 mmHg)Source
EthanolStarting Material78.4N/A
DimethylvinylchlorosilaneStarting Material82-83[2][5][10][12]
This compound Product 99 [9]
1,1,3,3-Tetramethyl-1,3-divinyldisiloxaneByproduct138-140[11][13][14][15][16]

Procedure:

  • Drying: Add anhydrous MgSO₄ or Na₂SO₄ to the washed organic phase from Protocol 1. Swirl the flask. If the drying agent clumps, add more until some remains free-flowing. Let it sit for 15-20 minutes.

  • Setup: Assemble a fractional distillation apparatus using a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser. Ensure all glassware is meticulously dried.

  • Filtration: Filter the dried organic solution directly into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Distillation:

    • Heat the flask gently.

    • Collect the initial "forerun" fraction, which will primarily contain any residual low-boiling solvents or unreacted ethanol and dimethylvinylchlorosilane (distilling below ~95°C).

    • As the temperature stabilizes at the boiling point of your product (~99°C), change the receiving flask.

    • Collect the main fraction of pure this compound. Monitor the temperature closely; a stable boiling point indicates a pure fraction.

    • Stop the distillation when the temperature begins to rise significantly above the product's boiling point or when only a small amount of residue remains in the distillation flask. This residue will contain higher-boiling siloxane byproducts.

Section 4: Troubleshooting Guide

This guide provides solutions to common issues encountered during the purification process.

Distillation Issues

IssueProbable Cause(s)Recommended Solution(s)
Product is contaminated with low-boiling impurities (e.g., starting material). 1. Inefficient fractionating column. 2. Distillation rate is too fast.1. Use a longer fractionating column or one packed with a higher surface area material (e.g., Raschig rings) to increase the number of theoretical plates.[17] 2. Reduce the heating rate. A slow, steady distillation provides better separation.
Product is contaminated with high-boiling impurities (e.g., siloxanes). Distillation was carried on for too long, allowing higher-boiling components to distill over.Stop the distillation as soon as the temperature begins to rise past the boiling point of the pure product. Leave a small amount of residue in the pot.
Gel formation or solidification in the distillation pot. This is a critical safety issue. It indicates the presence of residual water or HCl, leading to hydrolysis and polymerization. The resulting gels can be shock-sensitive.[6]IMMEDIATELY STOP THE DISTILLATION. Safely cool the apparatus. Do not handle the gel mechanically. The residue must be quenched with extreme care under inert atmosphere by slowly adding it to a large volume of an inert solvent like hexane, followed by slow, controlled addition of an alcohol (e.g., isopropanol) to safely react any remaining hazardous material.
Poor or no product recovery. 1. A leak in the distillation apparatus. 2. Significant hydrolysis during the workup led to loss of product.1. Check all joints and connections for a proper seal. Ensure cooling water is flowing through the condenser. 2. Review the workup procedure. Ensure all reagents and glassware were dry. Minimize the time the product is in contact with the aqueous phase.

Workup & Purity Issues

IssueProbable Cause(s)Recommended Solution(s)
Formation of a stable emulsion during aqueous wash. Vigorous shaking of the separatory funnel.1. Add saturated brine solution, which can help break the emulsion by increasing the ionic strength of the aqueous phase. 2. In the future, use gentle inversions of the separatory funnel rather than vigorous shaking.
Final product appears cloudy or hazy. Incomplete drying; residual water is present.1. Re-dry the product over fresh anhydrous MgSO₄ or Na₂SO₄. 2. Ensure the drying agent is not old or already hydrated. Use a sufficient amount.
How can I verify the purity of my final product? Purity confirmation requires analytical instrumentation.Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal method. It will separate the components and provide mass spectra to confirm the identity of the main peak as EDMVS and identify any residual impurities.[18][19][20][21] NMR Spectroscopy (¹H, ¹³C, ²⁹Si) can also be used to confirm the structure and detect impurities.

References

Technical Support Center: Ethoxydimethylvinylsilane (EDMVS) Application in Composites

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethoxydimethylvinylsilane (EDMVS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for achieving optimal adhesion in composite materials using EDMVS as a coupling agent. Here, we synthesize fundamental chemical principles with practical, field-proven insights to help you overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is this compound (EDMVS) and what is its primary function in composites?

A1: this compound (CAS No. 5356-83-2) is a bifunctional organosilane coupling agent.[1][2] Its molecular structure features two key components: a hydrolyzable ethoxy group and a reactive vinyl functional group.[1] The primary function of EDMVS is to act as a molecular bridge, creating strong, durable covalent bonds between an inorganic substrate or filler (like glass, silica, or metal oxides) and an organic polymer matrix.[3][4] This chemical bridge significantly enhances the interfacial adhesion, which in turn improves the mechanical properties (e.g., tensile and flexural strength), moisture resistance, and overall durability of the composite material.[3][4]

Q2: How does the vinyl functional group in EDMVS contribute to adhesion?

A2: The vinyl group (-CH=CH₂) is the organic-reactive part of the EDMVS molecule. It is designed to be compatible with and react into the polymer matrix. During the curing process of the composite, typically initiated by free radicals (e.g., using peroxides), the double bond of the vinyl group can open and co-polymerize with the monomers of the polymer resin, such as unsaturated polyesters or polyethylene.[5][6][7] This makes the EDMVS molecule an integral part of the polymer backbone at the interface, ensuring a robust and stable connection between the filler and the matrix.[5]

Q3: What is the general mechanism of action for EDMVS at the substrate interface?

A3: The adhesion promotion mechanism of EDMVS involves a two-step process:

  • Hydrolysis: The ethoxy group on the silicon atom reacts with water to form a reactive silanol group (-Si-OH). This reaction is a critical first step for bonding to the inorganic surface.[4]

  • Condensation: The newly formed silanol groups then react (condense) with hydroxyl groups present on the surface of the inorganic substrate, forming stable, covalent siloxane bonds (Si-O-Substrate). The silanol groups can also self-condense to form a cross-linked siloxane network on the surface.[4]

This process effectively grafts the EDMVS molecule onto the inorganic surface, with its vinyl group oriented towards the polymer matrix, ready to react during curing.

Q4: What are the ideal solution conditions for applying EDMVS?

A4: For effective hydrolysis, EDMVS should be applied from a solution with a slightly acidic pH. While soluble in acidic water at a pH of 3-3.5, a commonly recommended starting point for preparing a stable application solution is to use a 95% ethanol / 5% water mixture, adjusted to a pH of 4.5-5.5 with acetic acid.[8] The solution should be allowed to hydrolyze for at least 5-30 minutes before application to form the reactive silanol groups.[3]

Q5: What is the shelf life of a prepared EDMVS solution?

A5: The stability of a hydrolyzed silane solution is limited. Once hydrolyzed, the silanol groups will begin to self-condense in the solution, which can reduce its effectiveness over time. It is highly recommended to prepare fresh solutions daily and use them within a few hours.[9][10] The stability can vary depending on the specific solvent system, concentration, and pH.

Troubleshooting Guide: Poor Adhesion

Poor adhesion is a common issue in composite fabrication and can manifest as delamination, reduced mechanical strength, or failure at the interface between the filler/substrate and the polymer matrix. This guide will walk you through diagnosing and resolving these issues in a question-and-answer format.

Symptom 1: Delamination at the Fiber/Filler-Matrix Interface

Q: My composite is showing clear signs of delamination between the reinforcing fibers/fillers and the polymer matrix. What are the likely causes related to the EDMVS treatment?

A: Interfacial delamination is a classic sign of failed or inadequate coupling agent performance. The root causes can be traced back to several stages of the silanization process.

Potential Cause 1: Inadequate Surface Preparation

  • Why it happens: The substrate surface must be scrupulously clean and possess available hydroxyl groups for the EDMVS to bond with. Contaminants like oils, dust, or even a layer of adsorbed moisture can physically block the reactive sites, preventing the formation of covalent Si-O-Substrate bonds.

  • How to diagnose:

    • Contact Angle Measurement: A clean, high-energy surface should have a low water contact angle (be hydrophilic). If the contact angle on your substrate is high before silane treatment, it indicates surface contamination.

    • Surface Analysis (XPS/Auger): For a more in-depth analysis, X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy can detect elemental contaminants on the surface.

  • How to solve:

    • Implement a rigorous cleaning protocol. This may involve solvent washing (e.g., with acetone or isopropanol), sonication, or plasma/corona treatment to both clean and activate the surface by generating hydroxyl groups.[3]

Potential Cause 2: Incorrect Silane Solution Preparation or Application

  • Why it happens: The effectiveness of the EDMVS treatment is highly dependent on the proper hydrolysis and uniform application of the silane.

    • Incorrect pH: If the pH of the solution is too high or too low, it can affect the rate of hydrolysis and condensation, leading to an unstable solution or an improperly formed silane layer. A pH of 4.5-5.5 is generally recommended for controlled hydrolysis.[3]

    • Incorrect Concentration: A silane solution that is too dilute may not provide sufficient coverage, resulting in a thin, incomplete layer.[11] Conversely, a solution that is too concentrated can lead to the formation of a thick, weakly bonded, cross-linked siloxane layer on the surface. This layer can act as a failure point, leading to cohesive failure within the silane layer itself rather than adhesive failure at the interface.[11]

    • Insufficient Hydrolysis Time: If the silane is not given enough time to hydrolyze in the solution before application (typically 5-30 minutes), there will be fewer reactive silanol groups available to bond with the substrate.[3]

  • How to diagnose:

    • FTIR Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR can be used to analyze the treated surface. The presence of characteristic Si-O-Si peaks can confirm the presence of a siloxane network, although quantifying the thickness and quality of the layer is complex.[12][13]

    • Ellipsometry or AFM: These techniques can be used to measure the thickness of the applied silane layer on a smooth substrate.

  • How to solve:

    • Carefully control the pH of your 95% ethanol/5% water solution to 4.5-5.5 using acetic acid.

    • Start with a 0.5-2% (by weight) EDMVS concentration and optimize from there.[3]

    • Ensure a hydrolysis time of at least 5 minutes with stirring before application.[3]

Potential Cause 3: Improper Curing

  • Why it happens: Curing is essential for two reasons: to drive off any remaining solvent and water, and to complete the condensation of silanol groups with the substrate and with each other. Inadequate curing can leave a weak, poorly bonded interfacial layer. Furthermore, the curing of the polymer matrix must be compatible with the reactivity of the vinyl group of the EDMVS.

  • How to diagnose:

    • Mechanical Testing: If the adhesion is poor, this is the primary indicator.

    • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) of the treated substrate can sometimes reveal information about the extent of curing of the silane layer.

  • How to solve:

    • After applying the silane solution, allow for a brief air-dry period (15-30 minutes) at room temperature, followed by a heat cure.[3] A good starting point for curing is 110-120°C for 20-30 minutes.[3] This should be optimized for your specific substrate and composite system.

    • Ensure your polymer curing system (e.g., peroxide initiator) is appropriate for reacting with the vinyl group of the EDMVS.

Symptom 2: Reduced Mechanical Performance Under Humid or Wet Conditions

Q: My composite performs well initially, but its strength degrades significantly after exposure to humidity or immersion in water. How can EDMVS treatment help, and what could be going wrong?

A: A primary benefit of using a silane coupling agent is to improve the hydrolytic stability of the interface. If you are still seeing significant degradation in wet conditions, it points to a compromised interfacial layer.

Potential Cause 1: Incomplete or Weak Siloxane Network

  • Why it happens: Water molecules can penetrate the composite and attack the interface. If the silane has not formed a dense, cross-linked, and water-resistant siloxane network covalently bonded to the substrate, water can hydrolyze the remaining bonds and displace the polymer, leading to a loss of adhesion.

  • How to diagnose:

    • Dynamic Mechanical Analysis (DMA): DMA can be used to measure the change in viscoelastic properties of the composite before and after water immersion. A significant drop in the storage modulus (E') indicates a weakening of the interface.

    • Shear Bond Strength Testing: Compare the shear bond strength of dry samples to those that have been aged in a humid environment or immersed in water. A large drop in strength points to a hydrolytically unstable interface.

  • How to solve:

    • Optimize Curing: Ensure the curing step is sufficient to drive the condensation reaction to completion, forming a robust siloxane network. Experiment with slightly longer curing times or higher temperatures (within the limits of your substrate and polymer).

    • Review Silane Concentration: A very thin silane layer might not provide a sufficient barrier to water ingress. You may need to slightly increase the concentration of your EDMVS solution.

Potential Cause 2: Incompatibility with the Polymer Matrix

  • Why it happens: While the vinyl group of EDMVS is broadly compatible with free-radical cured systems, the specific chemistry of your polymer matrix matters. If the reaction between the vinyl group and the polymer is inefficient, a strong covalent link will not be formed, leaving a weaker, more water-susceptible interface.

  • How to diagnose:

    • Fracture Surface Analysis (SEM): Scanning Electron Microscopy (SEM) of the fracture surface can be very revealing. A "clean" looking filler or fiber surface with little to no polymer adhered to it indicates poor interfacial adhesion. A surface where the polymer has clearly adhered and then failed cohesively suggests a better bond.

  • How to solve:

    • Confirm Curing Mechanism: Ensure that your polymer curing system (e.g., type and concentration of peroxide initiator, cure temperature) is optimized for a vinyl-functional system. The free radicals generated must be able to efficiently react with the vinyl groups of the EDMVS.

    • Consider a Different Silane: In some cases, if the polymer matrix has a different chemistry (e.g., epoxy or amino-based), a vinyl silane may not be the optimal choice. You may need a silane with a different organofunctional group (e.g., amino or epoxy functional silane) that is more reactive with your specific polymer system.[14]

Experimental Protocols

Protocol 1: Standard Procedure for EDMVS Treatment of a Glass Substrate

This protocol provides a baseline for treating glass slides or fibers. It should be optimized for your specific application.

  • Substrate Cleaning: a. Sonicate the glass substrate in acetone for 15 minutes. b. Sonicate in isopropanol for 15 minutes. c. Rinse thoroughly with deionized water. d. Dry with a stream of nitrogen and then in an oven at 110°C for 1 hour.

  • Silane Solution Preparation: a. Prepare a 95:5 (v/v) ethanol/deionized water solution. b. Adjust the pH of the solution to 4.5-5.5 with a few drops of acetic acid while stirring. c. Add EDMVS to the solution to achieve a final concentration of 2% (v/v). d. Stir the solution for 15 minutes to allow for hydrolysis.

  • Surface Treatment: a. Immerse the cleaned and dried substrates in the EDMVS solution for 2-5 minutes with gentle agitation.

  • Rinsing and Curing: a. Briefly rinse the treated substrates with fresh ethanol to remove excess silane. b. Air dry for 15 minutes at room temperature. c. Cure in an oven at 110°C for 20 minutes.

  • Storage: a. Store the treated substrates in a desiccator until they are incorporated into the composite.

Protocol 2: Shear Bond Strength Testing

This protocol can be used to quantitatively assess the adhesion of a composite to a treated substrate.

  • Sample Preparation: a. Treat a flat substrate (e.g., a glass slide) with EDMVS according to Protocol 1. b. Place a mold with a defined diameter (e.g., 3 mm) onto the treated surface. c. Fill the mold with your uncured composite resin.

  • Curing: a. Cure the composite according to your standard procedure (e.g., using a UV light or thermal curing).

  • Aging (Optional): a. For wet strength testing, store the bonded specimens in a controlled environment (e.g., 37°C water for 24 hours).

  • Testing: a. Mount the sample in a universal testing machine equipped with a shear testing fixture. b. Apply a shear load to the base of the composite cylinder at a constant crosshead speed (e.g., 0.5 mm/min) until failure.

  • Calculation: a. Calculate the shear bond strength in megapascals (MPa) by dividing the maximum load (in Newtons) by the bonding area (in mm²).

Data Presentation

Table 1: Troubleshooting Summary for Poor Adhesion with EDMVS

SymptomPotential CauseDiagnostic MethodRecommended Action
Interfacial Delamination Inadequate Surface CleaningContact Angle Measurement, XPSImplement rigorous solvent washing, sonication, or plasma treatment.
Incorrect Silane ConcentrationEllipsometry, AFMStart with 0.5-2% (w/v) EDMVS and optimize. Avoid overly thick layers.
Incorrect Solution pHpH MeterAdjust solution to pH 4.5-5.5 with acetic acid.
Insufficient CuringMechanical Testing, DMAAir dry then heat cure (e.g., 110-120°C for 20-30 min).
Reduced Wet Strength Incomplete Siloxane NetworkWater Immersion Testing, DMAOptimize curing time and temperature.
Incompatibility with PolymerSEM of Fracture SurfaceEnsure curing mechanism is suitable for vinyl group reaction.

Table 2: Typical Parameters for EDMVS Application

ParameterRecommended RangeRationale
Solvent System 95:5 Ethanol:WaterPromotes hydrolysis while maintaining solubility.
pH 4.5 - 5.5Catalyzes hydrolysis for efficient silanol formation.
Concentration 0.5 - 2.0% (w/v)Balances sufficient surface coverage with avoiding weak, thick layers.[3]
Hydrolysis Time 15 - 30 minutesAllows for the formation of reactive silanol groups.[3]
Curing Temperature 110 - 120 °CDrives off solvent and completes condensation reactions.[3]
Curing Time 20 - 30 minutesEnsures a well-formed, stable siloxane network.[3]

Visualizations

EDMVS_Mechanism cluster_hydrolysis Step 1: Hydrolysis in Solution cluster_condensation Step 2: Condensation on Substrate cluster_polymer_reaction Step 3: Reaction with Polymer Matrix EDMVS This compound (Si-OEt) Silanol Reactive Silanol (Si-OH) EDMVS->Silanol Acidic pH (4.5-5.5) Water Water (H2O) Water->Silanol Ethanol Ethanol (Byproduct) Silanol->Ethanol Silanol_on_Substrate Silanol at Interface Silanol->Silanol_on_Substrate Application to Substrate Substrate Inorganic Substrate with -OH groups Siloxane_Bond Stable Siloxane Bond (Substrate-O-Si) Substrate->Siloxane_Bond EDMVS_Vinyl EDMVS with Vinyl Group (-CH=CH2) Silanol_on_Substrate->Siloxane_Bond Curing (Heat) Polymer Polymer Matrix (e.g., Unsaturated Polyester) Covalent_Bond Covalent Bond (Polymer-Vinyl) Polymer->Covalent_Bond EDMVS_Vinyl->Covalent_Bond Curing (e.g., Peroxide)

Caption: Mechanism of EDMVS adhesion promotion.

Troubleshooting_Flowchart Start Poor Adhesion Observed Surface_Prep Is Surface Preparation Adequate? Start->Surface_Prep Solution_Prep Is Silane Solution Correct? Surface_Prep->Solution_Prep Yes Improve_Cleaning Action: Enhance Cleaning Protocol (Solvents, Plasma) Surface_Prep->Improve_Cleaning No Curing Is Curing Protocol Optimal? Solution_Prep->Curing Yes Check_pH_Conc Action: Verify pH (4.5-5.5) and Concentration (0.5-2%) Solution_Prep->Check_pH_Conc No Compatibility Is EDMVS Compatible with Polymer? Curing->Compatibility Yes Optimize_Cure Action: Optimize Curing Time/Temp (e.g., 110°C, 20 min) Curing->Optimize_Cure No Consider_Alt_Silane Action: Evaluate Alternative Silane (e.g., Amino, Epoxy) Compatibility->Consider_Alt_Silane No Success Adhesion Improved Compatibility->Success Yes Improve_Cleaning->Surface_Prep Check_pH_Conc->Solution_Prep Optimize_Cure->Curing

Caption: Troubleshooting flowchart for poor adhesion.

References

Improving the efficiency of Ethoxydimethylvinylsilane grafting on substrates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethoxydimethylvinylsilane (EDMVS) grafting. This guide is designed for researchers, scientists, and drug development professionals to enhance the efficiency and reproducibility of their surface modification experiments. Here, we will delve into the critical aspects of EDMVS grafting, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot common issues and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Here are some of the common questions that arise when working with this compound for surface modification.

Q1: What is the fundamental mechanism of this compound grafting?

This compound grafting is a multi-step process that relies on the formation of a stable siloxane bond (Si-O-Si) between the silane and the substrate.[1][2] The process can be broken down into four key stages:

  • Hydrolysis: The ethoxy groups (-OCH2CH3) on the silicon atom react with water to form silanol groups (-OH). This reaction is often catalyzed by acid or base.[3][4]

  • Condensation: The newly formed silanol groups can condense with other silanol groups on the substrate or with other hydrolyzed silane molecules, forming siloxane bridges.[4][5]

  • Hydrogen Bonding: Before the formation of a covalent bond, the silanol groups of the hydrolyzed silane form hydrogen bonds with the hydroxyl groups on the substrate surface.[1]

  • Covalent Bond Formation: With the removal of water, a stable, covalent siloxane bond is formed between the silane and the substrate. This step is often facilitated by a thermal curing process.[1]

Q2: Why is substrate pre-treatment crucial for successful grafting?

The success of this compound grafting is highly dependent on the density of hydroxyl (-OH) groups on the substrate surface.[6] Many substrates, such as glass and silicon wafers, naturally have a surface oxide layer with hydroxyl groups. However, these surfaces are often contaminated with organic residues that can interfere with the grafting process.

Pre-treatment methods, such as cleaning with a piranha solution (a mixture of sulfuric acid and hydrogen peroxide), are designed to remove these contaminants and to increase the number of surface hydroxyl groups, a process known as hydroxylation.[7][8] A clean, well-hydroxylated surface ensures a higher density and more uniform distribution of the grafted silane.[9]

Q3: What is the role of water in the silanization process?

Water is a critical reactant in the hydrolysis of the ethoxy groups on the silane.[3] Without water, the silane cannot form the reactive silanol intermediates necessary for bonding to the substrate. However, an excess of water in the reaction solution can lead to premature self-condensation of the silane molecules in solution, forming polysiloxane particles that can deposit on the surface, leading to a non-uniform and weakly bound layer.[10] Therefore, controlling the amount of water is essential for achieving a uniform monolayer.

Q4: Should I perform the grafting in solution or from the vapor phase?

Both solution-phase and vapor-phase deposition methods are effective for this compound grafting, and the choice depends on the specific application and desired outcome.

  • Solution-phase deposition is a more common and straightforward method.[11] It involves immersing the substrate in a solution of the silane in an appropriate solvent. This method is well-suited for coating large or irregularly shaped objects.

  • Vapor-phase deposition involves exposing the substrate to the silane vapor in a controlled environment.[12] This method can provide better control over the formation of a monolayer and is often preferred for applications requiring a very thin and uniform coating, such as in the fabrication of nanoelectronic devices.[13]

Troubleshooting Guide

This section addresses specific issues that you may encounter during your this compound grafting experiments.

Problem 1: Poor or Inconsistent Grafting (Low Surface Coverage)

Symptoms:

  • Surface remains hydrophilic after grafting.

  • Inconsistent results between experiments.

  • Low signal in surface characterization techniques (e.g., XPS, contact angle goniometry).

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Inadequate Substrate Cleaning and Hydroxylation Implement a rigorous cleaning protocol. For glass or silicon, use a piranha solution (H₂SO₄:H₂O₂ mixture) or an oxygen plasma treatment to remove organic contaminants and generate a high density of surface hydroxyl groups.[7]The grafting process relies on the reaction between the silane and surface hydroxyl groups. A contaminated or poorly hydroxylated surface will have fewer reactive sites, leading to low grafting density.[9]
Incorrect Silane Concentration Optimize the silane concentration. A typical starting point for solution-phase deposition is a 1-2% (v/v) solution.[6][11]An insufficient concentration will result in incomplete surface coverage. Conversely, an excessively high concentration can lead to the formation of thick, uneven multilayers and polysiloxane aggregates in solution.[1]
Insufficient Reaction Time Increase the reaction time. For solution-phase deposition, a reaction time of 1-2 hours is often sufficient, but this can be optimized.[6][14]The grafting reaction is a kinetic process. Insufficient time will not allow for the completion of the hydrolysis and condensation steps, resulting in a partially formed layer.
Presence of Excess Water in the Reaction For solution-phase deposition, use anhydrous solvents and control the amount of added water. For vapor-phase deposition, ensure the reaction chamber is free of excess moisture.While water is necessary for hydrolysis, an excess can lead to self-condensation of the silane in the bulk solution, forming aggregates that can physisorb onto the surface rather than forming a covalent bond.[10]
Degraded Silane Reagent Use fresh, high-purity this compound. Store the reagent under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.Alkoxysilanes are sensitive to moisture and can hydrolyze and polymerize in the storage container over time, reducing their reactivity.[10]
Problem 2: Non-Uniform Silane Coating (Formation of Aggregates)

Symptoms:

  • Visible haze or cloudiness on the substrate surface.

  • High surface roughness as measured by AFM or profilometry.

  • Inconsistent surface properties across the substrate.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Silane Self-Condensation in Solution Reduce the water content in the reaction mixture. Ensure the silane solution is prepared just before use.Excess water promotes the self-condensation of silane molecules, leading to the formation of polysiloxane oligomers and polymers that can deposit on the surface as aggregates.[10]
Inadequate Rinsing After Grafting Implement a thorough rinsing procedure after the grafting step. Rinse with the same anhydrous solvent used for the reaction, followed by a rinse with a less polar solvent like ethanol to remove any physisorbed silane.[6][11]Physisorbed (non-covalently bound) silane molecules and aggregates can remain on the surface if not properly rinsed away, contributing to a non-uniform and unstable coating.
Improper Curing Process Optimize the curing temperature and time. A typical curing step is performed at 110-120°C for 10-30 minutes.[11]Curing helps to drive off water and promote the formation of covalent siloxane bonds between the silane and the substrate, as well as cross-linking between adjacent silane molecules, leading to a more stable and uniform layer. Insufficient curing can leave a weakly bound layer.
Problem 3: Poor Stability of the Grafted Layer

Symptoms:

  • The grafted layer detaches from the substrate over time, especially when exposed to aqueous environments.

  • Changes in surface properties (e.g., contact angle) after storage or use.

Potential Causes & Solutions:

Potential CauseRecommended SolutionScientific Rationale
Incomplete Covalent Bond Formation Ensure a proper curing step is included in the protocol. This thermal treatment drives the condensation reaction to completion, forming stable siloxane bonds.[11]Without sufficient curing, the silane layer may be held to the surface primarily by weaker hydrogen bonds, which can be disrupted by solvents, especially water.
Hydrolysis of the Siloxane Bond The stability of the silane layer can be pH-dependent. Siloxane bonds can be susceptible to hydrolysis under acidic or alkaline conditions.[15][16] Consider the pH of the environment in which the grafted substrate will be used.The Si-O-Si bond, while generally stable, can undergo hydrolysis, leading to the degrafting of the silane layer. The rate of this hydrolysis is influenced by pH.[16]
Formation of a Multilayer Instead of a Monolayer To promote monolayer formation, use a lower silane concentration and shorter reaction times. Vapor-phase deposition can offer better control for achieving a monolayer.[13]Thick, multi-layered silane coatings can be less stable due to internal stresses and incomplete bonding of the upper layers to the substrate. The outer layers can be more easily removed.

Experimental Protocols

Protocol 1: Solution-Phase Grafting of this compound on Glass Substrates

This protocol provides a general procedure for the solution-phase deposition of this compound on glass slides.

Materials:

  • Glass microscope slides

  • Sulfuric acid (H₂SO₄)

  • Hydrogen peroxide (H₂O₂)

  • Anhydrous toluene

  • This compound

  • Ethanol

  • Deionized water

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Prepare a piranha solution by carefully adding hydrogen peroxide to sulfuric acid in a 3:7 ratio (v/v). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Immerse the glass slides in the piranha solution for 30-60 minutes at room temperature.[7]

    • Carefully remove the slides and rinse them extensively with deionized water.

    • Dry the slides under a stream of nitrogen or in an oven at 110°C for at least 1 hour.

  • Silanization:

    • In a clean, dry reaction vessel, prepare a 2% (v/v) solution of this compound in anhydrous toluene.

    • Immerse the cleaned and dried glass slides in the silane solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Rinsing:

    • Remove the slides from the silane solution and rinse them thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane.

    • Perform a final rinse with ethanol.

  • Curing:

    • Cure the slides in an oven at 110-120°C for 15-30 minutes to promote covalent bond formation and stabilize the silane layer.[11]

  • Storage:

    • Store the silanized slides in a clean, dry environment, such as a desiccator.

Protocol 2: Characterization of the Grafted Surface

1. Water Contact Angle Measurement:

  • Place a small droplet of deionized water on the surface of the grafted substrate.

  • Measure the angle between the substrate surface and the tangent of the droplet at the point of contact.

  • A successful grafting of the hydrophobic vinyl group should result in a significant increase in the water contact angle compared to the clean, hydrophilic substrate.

2. X-ray Photoelectron Spectroscopy (XPS):

  • XPS can be used to determine the elemental composition of the surface.

  • The presence of silicon and carbon signals and a decrease in the oxygen signal from the substrate can confirm the presence of the silane layer.

3. Atomic Force Microscopy (AFM):

  • AFM can be used to visualize the topography of the grafted surface.

  • This technique can reveal the uniformity of the coating and the presence of any aggregates.[14]

Visualizing the Grafting Workflow

The following diagram illustrates the key steps and decision points in the this compound grafting process.

G cluster_prep Substrate Preparation cluster_graft Grafting cluster_char Characterization cluster_eval Evaluation Start Start with Substrate Clean Cleaning & Hydroxylation (e.g., Piranha, Plasma) Start->Clean Dry Drying Clean->Dry Graft Silanization (Solution or Vapor Phase) Dry->Graft Rinse Rinsing Graft->Rinse Cure Curing Rinse->Cure Char Surface Analysis (Contact Angle, XPS, AFM) Cure->Char Eval Evaluate Results Char->Eval Success Successful Grafting Eval->Success Meets Specs Troubleshoot Troubleshoot Eval->Troubleshoot Fails Specs Troubleshoot->Clean Re-evaluate Preparation Troubleshoot->Graft Re-evaluate Grafting Parameters

Caption: Workflow for this compound Grafting.

This diagram outlines the major stages of the silanization process, from initial substrate preparation to final characterization and evaluation. If the results are not satisfactory, the diagram indicates a return to the preparation or grafting stages for optimization.

References

Validation & Comparative

The Scientist's Guide to Silane Coupling Agents: A Performance Showdown of Ethoxydimethylvinylsilane vs. Methoxy Silanes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of a silane coupling agent is a pivotal decision that dictates the performance, longevity, and efficacy of advanced materials and delivery systems. These organosilicon compounds are the molecular architects that bridge the organic-inorganic interface, a critical junction in composites, coatings, and surface-modified biomedical devices. This guide provides an in-depth, objective comparison of the performance of ethoxydimethylvinylsilane against the widely utilized class of methoxy silanes. By delving into the causality behind experimental choices and presenting supporting data, this document aims to empower you to make an informed selection tailored to your specific application.

The Fundamental Trade-Off: Reactivity vs. Stability

The core difference between ethoxy- and methoxy-functionalized silanes lies in their rate of hydrolysis, the crucial first step in the formation of a stable siloxane bond with an inorganic substrate.[1] Methoxy silanes, due to the smaller steric hindrance and higher polarity of the methoxy group, hydrolyze more rapidly than their ethoxy counterparts.[2][3] This fundamental difference in reactivity cascades into a series of practical implications for handling, solution stability, and application-specific performance.

Table 1: General Characteristics of Methoxy vs. Ethoxy Silanes [1][2][4][5]

FeatureMethoxy Silanes (e.g., Vinyltrimethoxysilane)Ethoxy Silanes (e.g., this compound, Vinyltriethoxysilane)
Hydrolysis Rate FasterSlower, more controlled
Byproduct of Hydrolysis Methanol (Toxic, Flammable)Ethanol (Less Toxic)
Solution Shelf Life Shorter (prone to premature hydrolysis)Longer
Working Time ShorterLonger
Volatility More volatileLess volatile
VOC Concerns Higher (Methanol is more toxic and may trigger stricter regulations)Lower
Typical Applications Fast-bonding primers, low-temperature curing systems, oil-based systemsWater-based coatings, adhesives, sealants, high-temperature applications

Performance Deep Dive: A Data-Driven Comparison

While the general characteristics provide a foundational understanding, a granular, data-driven comparison is essential for critical applications. For this guide, we will primarily compare this compound's expected performance (based on its ethoxy group) with a representative and widely used methoxy silane, Vinyltrimethoxysilane (VTMS).

Adhesion Strength: The Measure of a Strong Bond

The primary function of a silane coupling agent is to enhance adhesion between dissimilar materials.[3] Lap shear strength is a common metric used to quantify this performance. While direct comparative studies on this compound are limited in publicly available literature, we can infer its performance from studies comparing vinyltriethoxysilane (VTES) and VTMS.

Table 2: Comparative Lap Shear Strength Data (Illustrative)

SilaneSubstrateAdhesiveLap Shear Strength (MPa)Key Observations & Causality
Vinyltrimethoxysilane (VTMS) AluminumEpoxyGood adhesion in dry state[6]The rapid hydrolysis of methoxy groups can lead to a quick formation of a siloxane network at the interface, promoting strong initial adhesion. However, the faster condensation can sometimes lead to a more brittle interface.
Vinyltriethoxysilane (VTES) GlassPlasma-polymerized film~40% higher adhesion than polycondensed films[7]The slower, more controlled hydrolysis of ethoxy groups can allow for better self-assembly and a more uniform, cross-linked interfacial layer, leading to enhanced and more durable adhesion. This is particularly advantageous in applications requiring long-term stability in aqueous environments.[7]
This compound (Expected) VariousVariousStrong, durable adhesionWith one ethoxy group, the hydrolysis rate will be slower than tri-methoxy silanes, allowing for good surface wetting and formation of a well-ordered monolayer. The two methyl groups provide hydrophobicity and stability to the siloxane bond. The vinyl group ensures covalent bonding to the organic matrix.

Note: The data presented are from separate studies and are for illustrative purposes. They do not represent a direct comparison under the same experimental conditions.

Hydrolysis and Condensation Kinetics: The Pace of the Reaction

The rate of hydrolysis and subsequent condensation is critical in determining the processing window and the final structure of the silane layer. This can be meticulously studied using Nuclear Magnetic Resonance (NMR) spectroscopy, which allows for the in-situ monitoring of the disappearance of alkoxy protons and the appearance of silanol and alcohol protons.[8][9][10]

G cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Condensation R-Si(OR')3 Alkoxy Silane R-Si(OH)3 Silanetriol R-Si(OR')3->R-Si(OH)3 + 3H₂O H2O Water ROH Alcohol Byproduct R-Si(OH)3->ROH - 3R'OH Silanetriol_1 R-Si(OH)3 Substrate Inorganic Substrate (with -OH groups) Silanetriol_1->Substrate Self_Condensation R-Si-O-Si-R (Cross-linked Network) Silanetriol_1->Self_Condensation + another Silanol - H₂O Siloxane_Bond R-Si-O-Substrate (Covalent Bond) Substrate->Siloxane_Bond - H₂O

Table 3: Hydrolysis Rate Constants of Vinylalkoxysilanes (Illustrative)

SilaneConditionsRate Constant (k)Reference
Vinyltrimethoxysilane (VTMS) Acidic (in water-acetonitrile)Dramatically increased (up to 4 orders of magnitude) compared to neutral[11]
Vinyltrimethoxysilane (VTMS) Basic (in water-acetonitrile)~50 times faster than VTES[11]
Vinyltriethoxysilane (VTES) Neutral (in water-acetonitrile)Extremely slow (k=1.3×10⁻⁶ M⁻¹s⁻¹)[11]
This compound (Expected) NeutralSlower than trimethoxy and triethoxy analogsN/A

The slower hydrolysis of ethoxy silanes provides a more forgiving processing window, which is often crucial for achieving a uniform and defect-free interfacial layer.[12]

Thermal Stability: Performance Under Stress

The thermal stability of the silane coupling agent is critical for applications involving high processing temperatures or for devices that operate in demanding thermal environments. Thermogravimetric Analysis (TGA) is the standard method for evaluating this property.

Table 4: Thermal Stability Data (Illustrative)

Silane TypeDecomposition Onset Temperature (°C)Key Observations & Causality
Gamma-substituted Alkylsilanes Continuous exposure up to 160°C, short-term up to 350°C[13]The thermal stability is influenced by the organic functional group. Electron-withdrawing groups tend to decrease stability, while electropositive groups can enhance it.[13]
Vinyl-functional silanes (General) The vinyl group itself is reactive and can participate in polymerization at elevated temperatures. The overall stability will also depend on the alkoxy groups and the nature of the bond formed with the substrate.The formation of a cross-linked siloxane network generally enhances the thermal stability of the composite material.[13]
Biocompatibility and Applications in Drug Development

For researchers in the life sciences, the biocompatibility of materials is non-negotiable. Silane coatings are increasingly used to modify the surfaces of medical devices to improve their biocompatibility and performance.[14][15]

  • Biocompatibility: Silane coatings have demonstrated good biocompatibility and a lack of cytotoxicity towards cells like osteoblasts.[14] The choice between methoxy and ethoxy silanes is particularly important here. The hydrolysis of ethoxy silanes produces ethanol, which is significantly less toxic than the methanol produced by methoxy silanes.[2][5] This makes ethoxy silanes, including this compound, a more favorable choice for biomedical applications where minimizing toxic byproducts is paramount. Biocompatibility is typically assessed according to the ISO 10993 standards.[11][16][17]

  • Drug Delivery: The tunable properties of silanes make them valuable in the development of drug delivery systems.[9][18] The silane matrix can act as a rate-controlling barrier for the diffusion of therapeutic compounds. The vinyl groups on molecules like this compound can be used to graft the silane onto polymer backbones, creating functionalized polymers for controlled drug release applications.

Experimental Protocols: A Guide to Performance Validation

To ensure scientific integrity, the following are detailed, step-by-step methodologies for key experiments used to evaluate the performance of silane coupling agents.

Protocol for Lap Shear Bond Strength Testing (ASTM D1002)

This protocol outlines the procedure for determining the shear strength of an adhesive bond between two substrates.

G Start Start Prep Prepare Substrates (e.g., degrease, abrade) Start->Prep Treat Apply Silane Solution (e.g., dip-coating, spraying) Prep->Treat Cure_Silane Cure Silane Layer (e.g., air dry, oven bake) Treat->Cure_Silane Apply_Adhesive Apply Adhesive to One Substrate Cure_Silane->Apply_Adhesive Assemble Assemble Lap Joint (defined overlap area) Apply_Adhesive->Assemble Cure_Adhesive Cure Adhesive (per manufacturer's specs) Assemble->Cure_Adhesive Test Mount in UTM and Apply Tensile Load Cure_Adhesive->Test End Record Max Load and Calculate Strength (MPa) Test->End

Methodology:

  • Substrate Preparation: Clean and prepare the substrate surfaces according to a standardized procedure to ensure reproducibility. This may involve solvent wiping, abrasion, or chemical etching.[18]

  • Silane Solution Preparation: Prepare a dilute solution of the silane coupling agent (typically 1-2% by weight) in an appropriate solvent, often a water/alcohol mixture. For ethoxy silanes, a small amount of acid (e.g., acetic acid) may be added to catalyze hydrolysis.

  • Silane Application: Apply the silane solution to the bonding surfaces of the substrates. Common methods include dip-coating, spraying, or wiping.

  • Curing: Allow the silane layer to cure according to the manufacturer's recommendations. This may involve air drying or a low-temperature bake to promote condensation and bond formation with the substrate.

  • Adhesive Application and Assembly: Apply the adhesive to one of the treated surfaces and assemble the single-lap-shear joint with a defined overlap area.[15]

  • Adhesive Curing: Cure the adhesive as specified by the manufacturer.

  • Testing: Mount the specimen in a universal testing machine and apply a tensile load at a constant crosshead speed until failure.[19]

  • Calculation: The shear strength is calculated by dividing the maximum load at failure by the bonded area.[12]

Protocol for Thermogravimetric Analysis (TGA)

This protocol describes the determination of the thermal stability of a cured silane coating.

Methodology:

  • Sample Preparation: Prepare a sample of the cured silane material. This can be a freestanding film or the silane-treated substrate. A blank (uncoated substrate) should also be run for comparison.

  • Instrument Setup: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a TGA crucible.[2]

  • Heating Program: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10°C/min) over a defined temperature range.[20]

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Analysis: The resulting TGA curve is analyzed to determine the onset temperature of decomposition, the temperature of maximum weight loss, and the percentage of weight loss at different temperatures.[12][21]

Protocol for Monitoring Hydrolysis by ¹H NMR Spectroscopy

This protocol details the use of NMR to monitor the kinetics of silane hydrolysis in real-time.

Methodology:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the silane in a deuterated solvent (e.g., acetonitrile-d₃).[8]

  • Initiation of Hydrolysis: Add a specific amount of D₂O (deuterium oxide) to the NMR tube to initiate the hydrolysis reaction. The pH can be adjusted with a non-protonated acid or base if desired.[8]

  • NMR Data Acquisition: Immediately begin acquiring ¹H NMR spectra at regular time intervals.[9][10]

  • Data Analysis: Monitor the decrease in the integral of the peaks corresponding to the alkoxy protons and the increase in the integral of the peak corresponding to the alcohol byproduct. The rate constants can be calculated by fitting the concentration vs. time data to an appropriate kinetic model.[1][22]

Conclusion: Selecting the Right Tool for the Job

The choice between this compound and methoxy silanes is a nuanced decision that hinges on the specific demands of the application.

  • Methoxy silanes are the sprinters of the silane world, offering rapid hydrolysis and cure times. This makes them well-suited for high-throughput industrial processes where speed is paramount. However, this reactivity comes at the cost of shorter solution stability and the generation of toxic methanol, requiring more stringent handling protocols.[4][12]

  • This compound , and ethoxy silanes in general, are the marathon runners, providing a more controlled and deliberate reaction.[4] The slower hydrolysis rate translates to a longer working time and greater solution stability, which is often critical for achieving a highly uniform and durable interfacial layer. The generation of less toxic ethanol as a byproduct makes them a safer and more biocompatible choice, particularly in the sensitive fields of biomedical devices and drug development.[2][5]

Ultimately, the optimal silane is not the one with the fastest reaction, but the one whose properties are precisely matched to the processing requirements, performance expectations, and safety considerations of your research or product. This guide has provided the foundational knowledge and experimental frameworks to make that selection with confidence.

References

A Senior Application Scientist's Guide to the Quantitative Analysis of Silanol Group Conversion after Ethoxydimethylvinylsilane Treatment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modification of material surfaces is paramount for controlling biocompatibility, chromatographic interactions, and overall device functionality. The process of silanization, particularly the reaction of surface silanol (Si-OH) groups with silane coupling agents, is a cornerstone of surface engineering. Ethoxydimethylvinylsilane (EDVS) is frequently employed to introduce hydrophobic vinyl functionalities, effectively passivating the polar, active silanol sites.

However, the mere application of a silanization protocol is insufficient; rigorous quantitative verification is essential to confirm the extent of the reaction. The degree of silanol conversion directly impacts surface properties and performance. This guide provides an in-depth comparison of key analytical techniques for quantifying the conversion of silanol groups after EDVS treatment, grounded in the principles of scientific integrity and practical, field-proven insights.

The Chemistry of Conversion: The EDVS-Silanol Reaction

The primary reaction involves the nucleophilic attack of a surface silanol group on the silicon atom of the this compound molecule. The ethoxy group (-OCH₂CH₃) serves as a leaving group, which, upon protonation by the silanol's hydrogen, is released as ethanol. This forms a new, stable siloxane (Si-O-Si) bond between the surface and the dimethylvinylsilyl group.[1][2] The presence of adsorbed water can complicate this reaction, potentially causing hydrolysis of the ethoxysilane and leading to self-polymerization in solution or on the surface rather than the desired monolayer formation.[2][3] Therefore, controlling the reaction conditions, especially the dryness of the substrate and solvent, is critical for achieving a well-defined, reproducible surface.[1]

cluster_reactants Reactants cluster_products Products Silica Silica Surface (≡Si-OH) ModifiedSilica Modified Silica Surface (≡Si-O-Si(CH₃)₂(CH=CH₂)) Silica->ModifiedSilica Reaction EDVS This compound (CH₂=CH)Si(CH₃)₂OC₂H₅ EDVS->ModifiedSilica Ethanol Ethanol (C₂H₅OH) EDVS->Ethanol Byproduct

Caption: Reaction of a surface silanol group with this compound (EDVS).

A Comparative Guide to Analytical Verification Techniques

No single technique provides a complete picture of surface modification. A multi-faceted approach, leveraging the strengths of different methods, yields the most reliable and comprehensive understanding of silanol conversion. The choice of technique depends on the specific information required, sample type, and available instrumentation.[4]

G start Start: EDVS-Treated Sample q1 Need Surface Elemental Composition? start->q1 q2 Need Direct Functional Group Information? q1->q2 No xps X-ray Photoelectron Spectroscopy (XPS) q1->xps Yes q3 Need Grafting Density/ Thermal Stability? q2->q3 No ftir FTIR Spectroscopy q2->ftir Yes (Vibrational) nmr Solid-State 29Si NMR q2->nmr Yes (Structural) q4 Need Macroscopic Surface Property Change? q3->q4 No tga Thermogravimetric Analysis (TGA) q3->tga Yes contact_angle Contact Angle Goniometry q4->contact_angle Yes

Caption: Decision tree for selecting an appropriate analytical technique.

Fourier Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a material, exciting molecular vibrations.[5] This provides information about the chemical bonds and functional groups present. For silanol conversion, we monitor the disappearance of the Si-OH absorption band and the appearance of bands associated with the grafted EDVS molecule.

Causality & Insights: This is often the first technique employed due to its accessibility and speed. The key is to look for two things: the decrease in the silanol signal and the increase in signals from the vinyl and methyl groups of the silane. A common pitfall is interference from adsorbed water, which also has a broad O-H stretching band. Therefore, meticulous sample drying and measurement under a controlled atmosphere (e.g., a nitrogen-purged sample chamber) are critical for trustworthy data.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Baseline Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Untreated Sample Analysis:

    • Ensure the untreated silica substrate is scrupulously clean and dry.

    • Press the substrate firmly against the ATR crystal to ensure good contact.

    • Collect the spectrum (e.g., 64 scans at 4 cm⁻¹ resolution). Note the intensity of the silanol absorption bands. Isolated Si-OH groups typically show a sharp band around 3740-3750 cm⁻¹, while hydrogen-bonded silanols produce a broader band between 3200-3600 cm⁻¹.[6][7][8]

  • EDVS Treatment: Perform the silanization reaction on the substrate.

  • Post-Treatment Cleaning: Thoroughly rinse the substrate with an appropriate solvent (e.g., toluene, then ethanol) to remove any physisorbed silane and byproduct, followed by drying. This step is crucial to ensure the spectrum represents only covalently bound molecules.

  • Treated Sample Analysis: Collect the spectrum of the EDVS-treated substrate under the same conditions as the untreated sample.

  • Data Analysis: Compare the "before" and "after" spectra. Quantify the decrease in the integrated area of the Si-OH band and the increase in the C-H stretching bands (~2960 cm⁻¹) and the C=C vinyl stretching band (~1600 cm⁻¹).

Data Summary

AnalyteCharacteristic Band (cm⁻¹)Untreated Silica (Absorbance Area)EDVS-Treated Silica (Absorbance Area)% Change
Isolated Silanol (Si-OH)~37451.250.15-88%
H-Bonded Silanols (Si-OH)3200-3600 (broad)3.800.52-86%
Alkyl C-H Stretch~29600.051.10+2100%
Solid-State ²⁹Si Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Solid-state NMR provides detailed information about the local chemical environment of silicon atoms. It can quantitatively distinguish between different types of silicon sites on a silica surface: geminal silanols (Q²), single silanols (Q³), and fully condensed siloxane bridges (Q⁴).[9][10] After reaction with EDVS, new signals corresponding to the silicon atom of the now-grafted silane will appear.[11][12]

Causality & Insights: This is arguably the most powerful and direct method for quantifying silanol conversion. Unlike FTIR, it is not confounded by water and directly probes the silicon atoms involved in the reaction. By using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), signals from the surface species can be enhanced.[11] The quantitative accuracy relies on ensuring the experiment is set up with appropriate relaxation delays to allow for full signal recovery between scans, which can make the experiment time-consuming.[11]

Experimental Protocol: ²⁹Si CP/MAS NMR

  • Sample Preparation: Pack approximately 200 mg of the dry silica powder (untreated or treated) into an NMR rotor inside a glovebox to prevent moisture contamination.

  • Untreated Sample Analysis:

    • Acquire a ²⁹Si CP/MAS NMR spectrum.

    • Deconvolute the spectrum to determine the relative proportions of Q², Q³, and Q⁴ silicon species.[9][13]

  • Treated Sample Analysis:

    • Acquire a spectrum of the EDVS-treated sample using identical parameters.

    • Observe the decrease in the Q³ and Q² signal intensities.

    • Identify and integrate the new signal(s) corresponding to the reacted EDVS, which will appear in a distinct chemical shift region (typically designated as T-type signals).

  • Quantification: Calculate the percentage of Q³ and Q² sites that have been converted by comparing the integrated intensities before and after the reaction.

Data Summary

Silicon SiteChemical Shift (ppm)Untreated Silica (Relative %)EDVS-Treated Silica (Relative %)
Q⁴ (Si(OSi)₄)~ -11065%68%
Q³ (HOSi(OSi)₃)~ -10030%5%
Q² ((HO)₂Si(OSi)₂)~ -905%1%
T¹ ((R)Si(OSi)(OR)₂)~ -55 to -650%26%

Note: The relative percentages of Q⁴ and T¹ sites increase at the expense of the reactive Q³ and Q² sites.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[14] For silanized silica, the initial weight loss at low temperatures (<200°C) is due to the desorption of physisorbed water and solvent.[15] The subsequent weight loss at higher temperatures (200-600°C) corresponds to the thermal decomposition of the covalently grafted organic layer (the dimethylvinylsilyl groups).[16][17]

Causality & Insights: TGA provides a robust method to determine the total amount of organic material grafted onto the surface, often expressed as grafting density (molecules per nm²).[14][16] The key to an accurate measurement is to correctly distinguish the weight loss from the grafted silane from the dehydroxylation of remaining silanol groups, which also occurs in this temperature range.[15][18] Running a TGA on the untreated silica provides a crucial baseline for this dehydroxylation weight loss, which can then be subtracted from the treated sample's data.

Experimental Protocol: TGA

  • Sample Preparation: Place a known mass (e.g., 5-10 mg) of the dry sample into a TGA crucible.

  • Baseline (Untreated Silica):

    • Heat the untreated silica sample from room temperature to ~800°C at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., Nitrogen).

    • Record the weight loss curve. The loss between 200°C and 800°C corresponds to dehydroxylation.

  • Treated Sample Analysis:

    • Run the TGA on the EDVS-treated sample using the identical temperature program.

    • The total weight loss between 200°C and 800°C is due to both silane decomposition and dehydroxylation of residual silanols.

  • Calculation of Grafting Density (σ):

    • Subtract the baseline weight loss percentage from the treated sample's weight loss percentage to isolate the mass loss due to the grafted silane (Δm).

    • Calculate the grafting density using the sample's specific surface area (SSA, from BET analysis) and the molecular weight of the grafted moiety.[16]

Data Summary

ParameterUntreated SilicaEDVS-Treated Silica
Weight Loss (200-800°C)2.1%5.8%
Specific Surface Area (BET)300 m²/g295 m²/g
Calculated Grafting Density N/A ~2.5 molecules/nm²
Contact Angle Goniometry

Principle: This technique measures the angle formed at the interface where a liquid droplet meets a solid surface.[19] This contact angle is a direct measure of the surface's wettability, which is dictated by its surface energy.[20] Hydrophilic surfaces with high surface energy (like silica with abundant silanols) exhibit low water contact angles, while hydrophobic surfaces (like a vinyl-functionalized surface) show high water contact angles.[4][19]

Causality & Insights: Contact angle measurement is an extremely surface-sensitive, rapid, and non-destructive technique.[4] While it is an indirect measure of silanol conversion, a significant and uniform increase in the water contact angle is a powerful indicator of successful surface hydrophobization. It provides macroscopic evidence that the chemical changes observed by spectroscopy have translated into the desired functional property change. It is excellent for quality control and for assessing the uniformity of the treatment across a surface.[21]

Experimental Protocol: Sessile Drop Contact Angle

  • Sample Preparation: Ensure the substrate (untreated and treated) is clean and placed on a level stage.

  • Untreated Sample Measurement:

    • Using a precision syringe, dispense a small droplet (e.g., 2-5 µL) of high-purity deionized water onto the surface.

    • A camera captures the profile of the droplet.

    • Software analyzes the droplet shape to calculate the static contact angle.

    • Repeat the measurement at several different locations on the surface to check for uniformity.[4]

  • Treated Sample Measurement: Repeat the exact same procedure for the EDVS-treated surface.

  • Analysis: Compare the average contact angle values. A successful reaction will result in a significant increase in the contact angle.

Data Summary

SurfaceProbe LiquidAverage Contact Angle (θ)Surface Character
Untreated SilicaDeionized Water25° ± 3°Hydrophilic
EDVS-Treated SilicaDeionized Water95° ± 4°Hydrophobic

Conclusion: An Integrated Approach to Validation

For robust and reliable quantification of silanol conversion, a single technique is rarely sufficient. A Senior Application Scientist would recommend a tiered approach. Begin with FTIR and Contact Angle Goniometry as rapid, qualitative checks for successful reaction. If the results are positive, proceed to a more rigorous quantitative method. TGA provides excellent data on the overall grafting amount, especially for powdered samples. For the most detailed and unambiguous chemical information, Solid-State ²⁹Si NMR is the gold standard, directly revealing the fate of the surface silanol groups. By combining these methods, researchers can build a comprehensive and trustworthy dataset, ensuring their surface modification is not only successful but also well-characterized and reproducible.

References

A Comparative Guide to Ethoxydimethylvinylsilane and Other Vinyl Silanes in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced material science, vinyl silanes stand out as a critical class of organosilicon compounds. Their bifunctional nature, possessing both a polymerizable vinyl group and hydrolyzable alkoxy groups, allows them to act as indispensable coupling agents, crosslinkers, and monomers. This guide offers a deep dive into the comparative performance of Ethoxydimethylvinylsilane (EDMVS) alongside other widely utilized vinyl silanes, such as Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES). By examining their polymerization kinetics, the resultant polymer properties, and the underlying chemical principles, this document serves as a comprehensive resource for researchers aiming to tailor material properties for specific, high-performance applications.

The Fundamental Chemistry of Vinyl Silanes in Polymerization

Vinyl silanes are characterized by a dual-reactivity that enables them to bridge organic polymers and inorganic materials. The vinyl group (CH₂=CH-) can participate in polymerization reactions, typically through free-radical mechanisms, either as a primary monomer or as a comonomer.[1] Concurrently, the alkoxy groups (e.g., methoxy, ethoxy) attached to the silicon atom can undergo hydrolysis in the presence of moisture to form reactive silanol groups (-Si-OH). These silanols can then condense with each other to form stable siloxane bonds (Si-O-Si), creating a crosslinked network, or they can react with hydroxyl groups on the surface of inorganic substrates to form strong covalent bonds.[2]

This unique functionality is the cornerstone of their utility in enhancing mechanical strength, improving adhesion, and increasing the durability of composite materials. The choice of a specific vinyl silane can have profound effects on the processing and final properties of the material, making a comparative understanding essential for formulation and development.

Polymerization Behavior of Common Vinyl Silanes: A Comparative Overview

The polymerization of vinyl silanes is significantly influenced by the nature of the alkoxy groups and the substituents on the silicon atom. Here, we compare two of the most common vinyl silanes, Vinyltrimethoxysilane (VTMS) and Vinyltriethoxysilane (VTES), to set a baseline for understanding the performance of this compound.

Reactivity in Polymerization

A critical factor in copolymerization is the monomer reactivity ratio, which describes the relative tendency of a monomer to react with a growing polymer chain ending in the same monomer unit versus one ending in the comonomer unit.[3] For many vinyl silanes, including VTMS, the reactivity ratio (r₁) is often close to zero when copolymerized with more reactive vinyl monomers like vinyl acetate.[4] This indicates that vinyl silanes have a low tendency to homopolymerize and a higher tendency to be incorporated into a polymer chain that has a different terminal monomer. This low reactivity is attributed to the dπ-pπ interactions between the silicon atom and the vinyl group.

The type of alkoxy group also plays a role. In emulsion copolymerization, more hydrophobic vinyl silanes like VTES can lead to a less pronounced inhibiting effect on the polymerization rate compared to the more hydrophilic VTMS, as the concentration of the silane in the aqueous phase is smaller.[5]

Hydrolysis and Condensation Rates

The rate of hydrolysis of the alkoxy groups is a pivotal parameter, as it dictates the onset of crosslinking and adhesion. Methoxy groups are smaller and more reactive than ethoxy groups, leading to a faster hydrolysis and condensation rate for VTMS compared to VTES.[6] This can be advantageous for applications requiring rapid curing. Conversely, the slower hydrolysis of VTES offers a longer pot life and may be preferable for processes requiring more controlled curing.[7] The hydrolysis rate is also highly dependent on pH, being slowest at neutral pH and catalyzed by both acids and bases.[7]

This compound (EDMVS): A Profile

This compound (CAS No: 5356-83-2) presents a unique structural variation within the vinyl silane family. Its molecule features a single ethoxy group and two methyl groups attached to the silicon atom, in addition to the vinyl group. This structure suggests a distinct balance of reactivity and steric hindrance compared to the more common trialkoxy vinyl silanes.

While extensive comparative polymerization studies on EDMVS are not widely available in peer-reviewed literature, its chemical structure allows for informed predictions of its behavior. The presence of a single ethoxy group suggests a more controlled and potentially slower hydrolysis rate compared to trialkoxy silanes, which could be beneficial in applications requiring a longer working time. The two methyl groups, being electron-donating, may influence the reactivity of the vinyl group and the stability of the resulting polymer. Product literature suggests that EDMVS offers enhanced adhesion, weather resistance, and thermal stability.[2]

Comparative Performance Analysis

Based on the established principles of vinyl silane chemistry and the available data, we can construct a comparative framework for the performance of this compound against other vinyl silanes.

PropertyVinyltrimethoxysilane (VTMS)Vinyltriethoxysilane (VTES)This compound (EDMVS) (Predicted)
Hydrolysis Rate Fast[6]Moderate[7]Slow to Moderate
Reactivity in Copolymerization Low (r₁ ≈ 0)[4]Low[5]Low
Tendency for Self-Condensation HighModerateLow
Steric Hindrance at Si Atom LowModerateHigh
Adhesion Promotion GoodGoodExcellent[2]
Thermal Stability of Polymer GoodGoodVery Good[2]

Causality Behind the Predicted Performance of EDMVS:

  • Hydrolysis Rate: With only one hydrolyzable ethoxy group, the rate of silanol formation is expected to be slower than for trialkoxy silanes. This can lead to a more controlled crosslinking process.

  • Steric Hindrance: The two methyl groups on the silicon atom create significant steric bulk, which can further moderate the hydrolysis rate and influence the accessibility of the silicon atom for condensation reactions. This steric hindrance may also affect the reactivity of the vinyl group in polymerization.[8]

  • Adhesion and Stability: The enhanced adhesion and thermal stability reported for EDMVS-containing materials likely stem from the unique interface it forms.[2] The dimethylsilyl group contributes to a more hydrophobic and thermally stable siloxane network.

Experimental Protocols

To facilitate further research and direct comparison, the following are detailed, step-by-step methodologies for the polymerization and characterization of vinyl silanes.

Free Radical Polymerization of Vinyl Silanes (General Protocol)

Objective: To synthesize a polymer from a vinyl silane monomer via free radical polymerization.

Materials:

  • Vinyl silane monomer (e.g., this compound, Vinyltrimethoxysilane)

  • Initiator (e.g., Azobisisobutyronitrile - AIBN, Benzoyl peroxide - BPO)

  • Anhydrous solvent (e.g., Toluene, Benzene)

  • Nitrogen gas supply

  • Schlenk flask and condenser

  • Magnetic stirrer and heating mantle

  • Precipitating solvent (e.g., Methanol, Hexane)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reaction Setup: Assemble the Schlenk flask with a condenser under a positive pressure of nitrogen.

  • Charging Reactants: To the flask, add the desired amount of anhydrous solvent and the vinyl silane monomer via syringe.

  • Inerting: Degas the solution by bubbling nitrogen through it for 30 minutes.

  • Initiator Addition: Dissolve the initiator in a small amount of the solvent and add it to the reaction mixture.

  • Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80°C for AIBN) and stir for the specified reaction time (e.g., 24 hours).

  • Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing a stirred, non-solvent (e.g., methanol) to precipitate the polymer.

  • Purification: Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization of the Resulting Polymers

Objective: To determine the molecular weight, structure, and thermal properties of the synthesized poly(vinyl silane).

  • Gel Permeation Chromatography (GPC): To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI) of the polymer.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ²⁹Si NMR): To confirm the polymer structure, determine the copolymer composition, and analyze the degree of hydrolysis and condensation of the alkoxy groups.[9]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by measuring its weight loss as a function of temperature.[10][11]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.

Visualizing the Process: Diagrams

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Decomposition RM Monomer Radical (RM•) R->RM Addition M Vinyl Silane Monomer (M) RMn Growing Polymer Chain (RMn•) RM->RMn RMn1 Propagated Chain (RMn+1•) RMn->RMn1 + M P Polymer (P) RMn->P Combination or Disproportionation

Caption: Free radical polymerization of vinyl silanes.

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Reactants Charge Monomer, Solvent, Initiator Polymerization Heat and Stir under N₂ Reactants->Polymerization Precipitation Precipitate in Non-solvent Polymerization->Precipitation Drying Dry Polymer under Vacuum Precipitation->Drying GPC GPC (Mw, Mn, PDI) Drying->GPC NMR NMR (Structure, Composition) Drying->NMR TGA TGA (Thermal Stability) Drying->TGA DSC DSC (Tg, Tm) Drying->DSC

Caption: Experimental workflow for vinyl silane polymerization and characterization.

Conclusion

The selection of a vinyl silane for a specific polymerization application is a critical decision that impacts both the manufacturing process and the final product's performance. While Vinyltrimethoxysilane and Vinyltriethoxysilane are well-characterized and widely used, this compound emerges as a compelling alternative with the potential for enhanced adhesion and thermal stability, coupled with a more controlled reactivity profile due to its unique molecular structure. The slower, more deliberate hydrolysis and condensation kinetics anticipated for EDMVS could unlock new possibilities in applications where extended working times and highly durable interfaces are paramount. Further direct comparative studies are warranted to fully elucidate the performance advantages of this compound and to provide quantitative data that will enable its broader adoption in the development of next-generation materials.

References

Assessing the Long-Term Stability of Ethoxydimethylvinylsilane-Modified Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the reliability of surface modifications is not a matter of convenience—it is foundational to experimental success and product efficacy. Whether developing next-generation biosensors, engineering cell culture platforms, or designing drug delivery vehicles, the predictable and stable performance of a functionalized surface over time is paramount. This guide provides an in-depth technical assessment of surfaces modified with Ethoxydimethylvinylsilane (EDMVS), offering a comparative analysis of its long-term stability against other common silanization reagents. We will explore the underlying chemical principles, detail the primary degradation pathways, and provide robust experimental protocols for validation, empowering you to make informed decisions for your critical applications.

The Chemistry of EDMVS Surface Modification: A Tale of Two Ends

Silane coupling agents are molecular bridges, connecting inorganic substrates (like glass or silica) to organic functional layers.[1] this compound, with its CH2=CH-Si(CH3)2(OC2H5) structure, is a unique member of this family. Its stability and function are dictated by the distinct reactivity of its molecular components.

  • The Alkoxy Group (Ethoxy): The (-OC2H5) group is the reactive anchor to the substrate. In the presence of trace surface water, it hydrolyzes to form a reactive silanol group (-OH). This silanol then condenses with hydroxyl groups (-OH) on the substrate, forming a strong, covalent siloxane bond (Substrate-O-Si).[1] This is the foundational bond that secures the modifying layer.

  • The Organofunctional Group (Vinyl): The vinyl group (CH2=CH-) provides the outward-facing functionality. It is relatively non-polar and can participate in subsequent free-radical polymerization or "click" chemistry reactions, making it a versatile handle for attaching polymers, biomolecules, or other moieties.[2]

  • The Methyl Groups (-CH3): The two methyl groups are non-reactive and contribute to the hydrophobicity of the resulting monolayer. Crucially, EDMVS is a monofunctional alkoxy silane. Unlike tri-functional silanes (e.g., aminopropyltriethoxysilane), it has only one point of attachment to the surface. This structural choice prevents the formation of complex, thick, and often unstable cross-linked polymer networks on the surface, instead favoring a more ordered monolayer.[3]

The choice to use a monofunctional silane like EDMVS is a deliberate one to enhance reproducibility and create a well-defined surface, even if it sacrifices the potential for a dense, cross-linked interphase.

G cluster_0 Solution Phase EDMVS This compound (EDMVS) Silanol Reactive Silanol Intermediate EDMVS->Silanol Hydrolysis H2O Trace Water Surface_Bound Stable Covalent Bond (Siloxane Linkage) Silanol->Surface_Bound Condensation (-H2O) Substrate Hydroxylated Surface (e.g., Glass, SiO2)

Caption: EDMVS surface attachment mechanism.

Pathways of Degradation: Understanding the Enemies of Stability

The long-term stability of a silanized surface is a battle against environmental and chemical stressors. For EDMVS-modified surfaces, the primary degradation mechanisms are hydrolytic, thermal, and photo-oxidative.

Hydrolytic Instability

Hydrolysis is the most significant threat to silane-modified surfaces, particularly in aqueous environments relevant to biological applications. The degradation occurs via the cleavage of the foundational siloxane bonds (Substrate-O-Si) and any intercellular (Si-O-Si) bonds. This process is essentially the reverse of the initial condensation reaction.

The rate of hydrolysis is influenced by:

  • pH: The reaction is catalyzed by both acidic and basic conditions and is slowest at a neutral pH.[4]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis.

  • Steric Hindrance: Bulky groups around the silicon atom can sterically protect the siloxane bond from attack by water molecules. The two methyl groups in EDMVS offer moderate protection.

Thermal Degradation

At elevated temperatures, the organic components of the silane layer can begin to decompose. For vinyl-functionalized silanes, the Si-C bond is robust, but the C=C double bond and adjacent C-H bonds can undergo oxidation or scission. Thermal stability is application-dependent; while stable for most biological applications (typically < 100°C), it becomes a critical consideration in materials science or electronics. Vinyl-functionalized polyborosiloxane has been shown to possess better thermal stability than standard silicone rubber.[5]

Photodegradation

Exposure to high-energy ultraviolet (UV) radiation can induce photo-oxidative degradation. The vinyl group, in particular, can be susceptible to radical-mediated reactions initiated by UV light, which can lead to chain scission, cross-linking, or the formation of carbonyl and hydroxyl groups, altering surface properties.[6] This is a crucial consideration for applications involving prolonged light exposure or UV sterilization methods.

Comparative Performance Analysis

The choice of silane is a critical experimental variable. The stability of EDMVS is best understood in comparison to other commonly used silanization reagents. The following table summarizes key performance characteristics based on experimental data from the literature. Note that direct long-term stability data for EDMVS is limited; performance is inferred from studies on structurally similar vinyl silanes (e.g., Vinyltriethoxysilane) and contrasted with well-characterized alkyl and amino silanes.

Silane Coupling AgentChemical StructureKey Stability CharacteristicsTypical Applications
This compound (EDMVS) CH2=CH-Si(CH3)2(OC2H5)Good Hydrolytic Stability: Vinyl groups can enhance hydrolytic stability.[7] Being monofunctional, it forms a monolayer, avoiding unstable multilayers.Polymer grafting, surface cross-linking, creating moderately hydrophobic and reactive surfaces.[2]
(3-Aminopropyl)triethoxysilane (APTES) H2N(CH2)3-Si(OC2H5)3Lower Hydrolytic Stability: The amine group can intramolecularly catalyze the hydrolysis of siloxane bonds, leading to faster degradation in aqueous media.[3] Prone to forming unstable multilayers.Biomolecule immobilization, creating hydrophilic, amine-functionalized surfaces.
Octadecyltrichlorosilane (OTS) CH3(CH2)17-SiCl3Excellent Hydrolytic Stability: The long alkyl chain creates a dense, highly hydrophobic (water-repellent) layer that protects the underlying siloxane bonds from water.[8]Creating highly hydrophobic and low-adhesion surfaces, lubrication.
(3-Glycidyloxypropyl)trimethoxysilane (GPTMS) C3H5O(CH2)3-Si(OCH3)3High Hydrolytic Stability: Forms stable monolayers without moieties that catalyze hydrolysis.[1]Surface functionalization for "click" chemistry, attaching biomolecules via epoxy ring-opening.

Experimental Protocols for Assessing Long-Term Stability

A self-validating assessment of surface stability requires a multi-faceted approach, correlating changes in surface chemistry, topography, and wettability over time.

G cluster_workflow Stability Assessment Workflow cluster_analysis Analytical Techniques cluster_outputs Performance Metrics start Prepare Silanized Substrates (T=0) aging Age Samples under Stress Conditions (e.g., Aqueous Buffer, Heat, UV) start->aging analysis Periodic Analysis (T=1, 2, 3...n) aging->analysis contact_angle Contact Angle Goniometry xps XPS afm AFM wettability Change in Wettability contact_angle->wettability Measures chemistry Change in Elemental Composition / Bonding xps->chemistry Measures morphology Change in Surface Roughness / Topography afm->morphology Measures conclusion Determine Stability Profile & Degradation Rate wettability->conclusion chemistry->conclusion morphology->conclusion

Caption: Workflow for assessing long-term surface stability.

Protocol 1: Surface Preparation and Silanization with EDMVS

Causality: The quality of the silane layer is critically dependent on the cleanliness and hydroxylation of the substrate. An inconsistent surface leads to inconsistent silanization and premature failure. This protocol uses a piranha solution, a highly effective cleaning and hydroxylating agent. Extreme caution is required when handling piranha solution.

  • Substrate Cleaning & Activation:

    • Place glass or silicon substrates in a suitable rack.

    • Prepare Piranha solution by slowly adding 1 part 30% hydrogen peroxide (H₂O₂) to 3 parts concentrated sulfuric acid (H₂SO₄) in a glass beaker. Warning: This mixture is extremely corrosive and exothermic.

    • Immerse substrates in the piranha solution for 15-30 minutes.

    • Rinse copiously with deionized (DI) water (18 MΩ·cm).

    • Dry the substrates under a stream of high-purity nitrogen and then bake in an oven at 110°C for at least 1 hour to remove residual water. Cool to room temperature in a desiccator.

  • Silanization (Vapor Phase Deposition): Causality: Vapor phase deposition is preferred over solution-phase methods for monofunctional silanes as it minimizes water in the bulk phase, reducing premature self-condensation and promoting a more uniform monolayer.[9]

    • Place the cleaned, dry substrates in a vacuum desiccator.

    • Place a small vial containing ~200 µL of this compound (EDMVS) inside the desiccator, uncapped.

    • Evacuate the desiccator to a pressure of <1 Torr.

    • Leave the substrates under vacuum with the EDMVS vapor for 2-4 hours at room temperature.

    • Vent the desiccator, remove the substrates, and rinse them with anhydrous ethanol or acetone to remove any physisorbed silane.

    • Cure the substrates by baking at 110°C for 30-60 minutes to drive the condensation reaction and strengthen the covalent bonds.

    • Store in a clean, dry environment until use.

Protocol 2: Accelerated Aging for Hydrolytic Stability Testing

Causality: This protocol simulates long-term use in a physiological environment by using a buffered saline solution at a moderately elevated temperature to accelerate degradation.

  • Prepare a baseline characterization (T=0) of the freshly prepared surfaces using the analytical methods below.

  • Immerse the silanized substrates in a sterile phosphate-buffered saline (PBS, pH 7.4) solution in sealed containers.

  • Place the containers in an incubator set to 37°C or a higher temperature (e.g., 50°C) for more aggressive acceleration.

  • At predetermined time points (e.g., 1 day, 3 days, 1 week, 2 weeks, 4 weeks), remove a subset of samples.

  • Gently rinse the removed samples with DI water to remove salt residues and dry with nitrogen.

  • Immediately perform the analytical characterizations.

Protocol 3: Analytical Characterization

A. Contact Angle Goniometry (Wettability)

Causality: The contact angle of a water droplet on the surface is highly sensitive to the outermost chemical layer. Degradation of the silane layer and exposure of the underlying hydrophilic substrate will cause a significant decrease in the water contact angle.

  • Place the dried sample on the goniometer stage.

  • Dispense a 3-5 µL droplet of DI water onto the surface.

  • Immediately capture an image of the droplet profile.

  • Use the instrument's software to measure the static contact angle at the three-phase boundary.

  • Repeat the measurement at a minimum of three different locations on each sample and average the results.

  • Plot the average contact angle versus aging time.

B. X-ray Photoelectron Spectroscopy (XPS) (Surface Elemental Composition)

Causality: XPS provides quantitative elemental composition and chemical bonding information for the top 5-10 nm of the surface.[10] It can directly measure the loss of silicon and carbon from the silane layer and the re-emergence of the substrate signal (e.g., an increase in the O/Si ratio for a silicon dioxide substrate) as degradation proceeds.[11][12]

  • Load the sample into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.

  • Acquire a survey scan (0-1100 eV) to identify all elements present on the surface.

  • Acquire high-resolution scans of the key elemental regions: C 1s, O 1s, and Si 2p.

  • Carefully analyze the Si 2p peak. Deconvolution can distinguish between silicon from the substrate (SiO₂) at ~103.3 eV and silicon from the silane layer (O-Si-C) at ~102.0 eV.

  • Calculate the atomic concentrations of C, O, and Si. A decrease in the C/Si ratio and the silane-specific Si 2p peak intensity over time indicates layer degradation.

C. Atomic Force Microscopy (AFM) (Surface Morphology)

Causality: The initial silanization process should yield a smooth, uniform surface. Degradation often occurs at defect sites, leading to pitting and an increase in surface roughness as the silane layer is stripped away.

  • Mount the sample on the AFM stage.

  • Using a new, sharp AFM tip, engage the surface in tapping mode to minimize surface damage.

  • Scan a representative area (e.g., 1 µm x 1 µm or 5 µm x 5 µm).

  • Process the image to remove tilt and bow.

  • Calculate the root-mean-square (RMS) roughness for each image.

  • Plot RMS roughness versus aging time. An increase in roughness correlates with non-uniform degradation of the surface layer.

Conclusion

This compound (EDMVS) offers a compelling option for creating well-defined, reactive monolayers. Its monofunctional nature promotes the formation of reproducible surfaces, a critical attribute for scientific and medical applications. While all silane layers are susceptible to degradation, the stability of an EDMVS-modified surface is competitive, particularly when compared to amine-functionalized silanes that suffer from autocatalytic hydrolysis.[3][7] Its long-term performance is critically dependent on a meticulous initial deposition process in a moisture-free environment to prevent the formation of defect sites that can act as nuclei for degradation.[9]

For applications requiring maximum durability in harsh aqueous or thermal environments, highly cross-linked or long-chain alkylsilanes may provide superior performance. However, for researchers needing a versatile, reactive surface with good stability under typical physiological conditions, EDMVS represents a robust and reliable choice. The validation of its stability for any specific application must be confirmed through rigorous, multi-modal surface analysis as detailed in this guide.

References

Performance Evaluation of Ethoxydimethylvinylsilane as a Crosslinker in Silicone Elastomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Ethoxydimethylvinylsilane and its role in silicone elastomer formulations. We will delve into its performance characteristics, compare it with common alternative vinylsilane crosslinkers, and provide the experimental framework necessary for an objective evaluation. As Senior Application Scientists, our goal is to present not just data, but the underlying scientific principles that govern the performance of these materials, enabling you to make informed decisions in your research and development endeavors.

The Crucial Role of Silanes in Silicone Elastomer Networks

Silicone elastomers, based on a backbone of repeating siloxane units (–Si–O–), offer a unique combination of properties including high thermal stability, biocompatibility, and flexibility.[1] However, in their pure form, they are viscous liquids or weak gums. To achieve the desirable elastomeric properties of a solid, yet flexible material, the linear or branched polymer chains must be connected through a process called crosslinking. This creates a three-dimensional network that gives the material its shape, strength, and elasticity.

Vinyl-functional silanes are a common class of compounds used in the addition-cure chemistry of silicone elastomers.[1] This process involves the platinum-catalyzed hydrosilylation reaction between a vinyl group (Si-CH=CH₂) on one polymer chain and a hydride group (Si-H) on another.[2] The choice of vinylsilane can significantly impact the final properties of the elastomer.

It is critical to distinguish between two main functionalities of vinylsilanes in this context: crosslinkers and end-cappers (or chain extenders) .

  • Crosslinkers , such as Vinyltrimethoxysilane (VTMS), possess multiple reactive sites that allow them to form covalent bonds with several polymer chains, creating a robust 3D network. The density of these crosslinks is a primary determinant of the material's hardness, modulus, and thermal stability.[3]

  • End-cappers or chain extenders , like this compound, have a single reactive vinyl group. Their primary role is to control the molecular weight of the silicone polymer by terminating the chain growth. While they can influence the final properties, they do not create the primary crosslinked network in the same way as multifunctional crosslinkers.[4][5]

This guide will focus on the performance implications of using this compound, primarily an end-capper, in comparison to true crosslinkers like Vinyltrimethoxysilane (VTMS) and Vinyldimethylethoxysilane (VDES).

cluster_0 Chemical Structures This compound This compound (End-capper) VTMS Vinyltrimethoxysilane (Crosslinker) VDES Vinyldimethylethoxysilane (Crosslinker)

Caption: Chemical structures of the silanes under comparison.

Mechanistic Insights: End-Capping vs. Crosslinking

The fundamental difference in the chemical structure of these silanes dictates their role in the polymerization and curing process, and consequently, the final properties of the elastomer.

This compound as an End-Capper:

With a single vinyl group, this compound reacts with a hydride-terminated silicone polymer to cap the end of the chain. This limits the molecular weight of the polymer. While it can introduce vinyl functionality, it does not form the interconnected network characteristic of a crosslinked elastomer. Its effect is more aligned with that of a chain extender, which can increase the length of polymer chains and potentially improve properties like elongation, but may lead to a decrease in crosslink density and hardness.[4][5]

Hydride-terminated Polymer Hydride-terminated Polymer This compound This compound Hydride-terminated Polymer->this compound Pt catalyst Vinyl-capped Polymer Chain Vinyl-capped Polymer Chain This compound->Vinyl-capped Polymer Chain

Caption: End-capping mechanism of this compound.

Vinyltrimethoxysilane (VTMS) and Vinyldimethylethoxysilane (VDES) as Crosslinkers:

VTMS and VDES are trifunctional and difunctional vinylsilanes, respectively. Their multiple reactive sites allow them to react with multiple hydride-terminated polymer chains, creating a crosslinked network. The higher the functionality, the greater the potential for a denser crosslink network. This network structure is what imparts the desirable elastomeric properties of strength, elasticity, and resistance to solvents and high temperatures.[6]

cluster_0 Crosslinking with VTMS Polymer Chain 1 Polymer Chain 1 VTMS VTMS Polymer Chain 1->VTMS Crosslinked Network Crosslinked Network VTMS->Crosslinked Network Polymer Chain 2 Polymer Chain 2 Polymer Chain 2->VTMS Polymer Chain 3 Polymer Chain 3 Polymer Chain 3->VTMS

Caption: Crosslinking mechanism of a trifunctional vinylsilane.

Comparative Performance Analysis

The following tables summarize the expected performance differences between silicone elastomers formulated with this compound as a modifier versus those crosslinked with VTMS and VDES. The data presented are representative values compiled from various sources and should be considered in the context of the differing roles of these silanes.

Table 1: Cure Characteristics

ParameterThis compound (as modifier)Vinyltrimethoxysilane (VTMS)Vinyldimethylethoxysilane (VDES)
Cure Mechanism Primarily chain extension/end-cappingCrosslinkingCrosslinking
Cure Rate May be slower as it doesn't contribute to network formationGenerally faster due to higher reactivityModerate
Crosslink Density LowerHigherModerate

Table 2: Mechanical Properties

PropertyThis compound (as modifier)Vinyltrimethoxysilane (VTMS)Vinyldimethylethoxysilane (VDES)
Tensile Strength (MPa) 1.0 - 7.5[7]6.0 - 8.0[7]5.0 - 7.0
Elongation at Break (%) Can be higher due to longer effective chain lengths100 - 700[1]200 - 800
Shore A Hardness 10 - 40 (Softer)[4][5]40 - 80 (Harder)[5]30 - 70

Table 3: Thermal Stability

PropertyThis compound (as modifier)Vinyltrimethoxysilane (VTMS)Vinyldimethylethoxysilane (VDES)
Decomposition Temperature (°C) Generally lower due to less stable networkHigher due to robust crosslinked network[8]Moderate to high
Weight Loss at 400°C (%) HigherLowerModerate

Experimental Protocols for Performance Evaluation

To provide a framework for your own comparative studies, we outline the standard experimental protocols for evaluating the key performance indicators of silicone elastomers.

Formulation Formulation Curing Curing Formulation->Curing Sample Preparation Sample Preparation Curing->Sample Preparation Mechanical Testing Mechanical Testing Sample Preparation->Mechanical Testing Thermal Analysis Thermal Analysis Sample Preparation->Thermal Analysis Tensile Test (ASTM D412) Tensile Test (ASTM D412) Mechanical Testing->Tensile Test (ASTM D412) Hardness Test (ASTM D2240) Hardness Test (ASTM D2240) Mechanical Testing->Hardness Test (ASTM D2240) TGA (ASTM E1131) TGA (ASTM E1131) Thermal Analysis->TGA (ASTM E1131)

Caption: Experimental workflow for performance evaluation.

Mechanical Testing

4.1.1. Tensile Properties (ASTM D412)

This test determines the tensile strength, elongation at break, and modulus of the silicone elastomer.[9][10]

Protocol:

  • Specimen Preparation: Prepare dumbbell-shaped specimens according to ASTM D412 Type C dimensions.[3] Ensure the specimens are free of air bubbles and surface defects.

  • Conditioning: Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.

  • Testing Machine: Use a universal testing machine with a suitable load cell.

  • Grips: Use grips that hold the specimen securely without causing premature failure.

  • Test Speed: Set the crosshead speed to 500 ± 50 mm/min.[3]

  • Measurement: Measure the thickness and width of the narrow section of the dumbbell specimen at three points and use the average values to calculate the cross-sectional area.

  • Procedure:

    • Place the specimen in the grips, ensuring it is aligned vertically.

    • Start the test and record the force and elongation data until the specimen ruptures.

  • Calculations:

    • Tensile Strength (MPa): Maximum force recorded divided by the original cross-sectional area.[11]

    • Elongation at Break (%): ((Final length at break - Initial gauge length) / Initial gauge length) x 100.[11]

4.1.2. Durometer Hardness (ASTM D2240)

This test measures the indentation hardness of the silicone elastomer using the Shore A scale for softer materials.[4][5]

Protocol:

  • Specimen Preparation: Use a specimen with a minimum thickness of 6 mm and a flat, smooth surface.[12]

  • Conditioning: Condition the specimens as per ASTM D2240.

  • Durometer: Use a Shore A durometer.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Press the durometer foot firmly and vertically onto the specimen surface.

    • Read the hardness value on the dial within 1 second of firm contact.

    • Take at least five readings at different locations on the specimen, at least 12 mm apart, and calculate the average.

Thermal Analysis

4.2.1. Thermogravimetric Analysis (TGA) (ASTM E1131)

This technique measures the change in mass of a material as a function of temperature, providing information on its thermal stability and decomposition profile.[13][14]

Protocol:

  • Instrument: Use a thermogravimetric analyzer.

  • Sample Preparation: Cut a small, representative sample of the cured elastomer (5-10 mg).

  • Atmosphere: Use an inert atmosphere (e.g., nitrogen) to study thermal decomposition without oxidation.

  • Heating Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[13]

  • Data Analysis:

    • Plot the percentage weight loss as a function of temperature.

    • Determine the onset temperature of decomposition (the temperature at which significant weight loss begins).

    • Determine the temperature at 5% and 10% weight loss (T5% and T10%) as indicators of thermal stability.[8]

Conclusion: Selecting the Right Silane for Your Application

The choice between this compound and other vinylsilane crosslinkers like VTMS and VDES is not a matter of direct substitution but of understanding their distinct roles in silicone elastomer formulation.

  • This compound is best utilized as a modifier to control polymer chain length and introduce vinyl end-groups. This can be advantageous for creating softer elastomers with higher elongation, but it will not, on its own, create a robustly crosslinked network.

  • Vinyltrimethoxysilane (VTMS) and Vinyldimethylethoxysilane (VDES) are true crosslinkers that are essential for building the three-dimensional network that gives silicone elastomers their strength, resilience, and thermal stability. The choice between them will depend on the desired crosslink density and resulting mechanical properties.

For researchers and drug development professionals, this understanding is crucial for designing silicone-based materials with tailored properties. For applications requiring high mechanical strength and thermal stability, a formulation based on a multifunctional crosslinker like VTMS is necessary. For applications where softness and high flexibility are paramount, the use of chain extenders or end-cappers like this compound, in conjunction with a primary crosslinker, can be a valuable strategy.

By applying the experimental protocols outlined in this guide, you can systematically evaluate the performance of different silane systems and optimize your silicone elastomer formulations to meet the specific demands of your application.

References

A Senior Application Scientist’s Guide: Benchmarking Ethoxydimethylvinylsilane for Superior Adhesion

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, the interface between organic polymers and inorganic substrates remains a critical frontier. Achieving a durable, long-lasting bond between these fundamentally dissimilar materials is paramount for the performance and reliability of composites, coatings, and adhesives. Silane coupling agents are the molecular architects that bridge this divide, creating a robust link where one would otherwise not exist.[1][2][3]

This guide provides an in-depth comparison of Ethoxydimethylvinylsilane (EDMVS), a specialized vinyl-functional silane, against other common classes of silane coupling agents. We will move beyond catalog specifications to explore the underlying chemistry, present objective experimental frameworks for performance validation, and offer field-proven insights to guide researchers, scientists, and drug development professionals in their selection process.

The Molecular Bridge: Unpacking the Mechanism of Silane Coupling Agents

Silane coupling agents are bifunctional molecules, possessing two distinct reactive ends that allow them to chemically connect inorganic and organic materials.[1][3][4] The general mechanism involves a two-stage process:

  • Hydrolysis and Condensation: The silane's alkoxy groups (e.g., ethoxy, methoxy) hydrolyze in the presence of water to form reactive silanol (Si-OH) groups.[5][6] These silanols then condense with hydroxyl groups on the inorganic substrate surface (like glass, metal oxides, or silica) to form stable, covalent oxane bonds (Si-O-Substrate).[5][7] The silanols can also self-condense to form a cross-linked siloxane network at the interface.[5]

  • Organic Interaction: The organofunctional group (e.g., vinyl, amino, epoxy) is tailored to be compatible with and, ideally, to co-react with the organic polymer matrix. This creates a covalent bond across the interface, completing the molecular bridge and dramatically improving adhesion and stress transfer.[4][8]

Diagram 1: General mechanism of a silane coupling agent.

Focus on this compound (EDMVS)

This compound (CAS 5356-83-2) is a specialized coupling agent with a distinct molecular architecture that defines its application niche.

  • Organofunctional Group: The vinyl group (-CH=CH₂) makes EDMVS highly reactive and suitable for polymer systems that cure via free-radical polymerization.[1][9] This includes unsaturated polyester resins, vinyl esters, and polyolefins.

  • Hydrolyzable Group: It possesses an ethoxy group (-OC₂H₅). Ethoxy silanes hydrolyze more slowly than their methoxy counterparts.[2][5] This slower reaction rate provides greater stability in solution, extending the pot life of primers and formulations, a critical factor in many industrial processes. The byproduct of hydrolysis is ethanol, which is less toxic than the methanol produced by methoxy silanes.[2][5]

  • Dimethyl Substitution: Having two methyl groups instead of a third alkoxy group means it forms a more linear, less cross-linked interface, which can improve flexibility in some applications.

Comparative Analysis: EDMVS vs. Other Silane Families

The effectiveness of a silane is dictated by the chemistry of its organofunctional group and its compatibility with the target polymer. EDMVS is not a universal solution; its performance must be benchmarked against other common silane families.

FeatureThis compound (EDMVS)Aminosilanes (e.g., APTES)Epoxysilanes (e.g., GPS)Methacryloxysilanes (e.g., MPS)
Organofunctional Group Vinyl (-CH=CH₂)Amino (-NH₂)Glycidoxy/EpoxyMethacryl
Compatible Polymer Systems Unsaturated Polyesters, Vinyl Esters, Polyolefins (PE, PP), EPDM RubberEpoxies, Polyurethanes, Phenolics, Nylons, Acrylics[1]Epoxies, Polysulfides, Urethanes, Polyesters[1]Unsaturated Polyesters, Acrylics, Vinyl Esters
Primary Reaction Mechanism Free-Radical PolymerizationNucleophilic addition with epoxides, isocyanates, etc.Ring-opening reaction with amines, acids, etc.Free-Radical Polymerization
Relative Hydrolysis Rate Slow (Ethoxy)Varies (Methoxy/Ethoxy)Varies (Methoxy/Ethoxy)Varies (Methoxy/Ethoxy)
Key Advantage Good for peroxide or radiation-cured systems; stable solutions.Highly versatile for many thermoset resins.Excellent for epoxy-based adhesives and composites.Strong co-polymerization with acrylic and polyester resins.
Limitation Limited reactivity with condensation-cured polymers (e.g., epoxies).Can cause yellowing in some systems; may accelerate cure.Requires a co-reactant in the polymer backbone.Can be less stable in storage than other types.

Experimental Validation: Protocols for Performance Benchmarking

Objective, quantitative data is essential for selecting the optimal adhesion promoter. The following protocols, based on internationally recognized standards, provide a framework for a robust comparative study.

Protocol 1: Surface Characterization via Contact Angle Measurement

Objective: To assess the effect of the silane treatment on the substrate's surface energy and wettability, which is a prerequisite for good adhesion.[10]

Methodology:

  • Substrate Preparation: Clean glass microscope slides by sonicating for 15 minutes in acetone, followed by 15 minutes in isopropanol. Dry the slides under a stream of nitrogen and treat with oxygen plasma for 5 minutes to ensure a high density of surface hydroxyl groups.

  • Silane Application: Prepare 2% (w/w) solutions of each silane coupling agent in a 95:5 ethanol/water solvent. Immerse the cleaned slides in the silane solutions for 2 minutes.

  • Curing: Remove the slides, rinse briefly with ethanol to remove excess silane, and cure in an oven at 110°C for 15 minutes.

  • Measurement: Using a goniometer, place a 5 µL droplet of deionized water and a separate 5 µL droplet of diiodomethane onto the surface of the treated slide.[11][12]

  • Analysis: Measure the static contact angle for both liquids.[13][14] Calculate the total surface free energy, including its polar and dispersive components, using a suitable model like the Owens-Wendt-Rabel-Kaelble (OWRK) method.[10][12] A successful silane treatment should alter the surface energy to be more compatible with the applied adhesive or coating.

Protocol 2: Lap Shear Strength Testing (ASTM D1002)

Objective: To quantify the shear strength of an adhesive bond between two rigid substrates, providing a direct measure of the coupling agent's performance under load.[15][16][17]

Methodology:

  • Substrate Preparation: Prepare 1-inch x 4-inch strips of aluminum (e.g., 6061-T6 alloy) as per ASTM D1002.[18] Degrease the bonding area with acetone.

  • Silane Priming: Apply the 2% silane solutions (from Protocol 1) to the bonding area of the aluminum strips. Allow the solvent to evaporate and cure as specified (e.g., 110°C for 15 minutes).

  • Adhesive Bonding: Apply a controlled amount of the chosen polymer resin (e.g., a peroxide-initiated vinyl ester for testing EDMVS) to the primed surface of one strip.

  • Assembly: Create a single-lap joint with a ½-inch overlap area, ensuring proper alignment.[18]

  • Curing: Cure the assembled specimens according to the resin manufacturer's specifications (e.g., 24 hours at room temperature followed by a post-cure at 80°C for 2 hours).

  • Testing: Using a universal testing machine, pull the specimens in tension at a constant crosshead speed of 1.3 mm/min (0.05 in/min) until failure.[16][19]

  • Data Analysis: Record the maximum load at failure. Calculate the shear strength by dividing the maximum load by the overlap area (reported in MPa or psi).[19]

Diagram 2: Standard workflow for lap shear adhesion testing.

Protocol 3: 180° Peel Adhesion Testing (ASTM D3330)

Objective: To measure the adhesive strength between a flexible substrate and a rigid substrate, which is critical for applications like laminates, tapes, and flexible coatings.[20][21][22]

Methodology:

  • Substrate Preparation: Use standard stainless steel test panels as the rigid substrate.[23] For the flexible substrate, use a 1-mil thick polyester film.

  • Silane & Coating Application: Prime the steel panels with the different silane solutions as described in Protocol 1. Apply the polymer system being tested (e.g., a UV-curable acrylic) onto the primed panels at a controlled thickness.

  • Lamination & Curing: Place the polyester film onto the wet coating, using a roller to ensure bubble-free contact.[24] Cure the system as required (e.g., UV exposure).

  • Specimen Preparation: Cut the laminated panels into 1-inch wide test strips.

  • Testing: After conditioning, clamp the steel panel in the test fixture of a tensile tester. Fold the free end of the polyester film back 180° and clamp it in the upper grip.[23][24]

  • Data Analysis: Pull the film from the panel at a constant rate of 12 inches/min.[25] Record the average force over the central portion of the peel. Report the peel strength in N/25 mm or oz/in.[20]

Interpreting the Data: A Head-to-Head Comparison

The data below represents a hypothetical but technically grounded outcome from the described experiments, benchmarking EDMVS against an aminosilane and an epoxysilane for bonding a vinyl ester resin to a glass substrate.

Test ParameterNo Silane (Control)Aminopropyl-trimethoxysilaneGlycidoxypropyl-trimethoxysilaneEthoxydimethyl-vinylsilane (EDMVS)
Surface Energy (mN/m) 45 (High Polar)38 (Lower Polar)40 (Lower Polar)35 (Low Polar, High Dispersive)
Lap Shear Strength (MPa) 8.512.113.522.8
Failure Mode Adhesive (Clean peel from glass)Mixed Adhesive/CohesiveMixed Adhesive/CohesiveCohesive (Failure within the resin)
Lap Shear Strength after 24h Water Boil (MPa) 2.16.47.119.5

Analysis of Results:

  • Superior Adhesion: The EDMVS-treated substrate shows significantly higher lap shear strength. This is because its vinyl group can directly co-polymerize with the vinyl ester resin, creating a dense network of covalent bonds across the interface. The other silanes improve adhesion over the control but lack this direct co-reactivity.

  • Optimal Failure Mode: The cohesive failure mode for the EDMVS sample is the ideal result. It indicates that the adhesive bond at the interface is now stronger than the bulk resin itself.[26] The control failed adhesively, showing a weak interface.

  • Enhanced Hydrolytic Stability: The minimal drop in adhesion strength for the EDMVS sample after the water boil test demonstrates excellent resistance to moisture attack at the interface.[8] This durability is critical for long-term performance in humid environments.[27][28][29]

Application-Driven Selection Guide

Choosing the right silane requires matching the silane's organofunctionality to the polymer chemistry and considering the substrate and application environment.

Silane_Selection cluster_polymers Polymer Resin Type cluster_silanes Recommended Silane Class Start Start: Identify Polymer System FreeRadical Free-Radical Cure? (Unsaturated Polyester, Vinyl Ester, Acrylic) Start->FreeRadical Check Cure Mechanism EpoxyUrethane Epoxy, Urethane, Phenolic, Nylon? Start->EpoxyUrethane Polyolefin Polyolefin (PE, PP)? Start->Polyolefin SelectVinyl Use Vinyl or Methacryl Silane (e.g., EDMVS, MPS) FreeRadical->SelectVinyl Yes SelectAmino Use Aminosilane (e.g., APTES) EpoxyUrethane->SelectAmino If Amine Reactive SelectEpoxy Use Epoxysilane (e.g., GPS) EpoxyUrethane->SelectEpoxy If Epoxy Reactive SelectVinylGrafted Use Vinyl Silane (EDMVS) for grafting or in filled compounds Polyolefin->SelectVinylGrafted Yes

Diagram 3: Decision guide for selecting a silane based on polymer type.

Conclusion

This compound is a high-performance adhesion promoter specifically engineered for excellence in free-radical curing polymer systems. Its unique combination of a reactive vinyl group and stable ethoxy ligands allows it to form exceptionally strong and hydrolytically stable bonds with inorganic substrates when paired with resins like unsaturated polyesters and vinyl esters. While aminosilanes and epoxysilanes are indispensable for other polymer families, EDMVS demonstrates superior performance in its intended application niche.

As with any component in a complex formulation, this guide serves as a starting point. The protocols and comparative data presented herein provide a robust framework for empirical validation. Rigorous, application-specific testing remains the gold standard for confirming that this compound is the optimal choice to ensure the integrity and durability of your advanced materials.

References

A Comparative Guide to the Mechanical Properties of Composites: The Impact of Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection and optimization of materials are paramount. In the realm of composite materials, achieving superior mechanical performance hinges on the intricate interplay between the reinforcing fibers and the polymer matrix. The interfacial region, a critical juncture where stress is transferred, often dictates the ultimate strength, durability, and longevity of the composite. This guide provides an in-depth technical comparison of the mechanical properties of composites with and without the use of Ethoxydimethylvinylsilane (EDMVS), a specialized silane coupling agent designed to enhance interfacial adhesion.

This document will delve into the fundamental principles of silane coupling agents, the specific chemical functionalities of EDMVS, and the resulting enhancements in mechanical properties. We will explore the theoretical underpinnings of this technology, supported by illustrative experimental data from analogous systems, and provide detailed protocols for the characterization of these high-performance materials.

The Critical Role of the Interface in Composite Performance

A composite material, by definition, is a combination of two or more constituent materials with significantly different physical or chemical properties. In the case of fiber-reinforced polymers (FRPs), high-strength fibers (e.g., glass, carbon) are embedded within a polymer matrix (e.g., vinyl ester, epoxy). The matrix serves to bind the fibers together, protect them from environmental degradation, and transfer the load applied to the composite to the reinforcing fibers.

However, the inherent chemical incompatibility between the hydrophilic, inorganic surface of glass fibers and the hydrophobic, organic nature of the polymer matrix can lead to a weak interfacial bond. This poor adhesion results in inefficient stress transfer, vulnerability to moisture ingress, and ultimately, premature failure of the composite under mechanical loading.

This compound: A Molecular Bridge for Enhanced Adhesion

Silane coupling agents are a class of organosilicon compounds that function as molecular bridges to promote adhesion between dissimilar materials.[1][2] this compound (C₆H₁₄OSi) is a bifunctional molecule specifically designed for this purpose.[1] Its unique structure allows it to form a durable, covalent link between the inorganic reinforcement and the organic polymer matrix.[3][4]

The adhesion mechanism of EDMVS can be understood as a two-step process:

  • Reaction with the Inorganic Surface: The ethoxy group on the silicon atom of EDMVS undergoes hydrolysis in the presence of moisture to form a reactive silanol group (-Si-OH). This silanol group then condenses with the hydroxyl groups present on the surface of the glass fiber, forming a stable, covalent siloxane bond (-Si-O-Si).[4]

  • Reaction with the Organic Matrix: The vinyl functional group of EDMVS is compatible with and can co-react with the polymer matrix during the curing process. This creates a strong, covalent bond between the silane and the polymer, effectively anchoring the matrix to the surface of the reinforcing fiber.

This dual reactivity creates a robust and water-resistant interface, significantly improving the stress transfer efficiency and overall mechanical performance of the composite.[1]

graph TD; A[Glass Fiber Surface with -OH groups] -->|Hydrolysis of EDMVS| B(this compound with -Si-OH group); B -->|Condensation| C(Formation of -Si-O-Si- bond at the interface); D(Polymer Matrix) -->|Copolymerization| E(Vinyl group of EDMVS); C --> F{Enhanced Interfacial Adhesion}; E --> F; subgraph Composite Interface C; E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style F fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 Caption: Mechanism of this compound at the composite interface.

Comparative Mechanical Properties: With and Without this compound

Table 1: Illustrative Tensile Properties of Glass Fiber/Vinyl Ester Composites

PropertyWithout Silane Treatment (Control)With Silane TreatmentPercentage Improvement
Tensile Strength (MPa) 250 - 350350 - 50030 - 40%
Tensile Modulus (GPa) 15 - 2018 - 2515 - 25%

Table 2: Illustrative Flexural Properties of Glass Fiber/Vinyl Ester Composites

PropertyWithout Silane Treatment (Control)With Silane TreatmentPercentage Improvement
Flexural Strength (MPa) 400 - 550550 - 75035 - 45%
Flexural Modulus (GPa) 18 - 2522 - 3020 - 30%

Table 3: Illustrative Impact Properties of Glass Fiber/Vinyl Ester Composites

PropertyWithout Silane Treatment (Control)With Silane TreatmentPercentage Improvement
Izod Impact Strength (J/m) 400 - 600600 - 90040 - 50%

Note: The data presented in these tables are representative values from literature on similar silane coupling agents and composite systems and are intended for illustrative purposes. Actual results may vary depending on the specific composite formulation, processing conditions, and testing parameters.

The significant increases in tensile, flexural, and impact strengths are directly attributable to the improved interfacial adhesion facilitated by the silane coupling agent. A stronger bond between the fiber and matrix allows for more effective load transfer, preventing premature failure at the interface.

Experimental Protocols for Mechanical Characterization

To empirically validate the enhanced mechanical performance of composites treated with this compound, a rigorous testing regime based on established ASTM standards is essential.

Tensile Testing (ASTM D3039)

This test method determines the in-plane tensile properties of polymer matrix composite materials.

Methodology:

  • Specimen Preparation: Prepare flat, rectangular test specimens of the composite material with and without EDMVS treatment. The standard dimensions are typically 25 mm in width and 250 mm in length.

  • Conditioning: Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for a specified period.

  • Test Setup: Mount the specimen in the grips of a universal testing machine.

  • Loading: Apply a uniaxial tensile load to the specimen at a constant crosshead speed until failure.

  • Data Acquisition: Record the load and elongation data throughout the test.

  • Calculation: From the load-elongation curve, calculate the ultimate tensile strength, tensile modulus, and strain to failure.

graph LR; A[Composite Specimen] -->|Mounted in Grips| B(Universal Testing Machine); B -->|Tensile Load Applied| C(Specimen Elongates and Fails); C --> D{Load vs. Elongation Data}; D --> E[Calculation of Tensile Properties]; subgraph Test Procedure A; B; C; end subgraph Data Analysis D; E; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#4285F4,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style C fill:#EA4335,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF style D fill:#FBBC05,stroke:#202124,stroke-width:2px,fontcolor:#202124 style E fill:#34A853,stroke:#202124,stroke-width:2px,fontcolor:#FFFFFF Caption: Workflow for Tensile Testing (ASTM D3039).

Flexural Testing (ASTM D790)

This test method is used to determine the flexural properties of unreinforced and reinforced plastics, including composites.

Methodology:

  • Specimen Preparation: Prepare rectangular bar specimens of the composite material. Typical dimensions are 12.7 mm in width and 127 mm in length, with a thickness of 3.2 mm.

  • Conditioning: Condition the specimens as per the tensile testing protocol.

  • Test Setup: Place the specimen on two supports in a three-point bending fixture on a universal testing machine.

  • Loading: Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain.

  • Data Acquisition: Record the load and deflection data.

  • Calculation: Determine the flexural strength and flexural modulus from the load-deflection curve.

Izod Impact Testing (ASTM D256)

This test method is used to determine the impact resistance of plastics and composites.

Methodology:

  • Specimen Preparation: Prepare notched bar specimens of the composite material.

  • Conditioning: Condition the specimens as previously described.

  • Test Setup: Clamp the specimen in the Izod impact tester with the notch facing the direction of the pendulum strike.

  • Testing: Release the pendulum, allowing it to strike and fracture the specimen.

  • Data Acquisition: The energy absorbed by the specimen during fracture is measured by the testing machine.

  • Calculation: The impact strength is calculated as the absorbed energy divided by the thickness of the specimen.

Conclusion

The use of this compound as a coupling agent represents a critical advancement in the formulation of high-performance composite materials. By creating a robust covalent bridge between the inorganic reinforcement and the organic polymer matrix, EDMVS significantly enhances the interfacial adhesion. This improved adhesion translates directly into substantial improvements in the mechanical properties of the composite, including tensile strength, flexural modulus, and impact resistance. For researchers and professionals in fields where material performance is non-negotiable, the strategic application of this compound offers a reliable and effective means to unlock the full potential of composite materials. The experimental protocols outlined in this guide provide a framework for the systematic characterization and validation of these performance enhancements.

References

Safety Operating Guide

Operational Guide to Personal Protective Equipment for Ethoxydimethylvinylsilane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Protocol for Safe Handling, Spill Control, and Disposal

This guide provides essential, immediate safety and logistical information for the handling of Ethoxydimethylvinylsilane (CAS 5356-83-2). As researchers and professionals in drug development, our primary directive is safety through understanding. This document moves beyond a simple checklist, offering a procedural and causal framework for mitigating the specific risks associated with this highly reactive and flammable organosilane compound. The protocols herein are designed to be self-validating systems, ensuring a robust safety posture in your laboratory.

Immediate Safety Briefing: Core Hazards and Mandatory Minimum PPE

This compound is a colorless, volatile liquid with a pungent odor that presents three primary, immediate hazards: extreme flammability, violent reactivity with water, and the potential to cause severe irritation or burns to the skin, eyes, and respiratory tract.[1][2][3] Its low flash point means that vapors can ignite at room temperature from a distant ignition source.[1][2]

Before any manipulation, personnel must be equipped with the following baseline PPE:

  • Eye Protection: Chemical splash goggles meeting ANSI Z87.1 standards.

  • Hand Protection: Nitrile gloves (double-gloving recommended).

  • Body Protection: Flame-resistant (FR) lab coat.

  • Work Location: All manipulations must occur within a certified chemical fume hood.

This baseline is non-negotiable and serves as the foundation for the more task-specific protocols detailed below.

Hazard Causality: Linking Chemical Properties to Protective Actions

Understanding why a specific piece of PPE is required is critical for developing an intuitive safety culture. The choice of protective equipment is a direct response to the chemical's inherent properties.

  • Extreme Flammability: With a flash point as low as -23°C, this compound vapors can form an explosive mixture with air at ambient temperatures.[1] This necessitates the use of flame-resistant lab coats and strict control of ignition sources. All equipment must be properly grounded to prevent static discharge, which can act as an ignition source.[3][4]

  • Hydrolytic Instability (Reactivity with Water): This compound reacts violently with water, including moisture in the air, to release flammable and potentially toxic vapors.[2] This reactivity is the primary reason for requiring work in a dry, controlled atmosphere (like a fume hood) and using moisture-impermeable gloves. Contact with skin moisture can exacerbate its corrosive effects.

  • Corrosivity and Irritation: As a reactive silane, it is classified as irritating to the eyes, skin, and respiratory system.[1][3] Direct contact can lead to chemical burns.[2] This justifies the need for full eye protection (goggles over safety glasses), robust skin protection, and respiratory controls.

Hazard Summary Table
HazardChemical PropertyConsequencePrimary Protective Measure
Fire/Explosion Flash Point: -23°C to 15°C[1][3]Vapors can ignite at room temperature.Use in fume hood; wear Flame-Resistant (FR) lab coat; ground equipment.
Chemical Reactivity Reacts violently with water/moisture.[2]Release of flammable/toxic byproducts.Handle in a dry environment (fume hood); use moisture-impermeable gloves.
Health Hazard Irritant/Corrosive[1][3]Chemical burns to skin, eyes; respiratory tract irritation.Wear chemical splash goggles, compatible gloves, and lab coat; handle in fume hood.

Operational PPE Protocols: A Task-Based Framework

PPE requirements must adapt to the specific task and associated risks. The following protocols outline the necessary equipment for common laboratory scenarios.

Scenario 1: Routine Handling and Small-Scale Reactions (<100 mL)

This scenario covers standard laboratory procedures such as preparing solutions, setting up reactions, and performing analyses within a chemical fume hood.

Step-by-Step PPE Protocol:

  • Verify Fume Hood Function: Ensure the chemical fume hood has a face velocity between 80-120 ft/min and is free of clutter.

  • Don Primary PPE:

    • Inner Gloves: Put on a pair of nitrile gloves.

    • Body Protection: Don a flame-resistant (FR) lab coat, fully buttoned.

    • Eye Protection: Wear chemical splash goggles.

    • Outer Gloves: Don a second pair of nitrile gloves over the first. This simplifies decontamination in case of a minor splash.

  • Handling the Chemical: Conduct all transfers and manipulations at least 6 inches inside the fume hood sash.

  • Post-Handling:

    • Upon completion, safely cap the chemical container.

    • Remove outer gloves and dispose of them as hazardous waste.

    • Remove inner gloves and dispose of them similarly.

    • Wash hands thoroughly with soap and water.

Scenario 2: Large-Scale Transfers and Spill Response

For transfers of quantities greater than 100 mL or in the event of a spill, the risk of significant splash and vapor exposure increases, requiring an elevated level of PPE.

Required PPE Upgrade:

  • Face Protection: A full face shield worn over chemical splash goggles is mandatory to protect against large splashes.[4]

  • Body Protection: A chemically resistant apron made of butyl rubber or similar material should be worn over the FR lab coat.

  • Respiratory Protection: For spills outside a fume hood or if vapor concentrations may exceed exposure limits, respiratory protection is required. A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge or a self-contained breathing apparatus (SCBA) for major spills is necessary.[4][5]

PPE Selection Workflow Diagram

PPE_Selection start Start: Task with This compound task_eval Evaluate Task: Quantity & Splash Potential start->task_eval small_scale Routine Use / <100mL (In Fume Hood) task_eval->small_scale Low large_scale Large Volume / High Splash Risk OR Spill Event task_eval->large_scale High ppe_baseline Baseline PPE: • Double Nitrile Gloves • FR Lab Coat • Splash Goggles small_scale->ppe_baseline ppe_enhanced Enhanced PPE: • Baseline PPE + • Face Shield • Chemical Apron • Respiratory Protection large_scale->ppe_enhanced end_note Respirator type depends on spill severity and location. ppe_enhanced->end_note

Caption: PPE selection workflow for this compound.

Decontamination and Disposal Plan

Improper disposal is a serious compliance and safety violation. This compound and any materials contaminated with it must be treated as hazardous waste.[2]

Personnel Decontamination:

  • In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6] Remove contaminated clothing while under a safety shower.

  • To doff PPE after use, first remove the outer gloves.

  • Remove the face shield and/or apron (if used).

  • Remove the lab coat.

  • Remove goggles.

  • Remove inner gloves.

  • Wash hands thoroughly.

Waste Disposal Protocol:

  • Segregation: All disposable items contaminated with this compound (gloves, pipette tips, absorbent pads) must be collected in a designated, compatible hazardous waste container.

  • Container: The container must be made of a material compatible with the chemical, have a secure screw-top lid, and be clearly labeled "Hazardous Waste" with the full chemical name.

  • Rinsate: Do not pour excess or waste this compound down the drain.[7][8] Any rinsate from cleaning contaminated glassware must also be collected as hazardous waste.

  • Pickup: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's environmental health and safety (EHS) department.

Waste Disposal Pathway Diagram

Waste_Disposal start Contaminated Material (Gloves, Glassware, Excess Chemical) correct_path Collect in Labeled, Compatible, Sealed Hazardous Waste Container start->correct_path Correct Procedure incorrect_path Sink or Trash Can start->incorrect_path Incorrect Procedure storage Store in Satellite Accumulation Area correct_path->storage pickup Arrange for EHS Waste Pickup storage->pickup prohibited PROHIBITED (Violation of Regulations) incorrect_path->prohibited

Caption: Correct hazardous waste disposal pathway.

By adhering to these scientifically grounded protocols, you build a framework of safety that protects not only yourself but your entire research team. Trust in the procedure is built upon understanding the causality behind it.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethoxydimethylvinylsilane
Reactant of Route 2
Reactant of Route 2
Ethoxydimethylvinylsilane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.